molecular formula C3HO2- B1239298 Propynoate

Propynoate

货号: B1239298
分子量: 69.04 g/mol
InChI 键: UORVCLMRJXCDCP-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propynoate esters, such as methyl this compound and ethyl this compound, are versatile organic compounds and highly valuable building blocks in chemical synthesis . These reagents are the ester derivatives of propiolic acid (propynoic acid) and are characterized by an electrophilic alkyne group, making them excellent substrates for a wide range of cycloaddition and coupling reactions . A primary research application of this compound esters is their use as potent dienophiles in [4+2] Diels-Alder reactions, facilitating the construction of complex six-membered carbocycles . Furthermore, they are pivotal in the synthesis of various heterocyclic compounds through 1,3-dipolar cycloadditions and other cyclization protocols, which are crucial frameworks in pharmaceutical and material science research . They also undergo photochemical rearrangements and other reactions to form complex, bridged phosphines and other bicyclic structures, showcasing their utility in advanced synthetic methodology development . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

属性

分子式

C3HO2-

分子量

69.04 g/mol

IUPAC 名称

prop-2-ynoate

InChI

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1

InChI 键

UORVCLMRJXCDCP-UHFFFAOYSA-M

SMILES

C#CC(=O)[O-]

规范 SMILES

C#CC(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Propynoate Alkyne Group: An In-depth Technical Guide to its Electrophilicity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The propynoate alkyne group, characterized by a carbon-carbon triple bond conjugated to a carbonyl moiety, is a cornerstone of modern organic synthesis and chemical biology. Its unique electronic structure imparts significant electrophilicity, rendering it a versatile functional group for a myriad of chemical transformations. This guide provides a comprehensive analysis of the electrophilic nature of the this compound alkyne, detailing its reactivity in key chemical reactions, quantitative measures of its electrophilicity, and its application in drug discovery, particularly as a covalent inhibitor of signaling pathways.

The Electrophilic Nature of the this compound Alkyne

The inherent electrophilicity of the this compound alkyne is a direct consequence of the powerful electron-withdrawing nature of the adjacent ester group. This conjugation polarizes the alkyne, creating a partial positive charge on the β-carbon and rendering it susceptible to nucleophilic attack. This "activation" transforms the alkyne into a potent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles.

Factors influencing the electrophilicity of the this compound alkyne include:

  • Substitution: The nature of the substituent on the ester group can modulate the electrophilicity. More electron-withdrawing ester groups will further enhance the electrophilic character of the alkyne.

  • Catalysis: The reactivity of the this compound alkyne can be further enhanced through catalysis. Lewis acids can coordinate to the carbonyl oxygen, increasing the polarization of the system and its susceptibility to nucleophilic attack.

Quantitative Analysis of Electrophilicity

The electrophilicity of the this compound alkyne group can be quantified through both experimental kinetic studies and theoretical calculations.

Kinetic Data: Michael Addition of Nucleophiles

The rate of Michael addition reactions serves as a direct experimental measure of the electrophilicity of the this compound alkyne. The second-order rate constants (k₂) for the addition of various nucleophiles provide a quantitative comparison of reactivity.

NucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
PiperidineH₂O0.448[1]
PiperidineMeCN0.165[1]
MorpholineH₂O0.245[1]
MorpholineMeCN0.0748[1]
Piperazinium ionH₂O0.0386[1]
Computational Data: Electrophilicity and Activation Energies

Density Functional Theory (DFT) calculations are a powerful tool for quantifying the intrinsic electrophilicity of molecules. The global electrophilicity index (ω) provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Additionally, the activation energy (ΔG‡) for reactions involving the this compound alkyne can be computationally determined to predict reactivity.

ReactionSubstituent on Phenyl AzideCalculated Gibbs Free Energy of Activation (ΔG‡) [kcal/mol]Reference
1,3-Dipolar Cycloaddition with Ethyl PropiolateH18.0
1,3-Dipolar Cycloaddition with Ethyl Propiolatep-OCH₃18.2
1,3-Dipolar Cycloaddition with Ethyl Propiolatep-NO₂17.1

Key Reactions and Experimental Protocols

The electrophilic nature of the this compound alkyne group enables its participation in a variety of synthetically useful reactions.

Thiol-Michael Addition (Thiol-Yne Reaction)

The thiol-Michael addition, or thiol-yne reaction, is a highly efficient "click" reaction involving the conjugate addition of a thiol to the activated alkyne of a this compound. This reaction is widely used in materials science, bioconjugation, and drug discovery.

Materials:

Procedure:

  • To a solution of ethyl propiolate (1.0 eq) in acetonitrile (0.1 M) is added 1-dodecanethiol (1.2 eq).

  • Triethylamine (0.1 eq) is added to the stirred solution at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium chloride solution.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired vinyl sulfide.

Synthesis of Pyrazoles

Ethyl propiolate is a key building block in the synthesis of pyrazoles, a class of heterocyclic compounds with diverse biological activities. The reaction typically proceeds via a [3+2] cycloaddition with a hydrazine (B178648) derivative.

Materials:

Procedure:

  • To a solution of the ethyl ester (1.0 eq) and acetonitrile (1.0 eq) in THF is added potassium tert-butoxide (2.0 eq) at room temperature. The mixture is stirred until the disappearance of the ester is observed by TLC.

  • Acetic acid is slowly added to the reaction mixture, followed by the addition of hydrazine hydrate (1.5 eq).

  • The mixture is refluxed until the intermediate β-ketonitrile is consumed (monitored by TLC).

  • After cooling to room temperature, water and ethyl acetate are added.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the corresponding 5-aminopyrazole.[2]

Application in Drug Discovery: Covalent Inhibition of JAK3

The electrophilicity of the this compound alkyne group has been strategically employed in the design of covalent inhibitors targeting specific signaling pathways implicated in disease. A prominent example is the inhibition of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways that regulate immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Association P_JAK P-JAK JAK->P_JAK 3. Trans-phosphorylation P_JAK->Receptor 4. Receptor Phosphorylation STAT STAT P_STAT P-STAT STAT->P_STAT 5. STAT Recruitment & Phosphorylation STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling cascade.

Covalent Inhibition by an Alkyne Electrophile

Selective inhibition of JAK3 can be achieved by designing molecules that form a covalent bond with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3. The electrophilic alkyne of the inhibitor acts as a "warhead" that is attacked by the nucleophilic thiol group of the cysteine residue.

Covalent_Inhibition cluster_JAK3 JAK3 Active Site JAK3_Cys JAK3 (Cys909-SH) Covalent_Complex Covalent Adduct (JAK3-S-Vinyl-Inhibitor) JAK3_Cys->Covalent_Complex Inhibitor Alkyne Inhibitor Inhibitor->JAK3_Cys Nucleophilic Attack (Michael Addition) No_Signal Signal Transduction Blocked Covalent_Complex->No_Signal ATP ATP ATP->JAK3_Cys Binding Prevented

Caption: Covalent inhibition of JAK3 by an alkyne-containing inhibitor.

This covalent modification is often irreversible and leads to a sustained inhibition of JAK3 activity, thereby blocking the downstream signaling cascade. This targeted approach offers the potential for highly selective and potent therapeutic agents for autoimmune disorders.

Conclusion

The this compound alkyne group is a powerful and versatile electrophile in the arsenal (B13267) of synthetic chemists and drug discovery scientists. Its predictable reactivity, quantifiable electrophilicity, and utility in constructing complex molecules and targeted therapeutics underscore its continued importance in the field. A thorough understanding of its electronic properties and reaction mechanisms is crucial for harnessing its full potential in the development of novel chemical entities and therapeutic agents.

References

A Technical Guide to the Synthesis and Characterization of Novel Propynoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel propynoate derivatives. These compounds, characterized by the presence of a propargyl ester functional group, are of increasing interest in medicinal chemistry due to their potential as enzyme inhibitors and modulators of critical signaling pathways. This document details various synthetic methodologies, analytical characterization techniques, and explores a key signaling pathway that could be targeted by these novel derivatives.

I. Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. Key synthetic strategies include Fischer esterification, Sonogashira coupling, and cycloaddition reactions.

A. Fischer Esterification

A straightforward and widely used method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of this compound esters, propiolic acid or its derivatives can be reacted with a variety of alcohols.

Experimental Protocol: Synthesis of a Novel Hydroxyalkyl this compound Ester

This protocol describes the synthesis of a hydroxyalkyl this compound ester via Fischer esterification, a common method for creating ester linkages.

  • Materials:

    • Hydroxyphenylacetic acid (1 equivalent)

    • α,ω-diol (e.g., 1,4-butanediol) (30 equivalents, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Dichloromethane (B109758)

    • Methanol

    • Silica (B1680970) Gel for column chromatography

  • Procedure:

    • In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxyphenylacetic acid and the α,ω-diol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to 90°C and stir for 0.5–5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with dichloromethane and wash with water to remove the excess diol and acid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of dichloromethane/methanol to afford the pure hydroxyalkyl this compound ester.[1]

B. Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing aryl propynoates. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: Synthesis of an Aryl this compound via Sonogashira Coupling

This protocol outlines the synthesis of an aryl this compound by coupling an aryl iodide with ethyl propiolate.

  • Materials:

    • Aryl iodide (1 equivalent)

    • Ethyl propiolate (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • Triethylamine (B128534) (amine base and solvent)

    • Toluene (B28343) (co-solvent)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

    • Add degassed toluene and triethylamine to the flask.

    • Add the ethyl propiolate dropwise to the stirred reaction mixture.

    • Heat the reaction to the desired temperature (typically 50-80°C) and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl this compound.

C. Cycloaddition Reactions

[3+2] Cycloaddition reactions, such as the Huisgen cycloaddition, are effective for the synthesis of heterocyclic compounds. This compound esters can act as dipolarophiles, reacting with 1,3-dipoles like azides to form triazoles. These reactions can be performed under thermal conditions or catalyzed by copper(I).

Experimental Protocol: Synthesis of a Triazolyl this compound Derivative

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a triazole-containing this compound derivative.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the azide and ethyl propiolate in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole derivative by column chromatography or recrystallization.

II. Characterization of Novel this compound Derivatives

The structural elucidation and confirmation of purity of newly synthesized this compound derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained Typical Observations for this compound Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProvides information about the number, connectivity, and chemical environment of protons.- Acetylenic proton (if present) typically appears as a singlet around δ 2.5-3.5 ppm.- Protons on the carbon adjacent to the ester oxygen (e.g., in an ethyl ester) appear as a quartet around δ 4.2 ppm.- Protons of the alkyl or aryl groups will have characteristic chemical shifts and coupling patterns.
¹³C NMRProvides information about the carbon framework of the molecule.- Alkyne carbons appear in the range of δ 70-90 ppm.- The carbonyl carbon of the ester appears around δ 150-160 ppm.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.- A sharp, weak absorption band for the C≡C stretch is observed around 2100-2260 cm⁻¹.- A strong absorption band for the C=O stretch of the ester is present around 1715-1735 cm⁻¹.- A C-H stretch for the terminal alkyne (if present) appears around 3300 cm⁻¹.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.The molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound.The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed molecular formula.

III. Biological Activity and Signaling Pathways

While the biological activities of many novel this compound derivatives are still under investigation, related compounds such as propionates have shown significant effects on cellular signaling pathways, particularly in the context of cancer. One such critical pathway is the JAK/STAT signaling cascade.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling mechanism that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various diseases, including cancer, where it can promote tumor growth and proliferation.

Key Steps in the JAK/STAT Pathway:

  • Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

  • JAK Activation: The dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.

  • STAT Dimerization and Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. The phosphorylated STATs then dissociate from the receptor, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes are often involved in cell proliferation, survival, and differentiation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Propynoate_Derivative Novel this compound Derivative (Inhibitor) Propynoate_Derivative->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription

Potential for Inhibition by this compound Derivatives

Novel this compound derivatives can be designed as inhibitors of key components of the JAK/STAT pathway. For instance, they could act as ATP-competitive inhibitors of the JAK kinases, preventing the phosphorylation and subsequent activation of STAT proteins. By blocking this pathway, these compounds could potentially inhibit the proliferation and survival of cancer cells that are dependent on aberrant JAK/STAT signaling. The workflow for discovering such inhibitors is outlined below.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Synthesis of Novel This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Bio_Screening Biological Screening (e.g., Anticancer Activity) Characterization->Bio_Screening Hit_Identification Hit Identification Bio_Screening->Hit_Identification Hit_Identification->Bio_Screening Inactive Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Active Compound Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-STAT) Mechanism_Study->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Signaling_Pathway_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End: Preclinical Candidate Lead_Optimization->End

IV. Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse chemical libraries of these compounds. Thorough characterization using a suite of analytical techniques is essential to confirm their structure and purity. Furthermore, the exploration of their biological activity, particularly their ability to modulate key signaling pathways such as the JAK/STAT cascade, opens up exciting avenues for the development of new therapeutic agents for diseases like cancer. Further research into the specific molecular targets and mechanisms of action of these novel this compound derivatives is warranted to fully realize their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propiolate

Ethyl propiolate (ethyl prop-2-ynoate) is a versatile organic compound with the chemical formula HC₂CO₂C₂H₅.[1] It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] This colorless liquid serves as a crucial reagent and building block in organic synthesis, particularly valued for the electrophilic nature of its alkyne group, which allows it to participate in a wide array of chemical transformations.[1] Its applications are prominent in the synthesis of heterocyclic compounds, such as pyrazoles and anthraquinones, which are of significant interest in medicinal chemistry and drug development.[2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of ethyl propiolate are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.

Physical Properties

Ethyl propiolate is a colorless to pale yellow liquid with a pungent, fruity odor.[4][5][6] It is miscible with many organic solvents, including ethanol (B145695), ether, and chloroform.[3][4]

PropertyValueReferences
Molecular Formula C₅H₆O₂[1][6]
Molar Mass 98.101 g·mol⁻¹[1][6]
Appearance Colorless to pale yellow liquid[1][4]
Density 0.968 g/mL at 25 °C[1][7][8]
Boiling Point 120 °C[1][4][7][8]
Melting Point 9 °C[7][9]
Refractive Index (n²⁰/D) 1.412[4][8]
Flash Point 23 °C (73.4 °F)[3]
Solubility Miscible with alcohol, ether, chloroform.[3][4]
Vapor Pressure 15.5 mmHg at 25 °C
Dielectric Constant 7.0[9][10]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 4.26 (q, J = 7.1 Hz, 2H, CH₂), 2.92 (s, 1H, C≡CH), 1.33 (t, J = 7.2 Hz, 3H, CH₃).[4]

  • Infrared (IR): Key absorptions appear at 3300 cm⁻¹ (C≡C-H stretch) and 2105 cm⁻¹ (C≡C stretch).[11]

Chemical Properties and Reactivity

The reactivity of ethyl propiolate is dominated by the electrophilicity of its carbon-carbon triple bond, making it an excellent substrate for various addition reactions and a valuable component in the synthesis of complex molecules.

Cycloaddition Reactions

Ethyl propiolate is widely used as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles.[2]

  • Pyrazole Synthesis: It reacts with diazo compounds or nitrile imines to yield pyrazoles, a class of compounds with diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2]

  • Triazole Synthesis: The reaction with azides, often catalyzed, produces triazoles. Studies using Molecular Electron Density Theory suggest these reactions proceed via a polar, single-step mechanism rather than through a zwitterionic intermediate.[12][13]

Caption: [3+2] Cycloaddition with Ethyl Propiolate.

Michael Addition Reactions

As a potent Michael acceptor, ethyl propiolate readily undergoes conjugate addition with various nucleophiles.

  • Thiol Addition: It reacts with thiols to form thioenoates. The stereoselectivity of this addition can be controlled by the choice of catalyst; trialkylamines favor the Z-isomer under kinetic control, while stronger bases can lead to the thermodynamically more stable E-isomer.[14] This reactivity is also utilized for derivatizing sulfhydryl compounds for analytical purposes.[5]

  • Other Nucleophiles: Alcohols and amines can also serve as nucleophiles in conjugate additions, expanding its synthetic utility.[14]

Photochemical Additions

Under photolytic initiation, ethyl propiolate can undergo addition reactions with various solvents. For instance, irradiation in cyclohexane (B81311) yields ethyl β-cyclohexyl-trans-acrylate as a major product.[11] Similar additions occur with alcohols like ethanol and 2-propanol.[11]

Synthesis of Ethyl Propiolate

Several methods are employed for the synthesis of ethyl propiolate.

  • Esterification of Propiolic Acid: The classical approach involves the Fischer esterification of propiolic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[2]

  • Oxidation and Esterification of Propargyl Alcohol: A common laboratory and industrial method involves the oxidation of propargyl alcohol to propiolic acid, followed by esterification.[4]

  • One-Step Synthesis: A more recent method describes a one-step synthesis from propargyl alcohol and ethanol using calcium hypochlorite (B82951) and acetic acid in dichloromethane, offering milder reaction conditions.[15]

G cluster_0 One-Pot, Three-Step Synthesis A Ethyl Propiolate + Thiol Nucleophile B Z-Thioenoate A->B Conjugate Addition (KOt-Bu catalyst) C Sulfone B->C Oxidation (mCPBA) D Bicyclic Product C->D Diels-Alder (Cyclopentadiene)

Caption: One-pot reaction sequence starting from ethyl propiolate.

Experimental Protocols

Synthesis of Ethyl Propiolate from Propargyl Alcohol (Two Steps)

This protocol is based on the common method of oxidation followed by esterification.[4]

Step 1: Oxidation of Propargyl Alcohol to Propiolic Acid

  • Materials: Propargyl alcohol, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972).

  • Procedure:

    • Dissolve propargyl alcohol in acetone and cool the mixture in an ice bath.

    • Slowly add Jones reagent dropwise to the solution while maintaining the temperature below 20 °C.

    • After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

    • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude propiolic acid.

Step 2: Esterification of Propiolic Acid

  • Materials: Crude propiolic acid from Step 1, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • Combine the crude propiolic acid with an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers sequentially with water and brine, then dry over anhydrous Na₂SO₄.[4]

    • Remove the solvent by distillation under reduced pressure to yield the final product, ethyl propiolate.[4] The product can be further purified by vacuum distillation.

General Procedure for [3+2] Cycloaddition to form Isoxazoles

This protocol describes the reaction of ethyl propiolate with a nitrile oxide generated in situ.[16]

  • Materials: Ethyl propiolate, an appropriate oxime (e.g., furfural (B47365) oxime), sodium hypochlorite solution (bleach), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • In a round-bottom flask, create a mixture of ethyl propiolate and the oxime in the chosen solvent.[16]

    • To this stirring mixture, add the sodium hypochlorite solution dropwise.[16]

    • Allow the reaction to stir overnight at room temperature.[16]

    • After the reaction is complete (monitored by TLC), perform an aqueous workup. Extract the mixture with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, a mixture of regioisomeric isoxazoles, can be purified by column chromatography.

G start Start: Prepare Reaction Mixture (Ethyl Propiolate, Oxime, Solvent) add_bleach Add NaOCl Solution (Dropwise) start->add_bleach stir Stir Overnight at Room Temperature add_bleach->stir workup Aqueous Workup & Extraction stir->workup dry Dry & Concentrate Organic Phases workup->dry purify Purify via Column Chromatography dry->purify end End: Isolate Isoxazole (B147169) Products purify->end

Caption: Experimental workflow for isoxazole synthesis.

Safety and Handling

Ethyl propiolate is a flammable liquid and vapor. It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[17] Work should be conducted in a well-ventilated fume hood.[17] Keep away from heat, sparks, open flames, and other sources of ignition.[17][18] It is incompatible with strong oxidizing agents, acids, and bases.[3][17] Store in a cool, dry, well-ventilated area, typically refrigerated at 2-8°C.[8][9]

References

The Electrophilic Nature of Methyl Propiolate: A Technical Guide to its Reactivity with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propiolate, the methyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis.[1][2] Its electrophilic character, conferred by the electron-withdrawing ester group in conjugation with the carbon-carbon triple bond, makes it a prime substrate for a variety of nucleophilic addition reactions.[1] This technical guide provides an in-depth exploration of the reactivity of methyl propiolate with common nucleophiles, including amines, thiols, phosphines, and azides. The document details reaction mechanisms, summarizes quantitative data, provides experimental protocols for key reactions, and visualizes reaction pathways.

Core Reactivity: Michael Addition and Cycloaddition Reactions

The primary modes of reactivity for methyl propiolate with nucleophiles are Michael (or conjugate) addition and cycloaddition reactions. In Michael additions, the nucleophile attacks the β-carbon of the alkyne, leading to the formation of α,β-unsaturated adducts. The stereochemical outcome of this addition is highly dependent on the nature of the nucleophile and the reaction conditions. Cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides, yield heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[1]

Reaction with Amine Nucleophiles

The reaction of amines with methyl propiolate predominantly proceeds via a Michael addition pathway to yield β-enamino esters. These reactions are often highly stereoselective.

Quantitative Data for Amine Additions
Amine NucleophileSolventTemperature (°C)TimeProduct(s)Yield (%)Stereochemistry (trans:cis)Reference
Secondary Amines (general)Methylene (B1212753) Chloride--trans-methyl β-aminoacrylate71-91Complete trans selectivity[3]
BenzylamineMethylene Chloride--trans- and cis-methyl β-benzylaminoacrylate-26:74[3]
Diethylamine-Room TempSeveral minMichael adduct--[4]
Various AminesWaterRoom Temp10-15 min(Z)-enaminesExcellentZ-form only[5]
Experimental Protocol: Michael Addition of a Secondary Amine to Methyl Propiolate

This protocol is a generalized procedure based on the reaction of secondary amines with methyl propiolate.[3]

Materials:

  • Methyl propiolate

  • Secondary amine (e.g., diethylamine, pyrrolidine)

  • Methylene chloride (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the secondary amine (1.0 eq) in dry methylene chloride under an inert atmosphere (e.g., nitrogen or argon), add methyl propiolate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-enamino ester.

Characterization: The products are typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of the trans-adduct will show two vinyl protons as doublets with a coupling constant (J) typically in the range of 12-15 Hz, indicative of a trans relationship. The cis-isomer will exhibit a smaller coupling constant.

Reaction Mechanism: Amine Addition

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the methyl propiolate, forming a zwitterionic intermediate. This is followed by a proton transfer, often facilitated by another molecule of the amine, to yield the final enamine product. The formation of an initial complex between the amine and methyl propiolate can lead to a lower energy pathway.[3]

G reagents Methyl Propiolate + Amine (R2NH) intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product β-Enamino Ester intermediate->product Proton Transfer G reagents Methyl Propiolate + Phosphine (PR3) zwitterion Zwitterionic Adduct reagents->zwitterion Nucleophilic Attack intermediate Intermediate zwitterion->intermediate Reacts with Proton Source proton_source Proton Source (e.g., Imide) proton_source->intermediate product Final Product intermediate->product Further Reaction/ Rearrangement G reagents Methyl Propiolate + Aryl Azide transition_state Concerted Transition State reagents->transition_state [3+2] Cycloaddition products Mixture of 1,4- and 1,5-Regioisomers transition_state->products

References

Propynoate Esters: Versatile C3 Building Blocks for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propynoate esters, a class of activated alkynes, have emerged as exceptionally versatile and powerful three-carbon (C3) building blocks in the field of organic synthesis. Their unique electronic properties, characterized by an electron-deficient triple bond conjugated to an ester group, render them highly reactive towards a wide array of nucleophiles and reaction partners. This reactivity, coupled with their commercial availability and synthetic accessibility, has cemented their role as indispensable synthons for the construction of a diverse range of acyclic and heterocyclic structures, including many with significant biological activity. This technical guide provides a comprehensive overview of the core reactivity of this compound esters, detailing key transformations, experimental protocols, and their application in the synthesis of complex molecules and bioactive agents.

Core Reactivity: Michael Additions

The conjugate or Michael addition is a cornerstone of this compound ester chemistry. The pronounced electrophilicity of the β-carbon of the alkyne makes it highly susceptible to attack by a variety of nucleophiles. This reaction provides a straightforward and atom-economical route to highly functionalized β-substituted acrylates, which are themselves valuable synthetic intermediates.

Aza-Michael Additions (Nitrogen Nucleophiles)

The addition of amines to this compound esters, known as the aza-Michael addition, is a widely employed method for the synthesis of β-enamino esters. The reaction generally proceeds with high efficiency, and the stereochemical outcome (E/Z selectivity) can often be controlled by the choice of solvent and catalyst.

Table 1: Aza-Michael Addition of Amines to this compound Esters

EntryAmineThis compound EsterCatalyst/SolventTime (h)Yield (%)Ref.
1AnilineEthyl propiolateNone/DMSO--[1]
2BenzylamineMethyl acrylate (B77674)None/Microwave0.1795[2]
3(S)-α-methylbenzylamineMethyl acrylateNone/Microwave0.1795[2]
4PiperidineEthyl propiolateNone/Ball mill0.08quant.[1]
5Aromatic AminesMethyl acrylate*Various protic solvents--[3]

Note: While methyl acrylate is not a this compound ester, these examples under microwave conditions demonstrate the high efficiency of aza-Michael additions, a principle that extends to this compound esters.[2][3]

Thia-Michael Additions (Sulfur Nucleophiles)

Thiols are excellent nucleophiles for conjugate addition to this compound esters, affording β-thioacrylates. These reactions are often catalyzed by bases and can exhibit high stereoselectivity. The choice of base and solvent plays a crucial role in determining the reaction rate and the E/Z ratio of the product.[4][5][6]

Table 2: Thia-Michael Addition of Thiols to Ethyl Propiolate

EntryThiolCatalystSolventTime (h)Yield (%)E/Z RatioRef.
11-DodecanethiolTriethylamineDichloromethane1>991:99[4]
21-DodecanethiolTributylphosphineDichloromethane0.25>991:99[4]
3ThiophenolTriethylamineDichloromethane19899:1[4]
4ThiophenolNoneWater249598:2[4]
Phospha-Michael Additions (Phosphorus Nucleophiles)

Tertiary phosphines readily add to this compound esters in a phospha-Michael reaction. This process is a key step in many organocatalytic transformations, including the Morita-Baylis-Hillman and Rauhut-Currier reactions.[7][8] The kinetics of these additions have been studied, revealing the influence of both the phosphine's nucleophilicity and the ester's electrophilicity.[7][8]

Table 3: Second-Order Rate Constants for the Addition of Phosphines to Ethyl Propiolate

EntryPhosphinek (M⁻¹s⁻¹)Ref.
1P(4-MeO-C₆H₄)₃1.19 x 10⁻¹[7][8]
2PPh₃1.26 x 10⁻²[7][8]
3P(4-Cl-C₆H₄)₃1.48 x 10⁻³[7][8]
4PMe₂Ph1.15 x 10¹[7][8]
Carbon Nucleophiles

Stabilized carbanions, such as those derived from β-ketoesters and malonates, also participate in Michael additions to this compound esters, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.[5]

Cycloaddition Reactions

This compound esters are excellent dipolarophiles and dienophiles, readily participating in a variety of cycloaddition reactions to furnish five- and six-membered rings.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

The reaction of this compound esters with 1,3-dipoles, such as azides and nitrile oxides, is a powerful method for the synthesis of five-membered heterocycles like triazoles and isoxazoles.[9][10][11][12] A key aspect of these reactions is their regioselectivity, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[9][10][11][12]

Generally, in the reaction of an azide (B81097) with an electron-deficient alkyne like a this compound ester, the reaction is classified as a normal electron demand cycloaddition. The regioselectivity is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The larger orbital coefficient on the terminal nitrogen of the azide (N3) and the larger coefficient on the β-carbon of the this compound ester favor the formation of the 1,4-disubstituted triazole.

Regioselectivity in [3+2] Cycloaddition cluster_reagents Reagents cluster_orbitals Frontier Molecular Orbitals (FMO) cluster_interaction Orbital Interaction cluster_factors Controlling Factors cluster_outcome Regioselective Outcome Azide Azide HOMO_Azide HOMO (Azide) Azide->HOMO_Azide Propynoate_Ester Propynoate_Ester LUMO_Alkyne LUMO (this compound) Propynoate_Ester->LUMO_Alkyne Interaction HOMO-LUMO Interaction (Normal Electron Demand) HOMO_Azide->Interaction LUMO_Alkyne->Interaction Orbital_Coefficients Larger Orbital Coefficients on: - Terminal Azide Nitrogen (N3) - β-Carbon of this compound Interaction->Orbital_Coefficients Steric_Effects Steric Hindrance Interaction->Steric_Effects Product_1_4 Favored Product: 1,4-Disubstituted Triazole Orbital_Coefficients->Product_1_4 Product_1_5 Disfavored Product: 1,5-Disubstituted Triazole Steric_Effects->Product_1_5 can influence outcome

Caption: Factors influencing regioselectivity in [3+2] cycloadditions.

Transition-Metal Catalyzed Reactions

This compound esters are excellent partners in a variety of transition-metal-catalyzed transformations, enabling the construction of complex carbocyclic and heterocyclic scaffolds.

Rhodium-Catalyzed Annulations

Rhodium catalysts have proven particularly effective in mediating the annulation of this compound esters with various substrates. For example, the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with this compound esters provides a regioselective route to benzofuran-2(3H)-ones.[13][14][15] Similarly, the [4+2] cycloaddition of benzamides with alkynes, including propynoates, catalyzed by Rh(III) leads to the efficient synthesis of isoquinolones.[10][16][17][18][19]

Table 4: Rhodium-Catalyzed Synthesis of Isoquinolones

EntryBenzamideAlkyneCatalyst SystemYield (%)Ref.
1Benzamide2-Butyn-1,4-diol diacetate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂85[20]
24-Methylbenzamide2-Butyn-1,4-diol diacetate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂88[20]
34-MethoxybenzamideDiphenylacetylene[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂95[20]
4BenzamideMethyl propiolate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂71[20]

Applications in Complex Molecule Synthesis and Drug Discovery

The versatile reactivity of this compound esters has been harnessed in the total synthesis of natural products and in the development of new therapeutic agents.

Natural Product Synthesis

While a comprehensive review is beyond the scope of this guide, it is noteworthy that the functionalities installed using this compound esters are present in a wide range of bioactive natural products. For instance, the polypropionate structural motif, found in many antimicrobial and therapeutic agents, can be accessed through synthetic strategies that may involve intermediates derived from this compound esters.[9]

Drug Discovery: this compound Esters as Covalent Inhibitors

In drug discovery, the electrophilic nature of this compound esters has been exploited in the design of targeted covalent inhibitors (TCIs).[21] The this compound "warhead" can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed to develop potent and selective inhibitors for various enzymes. The design of such inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target effects.[21]

Covalent_Inhibition_Workflow Start Target Identification Design Inhibitor Design (Scaffold + this compound Warhead) Start->Design Synthesis Chemical Synthesis Design->Synthesis Binding Non-covalent Binding to Target Protein Synthesis->Binding Reaction Covalent Bond Formation (Michael Addition with Nucleophilic Residue) Binding->Reaction Inhibition Irreversible Target Inhibition Reaction->Inhibition Evaluation Biological Evaluation (Potency, Selectivity, etc.) Inhibition->Evaluation Evaluation->Design Iterative Refinement End Lead Optimization Evaluation->End

References

The Profen Revolution: A Technical Guide to the Discovery and Development of Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, mechanism of action, and developmental lifecycle of propionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). From their chemical synthesis to their biological evaluation, this document provides a comprehensive overview for professionals in the field of drug development.

Introduction: The Rise of the "Profens"

The journey of propionic acid derivatives, commonly known as "profens," began in the 1960s with the quest for a safer alternative to aspirin.[1] The research arm of Boots Group successfully derived ibuprofen (B1674241) from propionic acid, marking a significant milestone in pain and inflammation management.[1] Ibuprofen, chemically 2-(4-isobutylphenyl)propionic acid, was the first of its class and set the stage for the development of other prominent members like naproxen, ketoprofen, and flurbiprofen.[2][3] These compounds share a common 2-arylpropionic acid scaffold and have become some of the most widely used drugs for treating pain, fever, and inflammation.[3][4]

Mechanism of Action: Targeting Prostaglandin (B15479496) Synthesis

The primary therapeutic effects of propionic acid derivatives stem from their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Signaling Pathway of Inflammation and NSAID Intervention

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention for propionic acid derivatives.

Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 & COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Propionic Acid Derivatives (e.g., Ibuprofen) nsaids->cox Inhibition

Mechanism of action of propionic acid derivatives.

COX-1 is a constitutively expressed enzyme involved in housekeeping functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The varying selectivity of different propionic acid derivatives for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Quantitative Data on Propionic Acid Derivatives

The efficacy and safety of propionic acid derivatives are often evaluated based on their inhibitory potency against COX enzymes and their pharmacokinetic properties.

In Vitro COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) for several common propionic acid derivatives against COX-1 and COX-2. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen13350.37
Naproxen2.64.80.54
Ketoprofen0.32.40.13
Flurbiprofen0.11.20.08

Data compiled from various sources. Actual values may vary depending on the assay conditions.

Pharmacokinetic Properties

The pharmacokinetic profiles of propionic acid derivatives determine their dosing regimens and duration of action.

CompoundCmax (µg/mL)Tmax (hours)Half-life (t½) (hours)Bioavailability (%)
Ibuprofen20-521.5-2.01.8-2.080-100
Naproxen50-752-412-17>95
Ketoprofen5-101-22-3~90
Flurbiprofen15-251.5-3.03-6>95

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data are approximate and can vary between individuals.[5][6][7][8]

Experimental Protocols

The development of propionic acid derivatives involves a series of chemical syntheses and biological assays.

Synthesis of Ibuprofen (Boot's Method - Simplified)

This protocol outlines a common laboratory-scale synthesis of ibuprofen.

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate (B1199739) and a strong base (e.g., sodium ethoxide) to form an epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime.

  • Dehydration and Hydrolysis: The aldoxime is dehydrated to a nitrile, which is then hydrolyzed to produce ibuprofen.

In Vitro COX Inhibition Assay

This protocol describes a common method for determining the IC50 of a test compound.

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., a propionic acid derivative) in a buffer solution.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, leading to the production of prostaglandins.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Analgesic and Anti-inflammatory Assays

This model assesses the anti-inflammatory activity of a compound.

  • Animal Preparation: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.[9][10][11]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1][9]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle control group.

This model evaluates the peripheral analgesic activity of a compound.

  • Animal Preparation: Swiss albino mice (20-25g) are used.

  • Compound Administration: The test compound or vehicle is administered to the mice.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.[12][13][14]

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[13][15]

  • Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated group to the control group.

Visualizations in Drug Development

Visual representations are crucial for understanding complex biological pathways, experimental procedures, and structure-activity relationships.

Experimental Workflow for NSAID Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel propionic acid derivative.

NSAID Evaluation Workflow synthesis Chemical Synthesis of Derivatives in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) synthesis->in_vitro lead_selection Lead Compound Selection in_vitro->lead_selection Potency & Selectivity in_vivo_analgesic In Vivo Analgesic Assays (e.g., Writhing Test) lead_selection->in_vivo_analgesic Efficacy in_vivo_anti_inflammatory In Vivo Anti-inflammatory Assays (e.g., Paw Edema) lead_selection->in_vivo_anti_inflammatory pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo_analgesic->pharmacokinetics in_vivo_anti_inflammatory->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology preclinical_candidate Preclinical Candidate toxicology->preclinical_candidate Safety Profile

Preclinical evaluation workflow for propionic acid derivatives.

Structure-Activity Relationship (SAR) of Profens

The following diagram illustrates the key structural features of propionic acid derivatives that influence their anti-inflammatory activity.

SAR of Profens profen_core Propionic Acid Core Aryl Group Carboxylic Acid α-Methyl Group aryl_group Aryl Group: - Planar aromatic/heteroaromatic ring is essential. - Lipophilic substituents at the para-position enhance activity. profen_core:p->aryl_group carboxylic_acid Carboxylic Acid: - Essential for activity. - Binds to the active site of COX enzymes. profen_core:cooh->carboxylic_acid alpha_methyl α-Methyl Group: - Creates a chiral center. - The (S)-enantiomer is generally the more active isomer. profen_core:alpha->alpha_methyl

Key structure-activity relationships of propionic acid derivatives.

Conclusion and Future Directions

Propionic acid derivatives have fundamentally changed the management of pain and inflammation. Their well-defined mechanism of action, favorable pharmacokinetic profiles, and established synthetic routes have made them indispensable in modern medicine. Future research in this area continues to focus on developing derivatives with enhanced COX-2 selectivity to minimize gastrointestinal side effects. Furthermore, novel approaches such as the development of nitric oxide-donating profens and dual COX/lipoxygenase (LOX) inhibitors are being explored to create next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Theoretical and Computational Insights into Propynoate Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical and computational studies on the reactivity of propynoates, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the core reactivity patterns of propynoates—nucleophilic additions and cycloaddition reactions—supported by quantitative data, detailed experimental and computational protocols, and visual representations of reaction mechanisms and workflows.

Propynoate esters, characterized by an activated carbon-carbon triple bond, are versatile building blocks in organic synthesis. Their unique electronic properties make them susceptible to a variety of chemical transformations, rendering them valuable precursors in the synthesis of complex molecules, including pharmacologically active compounds. Understanding the underlying principles of their reactivity is crucial for the rational design of novel therapeutics and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the reactivity of propynoates, with a focus on nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition to Propynoates: A Quantitative Perspective

Nucleophilic addition, particularly the Michael-type addition, is a cornerstone of this compound reactivity. The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Amine Addition to Ethyl this compound

The addition of amines to ethyl this compound has been the subject of detailed kinetic and mechanistic investigations. These studies provide valuable quantitative data on the reaction rates and activation parameters, offering insights into the transition state and the influence of the solvent.

A study on the addition of aniline (B41778) to ethyl this compound in dimethylsulfoxide (DMSO) revealed a first-order reaction with respect to both reactants.[1] The activation parameters were determined, providing a quantitative measure of the energy requirements and the molecular ordering of the transition state.[1]

Table 1: Activation Parameters for the Addition of Aniline to Ethyl this compound in DMSO at 300 K [1]

ParameterValueUnit
Activation Energy (Ea)12.96kcal mol⁻¹
Enthalpy of Activation (ΔH‡)13.55kcal mol⁻¹
Gibbs Free Energy of Activation (ΔG‡)23.31kcal mol⁻¹
Entropy of Activation (ΔS‡)-32.76cal mol⁻¹ K⁻¹

Similarly, the kinetics of the addition of alicyclic secondary amines to ethyl this compound have been investigated in both water and acetonitrile (B52724) (MeCN).[2] The study highlights the significant role of the solvent in modulating the reactivity of the amines.[2]

Table 2: Second-Order Rate Constants (kN) for the Reaction of Alicyclic Secondary Amines with Ethyl this compound at 25.0 °C [2]

AminepKa in H₂OkN in H₂O (M⁻¹s⁻¹)pKa in MeCNkN in MeCN (M⁻¹s⁻¹)
Piperazinium ion5.680.0386--
Morpholine8.360.24516.60.0748
Thiol Addition to Propynoates

The addition of thiols to activated alkynes, a thiol-yne Michael addition, is a highly efficient and widely utilized reaction in materials science and bioconjugation.[3] Computational studies have been instrumental in understanding the mechanistic nuances of these reactions.[4][5] Density functional theory (DFT) calculations on the addition of methanethiol (B179389) to various Michael acceptors, including propynamide (a close analog of this compound), have provided insights into the thermodynamics and kinetics of these processes.[6] The calculations indicate that the products of thiol addition to activated triple bonds are thermodynamically more stable than those from addition to maleimides, a common reagent in bioconjugation.[6] However, the kinetic barriers for the addition of the thiolate anion are predicted to be lower for maleimides compared to propynamides, consistent with experimental observations.[6]

Phosphine Addition to Ethyl this compound

Tertiary phosphines are effective nucleophiles that readily add to electron-deficient alkynes like ethyl this compound. This phospha-Michael addition is a key step in many phosphine-catalyzed reactions. Kinetic studies on the addition of various phosphines to ethyl propiolate in dichloromethane (B109758) at 20 °C have provided a quantitative measure of their nucleophilicity.

[3+2] Cycloaddition Reactions of Propynoates

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. Propynoates are excellent dipolarophiles in these reactions due to their electron-deficient nature.

Reaction with Diazo Compounds

The 1,3-dipolar cycloaddition of ethyl diazoacetate to various substituted alkynes has been studied theoretically.[7] These studies have employed DFT to investigate the reactivity and regioselectivity of these reactions, utilizing tools like frontier molecular orbital (FMO) theory and conceptual DFT reactivity indices.[7] Computational analysis of the cycloaddition of diazo compounds in the presence of azides with ethyl propiolate has shown that the reaction with the diazo group is kinetically favored.[8]

Table 3: Calculated Activation Free Energies (ΔG‡) for the Cycloaddition of N-methyl-2-diazoacetamide and N-methyl-2-azidoacetamide with Ethyl Propiolate [8]

1,3-DipoleDipolarophileΔG‡ (kcal/mol)
N-methyl-2-diazoacetamideEthyl propiolateLower
N-methyl-2-azidoacetamideEthyl propiolateHigher
Reaction with Nitrile Oxides

The effect of solvent on the regioselectivity of the uncatalyzed [3+2] cycloaddition reaction between in situ generated 2-furfuryl nitrile oxide and ethyl propiolate has been investigated both experimentally and computationally.[9] The study revealed that the relative ratio of the 3,5- to 3,4-disubstituted isoxazoles is solvent-dependent.[9] DFT calculations were used to probe the transition states and rationalize the observed regioselectivity.[9]

Table 4: Relative Ratios of 3,5- to 3,4-Disubstituted Isoxazoles in the Reaction of 2-Furfuryl Nitrile Oxide with Ethyl Propiolate in Various Solvents [9]

SolventRelative Ratio (3,5- : 3,4-)
Dichloromethane3.4
Toluene2.0
Ethanol1.9
Dimethyl sulfoxide1.5

Methodologies: A Guide to Experimental and Computational Protocols

Experimental Protocols

The kinetics of the addition of aniline to ethyl propiolate were studied using UV-Vis spectrophotometry.[1] The reaction was monitored by following the change in absorbance at 399 nm. The initial rate method was used to determine the reaction order, and the pseudo-first-order method was employed to calculate the rate constant.[1]

For the reaction of alicyclic secondary amines with ethyl propiolate, the kinetic studies were performed spectrophotometrically by monitoring the appearance of the product.[2] All reactions were carried out under pseudo-first-order conditions with the amine concentration in large excess over the ethyl propiolate concentration.[2] The rate constants were determined from the slope of the plot of the pseudo-first-order rate constant versus the amine concentration.[2]

Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reactivity of propynoates. A typical computational protocol involves the following steps:

  • Geometry Optimization: The geometries of reactants, transition states, and products are optimized using a specific DFT functional and basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

  • Solvation Modeling: To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often employed.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are sometimes performed on the optimized geometries to obtain more accurate energy profiles.

For instance, the study on the aniline addition to ethyl propiolate utilized the B3LYP functional with the 6-31G* basis set.[1] The computational investigation of the cycloaddition of diazo compounds and azides with ethyl propiolate was performed at the M06-2X/6-31+G(2d,p) level of theory with the IEFPCM model for solvation in water.[8] For general guidance on best practices in DFT calculations, researchers are encouraged to consult specialized literature.[10][11][12][13]

Visualizing this compound Reactivity

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow for studying this compound reactivity.

Nucleophilic_Addition Reactants This compound + Nucleophile TS Transition State Reactants->TS Nucleophilic Attack Intermediate Zwitterionic/Anionic Intermediate TS->Intermediate Product Adduct Intermediate->Product Protonation

Nucleophilic addition to a this compound.

Cycloaddition Reactants This compound + 1,3-Dipole TS Concerted Transition State Reactants->TS [3+2] Product Five-membered Heterocycle TS->Product

1,3-Dipolar cycloaddition of a this compound.

A typical DFT workflow for studying reactivity.

References

stability and decomposition pathways of propynoate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Decomposition Pathways of Propynoate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, which contain the this compound functional group (a carboxylate ester with a carbon-carbon triple bond), are valuable intermediates in organic synthesis and are of growing interest in materials science and drug development. Their unique electronic and structural features impart specific reactivity, which can be harnessed for the synthesis of complex molecules. However, this reactivity also presents challenges in terms of stability. Understanding the decomposition pathways of this compound compounds is crucial for their effective handling, storage, and application, particularly in the pharmaceutical industry where the stability of a drug substance is of paramount importance.

This technical guide provides a comprehensive overview of the . It consolidates quantitative data, details key experimental protocols for stability assessment, and visualizes the primary decomposition mechanisms.

Stability and Decomposition of this compound Compounds

The stability of this compound compounds is influenced by a variety of factors, including temperature, pH, the presence of catalysts, and the nature of substituents on the molecule. The primary modes of decomposition are thermal degradation, hydrolysis, and fragmentation upon ionization.

Thermal Decomposition

Thermal decomposition of esters, including propynoates, can proceed through several pathways. At elevated temperatures, this compound esters can undergo unimolecular decomposition to form smaller, more stable molecules. For instance, studies on the thermal decomposition of ethyl propanoate have shown that a major pathway involves a retro-ene reaction, proceeding through a six-membered ring transition state to yield ethene and propanoic acid. The energy barrier for this process is approximately 210 kJ mol⁻¹[1][2]. Other potential decomposition routes at high temperatures include homolytic bond fission, leading to the formation of various radical species[1][3].

In the presence of a catalyst, the decomposition of this compound esters can be facilitated. For example, cadmium oxide has been shown to catalyze the decomposition of propionic anhydride, a related compound[4]. The thermal stability of metal propionates, such as sodium propionate (B1217596), is dependent on the atmosphere, with reduced stability in the presence of air compared to an inert atmosphere like argon[5][6].

Hydrolysis

Ester hydrolysis is a common degradation pathway for this compound esters, particularly in aqueous environments. This reaction, which can be catalyzed by either acid or base, results in the cleavage of the ester bond to produce a carboxylic acid (propanoic acid) and an alcohol[7][8].

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products[8][9].

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt[8][9].

The rate of hydrolysis is a critical parameter for the shelf-life of ester-containing drugs. For ester prodrugs, the rate of in vivo hydrolysis is a key factor in their activation and bioavailability[10][11].

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a key analytical technique for the characterization of this compound compounds. Under the high-energy conditions of electron ionization (EI), the molecular ion of a this compound ester is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Common fragmentation processes for esters include:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty rearrangement: A hydrogen atom is transferred from a gamma-carbon to the carbonyl oxygen, leading to the elimination of a neutral alkene.

The fragmentation of β-substituted propanoates can be more complex, with multiple competing fragmentation pathways, including decarboxylation and the formation of substituent anions[9][12].

Quantitative Data on Stability and Decomposition

The following tables summarize key quantitative data related to the stability and decomposition of this compound and related propanoate compounds.

Table 1: Thermal Decomposition Data for Propionate Compounds

CompoundDecomposition Temperature (°C)AtmosphereKey ProductsReference
Sodium Propionate> 320AirCO₂, H₂O[6]
Sodium Propionate> 400Argon3-pentanone, CO₂, CO, CH₄, C₂H₄[5][6]
Cadmium Propionate20-500Inert, Vacuum, AirPropionic anhydride[4]
Methyl Propanoate1292–1551 KArgonCO, CO₂[3]

Table 2: Kinetic Parameters for Decomposition of Propanoate Compounds

Compound/ReactionActivation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A)MethodReference
Ethyl Propanoate (Retro-ene)~210Not SpecifiedCBS-QB3[1][2]
Methyl Butanoate (Lowest energy path)~285Not SpecifiedCBS-QB3[1]
Propionic Acid (2nd order)~14710⁸·⁷⁶ l. mol⁻¹ sec⁻¹Experimental[13]
Propionic Acid (1st order)~20610⁹·⁷⁸ sec⁻¹Experimental[13]

Table 3: Mass Spectrometry Fragmentation of Propanoic Acid

m/zProposed Fragment Ion
74[CH₃CH₂COOH]⁺ (Molecular Ion)
57[CH₃CH₂CO]⁺
45[COOH]⁺
29[CH₃CH₂]⁺
28[CO]⁺ or [C₂H₄]⁺

Data derived from fragmentation patterns of propanoic acid, a common hydrolysis product of this compound esters.[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the stability of this compound compounds.

Protocol for Studying Thermal Decomposition of this compound Esters

This protocol outlines a general procedure for investigating the thermal decomposition of a this compound ester using thermogravimetric analysis (TGA) coupled with a mass spectrometer (MS) for evolved gas analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound compound into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation Setup:

    • Place the crucible in the TGA instrument.

    • Purge the system with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or a synthetic air mixture for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).

    • Couple the gas outlet of the TGA to the inlet of a mass spectrometer.

  • Thermal Analysis:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass (TGA curve) and the mass-to-charge ratio (m/z) of the evolved gases (MS data) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • Analyze the MS data to identify the chemical composition of the gases evolved at different temperatures, which provides insights into the decomposition products.

Protocol for Determining the Kinetics of Acid-Catalyzed Hydrolysis of a this compound Ester

This protocol describes a titrimetric method to study the kinetics of acid-catalyzed ester hydrolysis.

  • Reaction Setup:

    • Prepare a standard solution of a strong acid (e.g., 0.5 M HCl).

    • Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).

    • In a thermostat-controlled water bath set to a specific temperature (e.g., 25 °C), place a flask containing a known volume of the standard acid.

    • Add a known amount of the this compound ester to the acid solution to initiate the reaction, and start a stopwatch.

  • Sampling and Titration:

    • At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with the standard NaOH solution until the endpoint is reached. Record the volume of NaOH used.

  • Data Analysis:

    • The amount of carboxylic acid produced is proportional to the volume of NaOH used in the titration.

    • Plot the concentration of the ester (calculated from the titration data) versus time.

    • Determine the rate constant of the reaction by analyzing the kinetic data, typically by plotting ln[ester] versus time for a first-order reaction.

Protocol for Mass Spectrometry Fragmentation Analysis of this compound Compounds

This protocol provides a general procedure for analyzing the fragmentation pattern of a this compound compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless, operated at a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

      • Column: A capillary column suitable for the analysis of esters (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).

      • Oven Program: A temperature program that provides good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Analyzer: Quadrupole or Ion Trap.

      • Mass Range: Scan a range that covers the expected molecular ion and fragment masses (e.g., m/z 40-400).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) to identify the retention time of the this compound compound.

    • Obtain the mass spectrum of the chromatographic peak corresponding to the analyte.

    • Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation mechanisms to explain the observed peaks.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Stability Assessment

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_stability Stability Studies cluster_decomposition Decomposition Analysis synthesis Synthesis of this compound Compound purification Purification synthesis->purification characterization Structural Characterization (NMR, IR) purification->characterization thermal Thermal Stability (TGA) characterization->thermal hydrolytic Hydrolytic Stability (HPLC/Titration) characterization->hydrolytic photochemical Photostability characterization->photochemical product_id Product Identification (GC-MS, LC-MS) thermal->product_id hydrolytic->product_id photochemical->product_id pathway Decomposition Pathway Elucidation product_id->pathway kinetics Kinetic Analysis pathway->kinetics final_report Comprehensive Stability Report kinetics->final_report decomposition_pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_fragmentation Mass Spectrometry Fragmentation This compound This compound Ester retro_ene Retro-ene Reaction This compound->retro_ene Heat homolytic Homolytic Fission This compound->homolytic High Heat acid_cat Acid-Catalyzed This compound->acid_cat H₂O, H⁺ base_cat Base-Catalyzed This compound->base_cat H₂O, OH⁻ molecular_ion Molecular Ion [M]+ This compound->molecular_ion Electron Ionization alkene Alkene retro_ene->alkene acid Propanoic Acid retro_ene->acid radicals Radical Species homolytic->radicals alcohol Alcohol acid_cat->alcohol propanoic_acid Propanoic Acid acid_cat->propanoic_acid base_cat->alcohol carboxylate Propanoate Salt base_cat->carboxylate alpha_cleavage Alpha-Cleavage molecular_ion->alpha_cleavage mclafferty McLafferty Rearrangement molecular_ion->mclafferty fragments1 Fragment Ions alpha_cleavage->fragments1 fragments2 Fragment Ions mclafferty->fragments2

References

The Expanding Frontier of Asymmetric Synthesis: A Technical Guide to Propynoate Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the vast synthetic potential of propynoate Michael addition reactions has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core principles, recent advancements, and practical applications of this powerful carbon-carbon and carbon-heteroatom bond-forming methodology. The guide emphasizes stereoselective transformations, providing detailed experimental protocols and quantitative data to facilitate the design and execution of these reactions in a laboratory setting.

The Michael addition of nucleophiles to activated alkynes, particularly propynoates, has emerged as a highly efficient and atom-economical route for the synthesis of a diverse array of functionalized alkenes. These products serve as crucial building blocks in the preparation of complex molecules, including natural products and active pharmaceutical ingredients. This guide offers an in-depth analysis of the reaction's scope, encompassing a wide range of nucleophiles and catalyst systems.

Core Concepts and Mechanistic Overview

The Michael addition to a this compound involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the electron-deficient triple bond of a this compound ester (Michael acceptor). This reaction proceeds via a nucleophilic attack at the β-carbon of the alkyne, leading to the formation of a vinyl anion intermediate, which is subsequently protonated to yield the final substituted acrylate (B77674) product. The stereochemical outcome of this addition, yielding either the E or Z isomer, is a critical aspect that can often be controlled by the choice of catalyst and reaction conditions.

A variety of nucleophiles, including amines (aza-Michael), thiols (thia-Michael), alcohols (oxa-Michael), and stabilized carbanions (carbon-Michael), have been successfully employed in this transformation, highlighting its broad applicability in organic synthesis.

Catalytic Systems: Driving Efficiency and Stereoselectivity

The development of sophisticated catalytic systems has been instrumental in expanding the scope and utility of this compound Michael additions. This guide provides a detailed overview of the major catalyst classes, including:

  • Organocatalysts: Chiral amines, such as proline and its derivatives, and phosphines have proven to be highly effective in promoting asymmetric Michael additions to propynoates. These catalysts operate through various activation modes, including enamine and iminium ion catalysis, as well as through the formation of zwitterionic intermediates. Cinchona alkaloids, with their bifunctional nature, have also been successfully utilized to induce high levels of enantioselectivity.

  • Transition Metal Catalysts: Complexes of palladium, rhodium, nickel, and other transition metals are powerful catalysts for hydroamination and other Michael-type additions to propynoates. These catalysts often exhibit high reactivity and selectivity under mild conditions.

  • Base Catalysis: Simple bases can effectively catalyze the addition of nucleophiles to propynoates, offering a straightforward and cost-effective approach for the synthesis of various substituted acrylates.

Quantitative Data Summary

A key feature of this technical guide is the compilation of quantitative data from numerous studies into structured tables. This allows for easy comparison of the efficacy of different catalyst systems and reaction conditions. The tables summarize yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) for a wide range of this compound Michael addition reactions, categorized by the type of nucleophile and catalyst employed.

Table 1: Asymmetric Aza-Michael Addition of Amines to Propynoates

EntryThis compoundAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Ethyl propiolateAniline (B41778)(S)-Proline (10)DMSORT248572[1]
2Methyl propiolateBenzylamineCinchonidine (5)Toluene-20489288[2][3]
3tert-Butyl propiolatePyrrolidinePd(OAc)₂/BINAP (2)THF501295N/A[4][5]

Table 2: Asymmetric Thia-Michael Addition of Thiols to Propynoates

EntryThis compoundThiolCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)StereoselectivityReference
1Ethyl propiolateThiophenolPPh₃ (10)CH₂Cl₂RT298Z > 95%[6][7]
2Methyl propiolateBenzyl mercaptanEt₃N (20)MeCN0195Z > 98%[8][9][10]
3Ethyl propiolate4-Methoxythiophenol(DHQD)₂PHAL (5)Toluene-40249092% ee (Z)[8][10]

Table 3: Asymmetric Carbon-Michael Addition of 1,3-Dicarbonyls to Propynoates

EntryThis compoundNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Ethyl propiolateDiethyl malonateBu₃P (10)Toluene801288N/A[6][7]
2Methyl propiolateAcetylacetoneQuinine (10)CH₂Cl₂-20489185[2][3]
3tert-Butyl propiolateDibenzoylmethane(S)-BINAP/AgOAc (5)THFRT249394[4]

(Note: The data presented in these tables are representative examples and have been compiled from various sources. Please refer to the cited literature for specific details.)

Detailed Experimental Protocols

To facilitate the practical application of these reactions, this guide provides detailed, step-by-step experimental protocols for key transformations.

Protocol 1: Organocatalytic Asymmetric Aza-Michael Addition of Aniline to Ethyl Propiolate

  • Reaction Setup: To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in DMSO (2 mL) at room temperature is added aniline (1.0 mmol).

  • Reaction: Ethyl propiolate (1.2 mmol) is added dropwise to the mixture. The reaction is stirred at room temperature for 24 hours and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired β-enamino ester.

Protocol 2: Phosphine-Catalyzed Thia-Michael Addition of Thiophenol to Ethyl Propiolate

  • Reaction Setup: In a round-bottom flask, ethyl propiolate (1.0 mmol) and triphenylphosphine (B44618) (0.1 mmol, 10 mol%) are dissolved in CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • Reaction: Thiophenol (1.1 mmol) is added dropwise to the solution at room temperature. The reaction is stirred for 2 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding β-thioacrylate.

Mechanistic Pathways and Workflows

To provide a deeper understanding of the reaction mechanisms, this guide includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.

general_michael_addition cluster_reactants Reactants cluster_reaction Reaction Pathway This compound This compound (Michael Acceptor) Activation Activation of Nucleophile/Acceptor This compound->Activation Nucleophile Nucleophile (Michael Donor) Nucleophile->Activation Catalyst Catalyst Catalyst->Activation Attack Nucleophilic Attack on β-Carbon Activation->Attack Intermediate Vinyl Anion Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Substituted Acrylate (Product) Protonation->Product

Caption: General mechanism of a catalyzed Michael addition to a this compound.

experimental_workflow start Start setup Reaction Setup: - Add catalyst and solvent - Add Michael donor start->setup addition Add this compound (Michael Acceptor) setup->addition reaction Stir at specified temperature and time addition->reaction monitoring Monitor reaction progress (TLC/GC) reaction->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Analysis: - NMR, MS - Determine yield and ee purification->analysis end End analysis->end

Caption: A typical experimental workflow for a this compound Michael addition.

Applications in Drug Development

The products of this compound Michael additions are valuable intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. The ability to introduce diverse functionalities with high stereocontrol makes this reaction a powerful tool for medicinal chemists in the construction of complex molecular architectures. This guide highlights several examples where this methodology has been applied to the synthesis of key fragments of drug candidates.

This in-depth technical guide serves as a valuable resource for researchers and scientists, providing the necessary theoretical background and practical details to effectively utilize this compound Michael addition reactions in their synthetic endeavors. By consolidating key data and protocols, this whitepaper aims to accelerate innovation in the fields of organic synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Ethyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the 1,3-dipolar cycloaddition of ethyl propiolate with various 1,3-dipoles, including azides, nitrones, and nitrile oxides. This powerful reaction is a cornerstone in the synthesis of a wide array of five-membered heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug development.

Introduction

The 1,3-dipolar cycloaddition is a versatile and atom-economical method for constructing five-membered rings. Ethyl propiolate, as an activated alkyne, is an excellent dipolarophile for these reactions. The reaction proceeds in a concerted [3+2] cycloaddition mechanism, leading to the formation of various heterocyclic systems with high regioselectivity. This application note will detail the protocols for the synthesis of triazoles, isoxazolidines, and isoxazoles from the reaction of ethyl propiolate with azides, nitrones, and nitrile oxides, respectively.

General Reaction Scheme

The general transformation involves the reaction of a 1,3-dipole with the dipolarophile, ethyl propiolate, to yield a five-membered heterocyclic ring. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.

Experimental_Workflow Reactant_Prep Reactant Preparation (1,3-Dipole & Ethyl Propiolate) Reaction Reaction Setup (Solvent, Temperature) Reactant_Prep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Application Notes and Protocols for Methyl Propiolate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. As a potent dienophile, methyl propiolate (HC≡CCO₂CH₃) offers a direct route to functionalized cyclohexadiene derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents. Its activated triple bond readily participates in [4+2] cycloaddition reactions with a wide range of conjugated dienes. This document provides detailed application notes and experimental protocols for the use of methyl propiolate in Diels-Alder reactions, including both thermal and Lewis acid-catalyzed methods.

General Principles

The Diels-Alder reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. In the case of methyl propiolate, the initial adduct is a cyclohexadiene. The reactivity of the reaction is significantly influenced by the electronic nature of the diene and the reaction conditions. Electron-rich dienes generally exhibit higher reactivity towards electron-deficient dienophiles like methyl propiolate.

The reaction can be promoted by thermal energy or by the use of Lewis acid catalysts. Lewis acids coordinate to the carbonyl oxygen of the methyl propiolate, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction, often leading to higher yields and improved regioselectivity at lower temperatures.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Diels-Alder reaction of methyl propiolate and its close analog, ethyl propiolate, with various dienes under different conditions.

Table 1: Lewis Acid-Catalyzed Diels-Alder Reactions of Furans with Propiolates

DieneDienophileLewis Acid (Equivalents)SolventTemperature (°C)TimeProduct(s)Yield (%)
2-Methylfuran (B129897)Ethyl PropiolateAlCl₃ (1)CH₂Cl₂2030 minEthyl 5-hydroxy-2-methylbenzoate~30[1]
2-PhenylfuranEthyl PropiolateAlCl₃ (1)CH₂Cl₂2030 minEthyl 5-hydroxy-2-phenylbenzoate and others>30 (for main product)[1]
FuranEthyl PropiolateAlCl₃ (1)CH₂Cl₂-1030 minendo-endo and endo-exo diadducts85[2]
FuranEthyl PropiolateAlCl₃ (1)CH₂Cl₂030 minendo-endo and endo-exo diadducts75[2]
FuranEthyl PropiolateAlCl₃ (1)CH₂Cl₂2530 minendo-endo and endo-exo diadducts23[2]

Table 2: Thermal Diels-Alder Reactions of Furans with Propiolates

DieneDienophileSolventTemperature (°C)TimeProduct(s)Yield (%)
2-MethylfuranMethyl 3-bromopropiolateBenzeneReflux12 hMethyl 2-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate50[3]
FuranEthyl PropiolateNone13020 h2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,8.02,4]non-6-ene9[2]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of 2-Methylfuran with Ethyl Propiolate

This protocol describes the synthesis of ethyl 5-hydroxy-2-methylbenzoate via a Lewis acid-catalyzed Diels-Alder reaction followed by rearrangement.

Materials:

  • 2-Methylfuran

  • Ethyl propiolate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Sodium Sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer

Procedure: [1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a mixture of ethyl propiolate (1.0 eq) and anhydrous AlCl₃ (1.0 eq) in dry dichloromethane. The final concentration of each reagent should be approximately 0.2 M.

  • To this stirred mixture, add a solution of 2-methylfuran (1.0 eq) in dry dichloromethane dropwise via an addition funnel at approximately 20°C.

  • Allow the reaction mixture to stand with occasional shaking for 30 minutes at room temperature.

  • After 30 minutes, quench the reaction by vigorously shaking the mixture with cold water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The desired product, ethyl 5-hydroxy-2-methylbenzoate, can be isolated and purified from the crude mixture by column chromatography on silica (B1680970) gel. The yield for the main phenolic product is approximately 30%.[1]

Protocol 2: Thermal Diels-Alder Reaction of 2-Methylfuran with Methyl 3-Bromopropiolate

This protocol details the thermal cycloaddition to form the corresponding 7-oxabicyclo[2.2.1]heptadiene derivative.

Materials:

  • 2-Methylfuran

  • Methyl 3-bromopropiolate

  • Dry Benzene

  • Standard glassware for reflux (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure: [3]

  • In a round-bottom flask, mix 2-methylfuran (2.0 eq) and methyl 3-bromopropiolate (1.0 eq) in dry benzene.

  • Stir the mixture at room temperature for 12 hours.

  • Add an additional portion of 2-methylfuran (1.0 eq) to the reaction mixture.

  • Heat the resulting mixture at reflux for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on a silica gel column, eluting with a hexane/ethyl acetate (B1210297) (9:1) mixture to yield the product, methyl 2-bromo-1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, with a yield of 50%.[3]

Visualizations

Diels-Alder Reaction Mechanism

The following diagram illustrates the general mechanism of the Diels-Alder reaction between a generic diene and methyl propiolate.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile Methyl Propiolate (Dienophile) Dienophile->TS [2π] Product Cyclohexadiene Adduct TS->Product Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction

This diagram outlines a typical workflow for performing a Lewis acid-catalyzed Diels-Alder reaction with methyl propiolate.

Experimental_Workflow A Setup glassware under inert atmosphere B Prepare a solution of methyl propiolate and Lewis acid in a dry solvent A->B C Cool the mixture (if required) B->C D Add the diene solution dropwise C->D E Stir at the specified temperature for the required time D->E F Quench the reaction (e.g., with water) E->F G Workup: - Separate layers - Dry organic phase - Remove solvent F->G H Purify the product (e.g., column chromatography) G->H

Caption: Typical experimental workflow for a Lewis acid-catalyzed reaction.

Applications in Drug Development and Research

The functionalized cyclohexadiene products obtained from the Diels-Alder reaction of methyl propiolate are versatile synthetic intermediates. The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. The diene system in the product can also undergo further reactions, allowing for the rapid construction of complex molecular scaffolds. These scaffolds are of significant interest in drug discovery for the development of new therapeutic agents and in materials science.

Conclusion

Methyl propiolate is a highly effective dienophile in Diels-Alder reactions, providing access to a variety of functionalized six-membered rings. The reaction conditions can be tuned, using either thermal methods or Lewis acid catalysis, to optimize yields and control selectivity. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science for the application of methyl propiolate in their synthetic endeavors.

References

Application Notes and Protocols: Propynoate Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynoate derivatives, such as methyl this compound and ethyl this compound, are valuable reagents in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Their electron-withdrawing ester functionality enhances the reactivity of the terminal alkyne, facilitating the rapid and efficient formation of stable 1,2,3-triazole linkages under mild conditions. This attribute makes them highly suitable for a range of applications in drug discovery, chemical biology, and materials science, including bioconjugation, activity-based protein profiling (ABPP), and the synthesis of complex molecular architectures. These application notes provide an overview of the utility of this compound derivatives in click chemistry, along with detailed experimental protocols and comparative data to guide researchers in their effective implementation.

Applications of this compound Derivatives in Click Chemistry

This compound derivatives are versatile building blocks for a variety of click chemistry applications:

  • Bioconjugation: The facile reaction of this compound esters with azide-modified biomolecules enables the straightforward labeling of proteins, nucleic acids, and other biological macromolecules with reporter tags such as fluorophores or biotin (B1667282) for detection and purification.

  • Activity-Based Protein Profiling (ABPP): this compound moieties can be incorporated into small molecule probes designed to covalently label the active sites of specific enzymes. Subsequent click reaction with a reporter azide (B81097) allows for the visualization and identification of active enzymes in complex biological samples.[1]

  • Drug Discovery and Development: The modular nature of click chemistry allows for the rapid synthesis of libraries of potential drug candidates by coupling this compound-containing scaffolds with a diverse range of azide-functionalized building blocks.[2][3] This approach is also utilized in the development of antibody-drug conjugates (ADCs).

  • Materials Science: this compound derivatives are employed in the synthesis of functionalized polymers and materials, where the triazole linkage provides desirable properties such as thermal stability.

Data Presentation: Reactivity of this compound Derivatives in CuAAC

The reactivity of this compound derivatives in CuAAC reactions is influenced by factors such as the specific ester group, solvent, and catalytic system. The following tables summarize available quantitative data for reactions involving this compound derivatives and related compounds to facilitate comparison.

Table 1: Comparison of Alkyne Reactivity in Ligand-Accelerated CuAAC

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)Relative Reactivity
Propiolamide A ~5 ~15 High
Propargyl Ether B~8~25Moderate-High
N-propargylamide F~10~30Moderate
Ethyl Propiolate *~10-15 ~30-45 Moderate-High
Phenylacetylene>30>60Low

*Note: Data for ethyl propiolate is estimated based on its structural similarity and known reactivity compared to propiolamides. Propiolamides are considered slightly more reactive than their corresponding propiolate esters.[4][5][6]

Table 2: Reaction Conditions and Yields for CuAAC with this compound Derivatives

This compound DerivativeAzide PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Methyl PropiolateBenzyl AzideVFD (Vortex Fluidic Device)Water2.549%[7]
Ethyl PropiolateBenzyl AzideDinuclear Thiazolylidene Copper ComplexCD₂Cl₂~0.5>95%[8]
Ethyl PropiolateAlicyclic Secondary Amines (Michael Addition)-H₂O / MeCNVariousN/A (Kinetics Study)[9][10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethyl Propiolate

This protocol describes a general method for the bioconjugation of an azide-containing molecule to an ethyl this compound-modified substrate.

Materials:

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Ethyl this compound-functionalized substrate

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of tert-Butanol and Water, or PBS buffer)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the ethyl this compound-functionalized substrate (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

    • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.1 equivalents) in a minimal amount of deionized water.

    • Add the catalyst solution to the reaction mixture.

    • Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water and add it to the reaction flask to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-24 hours, depending on the substrates and conditions.[8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure triazole product.

Protocol 2: Activity-Based Protein Profiling (ABPP) using a this compound-Based Probe

This protocol outlines a general workflow for identifying the protein targets of a small molecule inhibitor using a this compound-functionalized chemical probe.[11][12]

Materials:

  • This compound-containing activity-based probe (ABP)

  • Cell lysate or intact cells

  • Azide-functionalized reporter tag (e.g., Azide-PEG-Biotin or a fluorescent azide)

  • CuAAC reagents (as in Protocol 1)

  • Streptavidin-agarose beads (for biotin-tagged probes)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner or Western blot apparatus

Procedure:

  • Protein Labeling:

    • Treat the cell lysate or intact cells with the this compound-based ABP for a specified time to allow for covalent modification of target proteins.

    • For competitive ABPP, pre-incubate the proteome with a library of potential inhibitors before adding the ABP to identify compounds that compete for the same binding site.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the azide-functionalized reporter tag, CuSO₄, THPTA, and freshly prepared sodium ascorbate to initiate the CuAAC reaction.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis:

    • In-gel fluorescence scanning: If a fluorescent azide was used, the labeled proteins can be visualized directly by running the sample on an SDS-PAGE gel and imaging with a fluorescence scanner.

    • Western blot and affinity purification: If a biotin azide was used, the tagged proteins can be detected by Western blot using streptavidin-HRP. For target identification, the biotinylated proteins can be enriched using streptavidin-agarose beads, followed by on-bead digestion and analysis by mass spectrometry.

Visualizations

Signaling Pathway Investigation using a this compound Probe

This compound-based probes can be used to investigate cellular signaling pathways. For instance, a this compound-modified inhibitor of a key kinase in the Wnt signaling pathway could be used to identify its direct targets and downstream effects.[4][13][14] The following diagram illustrates a hypothetical workflow for such an investigation.

Wnt_Signaling_Investigation cluster_Cellular_Treatment Cellular Treatment cluster_Click_Reaction Click Reaction cluster_Target_ID Target Identification cluster_Pathway_Analysis Pathway Analysis Cells Cancer Cells with Active Wnt Pathway Probe This compound-Kinase Inhibitor Probe Cells->Probe Incubation Lysate Cell Lysate with Probe-Target Adducts Probe->Lysate BiotinAzide Azide-PEG-Biotin Lysate->BiotinAzide CuAAC Enrichment Streptavidin Enrichment BiotinAzide->Enrichment MS LC-MS/MS Analysis Enrichment->MS On-bead Digestion IdentifiedTargets Identified Target Proteins MS->IdentifiedTargets PathwayMapping Bioinformatics & Pathway Mapping IdentifiedTargets->PathwayMapping ABPP_Workflow cluster_Analysis Downstream Analysis Proteome Complex Proteome (e.g., Cell Lysate) Probe This compound-ABP Proteome->Probe Incubation LabeledProteome Covalently Labeled Proteome Probe->LabeledProteome ReporterAzide Reporter Azide (e.g., Biotin-N3) LabeledProteome->ReporterAzide CuAAC Click Reaction ClickedProteome Clicked Proteome with Reporter Tag ReporterAzide->ClickedProteome GelAnalysis In-Gel Fluorescence (if fluorescent azide) ClickedProteome->GelAnalysis Enrichment Affinity Purification (if biotin azide) ClickedProteome->Enrichment MassSpec Mass Spectrometry (Target ID) Enrichment->MassSpec CuAAC_Components cluster_Catalyst_System Catalytic System Alkyne This compound Derivative Triazole 1,2,3-Triazole Product Alkyne->Triazole Azide Azide Substrate Azide->Triazole CuII Cu(II) Source (e.g., CuSO4) CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->CuI CuI->Triazole Catalyzes Ligand Accelerating Ligand (e.g., THPTA) Ligand->CuI Stabilizes & Accelerates

References

Synthesis of Pyrazole Derivatives from Ethyl Propiolate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the synthesis of pyrazole (B372694) derivatives from ethyl propiolate has been compiled to support researchers, scientists, and drug development professionals in the exploration of novel therapeutic agents. These application notes provide detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways, underscoring the significance of pyrazoles in medicinal chemistry.

Introduction

Pyrazole and its derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Ethyl propiolate serves as a versatile and crucial starting material in the synthesis of these heterocyclic compounds, primarily through [3+2] cycloaddition reactions. This document outlines the key methodologies for the synthesis of pyrazole-3-carboxylates, valuable intermediates in drug discovery.

Synthesis of Ethyl 1H-pyrazole-3-carboxylates

The synthesis of ethyl 1H-pyrazole-3-carboxylates from ethyl propiolate can be achieved through two primary routes: a direct condensation with hydrazine (B178648) and a two-step process involving the formation of a β-ketoester intermediate.

Protocol 1: Direct Condensation of Ethyl Propiolate with Hydrazine Hydrate (B1144303)

This method involves the direct reaction of ethyl propiolate with hydrazine hydrate. The reaction proceeds via a Michael addition followed by cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl propiolate (1.0 eq) in ethanol (B145695).

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain ethyl 1H-pyrazole-3-carboxylate.

Protocol 2: Two-Step Synthesis via Ethyl 2,4-Dioxobutanoate Intermediate

This protocol involves the initial synthesis of a substituted ethyl 2,4-dioxobutanoate, which then undergoes cyclization with hydrazine hydrate.

Experimental Protocol:

Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoates

  • Prepare a solution of sodium ethoxide in absolute ethanol in a cold bath (-5°C).

  • To this solution, add a mixture of diethyl oxalate (B1200264) (1.0 eq) and a substituted acetophenone (B1666503) (1.0 eq) dropwise.

  • Stir the reaction mixture at low temperature and then allow it to come to room temperature.

  • Acidify the mixture and extract the product with an organic solvent.

  • Purify the resulting ethyl 2,4-dioxo-4-phenylbutanoate intermediate.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [2][3]

  • Prepare a suspension of the substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid.[2][3]

  • Add hydrazine hydrate (1.2 eq) to the suspension.[2][3]

  • Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.[2][3]

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[2][3]

Quantitative Data Summary

The following table summarizes the yields of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates synthesized using Protocol 2.

Substituent (R)Molecular FormulaMolecular WeightMelting Point (°C)% Yield
4-CH₃C₁₃H₁₄N₂O₃246.2613272.4
4-OCH₃C₁₃H₁₄N₂O₄262.2695-9766
4-ClC₁₂H₁₁ClN₂O₂250.68193-19465.8
4-BrC₁₂H₁₁BrN₂O₂295.13133-13482.2

Data sourced from[2]

Synthetic Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: Direct Condensation cluster_protocol2 Protocol 2: Two-Step Synthesis Ethyl Propiolate Ethyl Propiolate Direct_Reaction Direct Condensation (Ethanol, Reflux) Ethyl Propiolate->Direct_Reaction Hydrazine Hydrate_1 Hydrazine Hydrate Hydrazine Hydrate_1->Direct_Reaction Pyrazole_Product_1 Ethyl 1H-pyrazole-3-carboxylate Direct_Reaction->Pyrazole_Product_1 Diethyl_Oxalate Diethyl Oxalate Step1_Reaction Claisen Condensation Diethyl_Oxalate->Step1_Reaction Subst_Acetophenone Substituted Acetophenone Subst_Acetophenone->Step1_Reaction Intermediate Ethyl 2,4-dioxo-4- (substituted)butanoate Step1_Reaction->Intermediate Step2_Reaction Cyclization (Glacial Acetic Acid, Reflux) Intermediate->Step2_Reaction Hydrazine_Hydrate_2 Hydrazine Hydrate Hydrazine_Hydrate_2->Step2_Reaction Pyrazole_Product_2 Ethyl 5-(substituted)-1H- pyrazole-3-carboxylate Step2_Reaction->Pyrazole_Product_2

Caption: Synthetic routes to pyrazole-3-carboxylates.

Applications in Drug Development

Pyrazole derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, pyrazole-containing compounds have been developed as potent anti-inflammatory agents.

Mechanism of Anti-inflammatory Action

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] By blocking these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4] Furthermore, some pyrazole compounds can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_LOX Inhibition

Caption: Inhibition of inflammatory pathways by pyrazoles.

Conclusion

The synthetic protocols outlined in these application notes provide a robust foundation for the generation of diverse pyrazole libraries from ethyl propiolate. The versatility of these methods, coupled with the significant therapeutic potential of pyrazole derivatives, offers exciting opportunities for the discovery of novel drug candidates. Further research into the structure-activity relationships of these compounds will continue to drive innovation in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Propynoate Esters from Propiolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of propynoate esters from propiolic acid. Three common and effective methods are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. These methods offer distinct advantages and are suited for different substrate scopes and reaction sensitivities.

Introduction

This compound esters are valuable building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and participating in various cycloaddition and conjugate addition reactions. The selection of an appropriate synthetic method is crucial for achieving high yields and purity, particularly when dealing with sensitive or complex molecules in a drug development context. This guide outlines the principles and provides step-by-step protocols for three key esterification methods.

Comparative Data of Synthesis Methods

The following table summarizes typical quantitative data for the synthesis of this compound esters, offering a basis for method selection. Please note that yields are highly dependent on the specific alcohol substrate and optimization of reaction conditions.

MethodTypical Alcohol SubstrateCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification Primary or secondary alcohols (e.g., Ethanol)H₂SO₄ (catalytic)Excess AlcoholReflux2 - 2460 - 80[1][2]
Steglich Esterification Primary or secondary alcohols (e.g., Benzyl (B1604629) alcohol)DCC, DMAP (catalytic)Dichloromethane (B109758)0 to RT2 - 1275 - 95[3][4]
Mitsunobu Reaction Primary or secondary alcohols (e.g., Isopropanol)PPh₃, DEAD or DIADTHF0 to RT1 - 670 - 90[5][6]

Yields are representative and may vary based on the specific alcohol and reaction scale.

Experimental Protocols

Fischer Esterification for the Synthesis of Ethyl Propiolate

This method is a classic, acid-catalyzed esterification suitable for simple, non-sensitive alcohols.[7] The use of excess alcohol drives the equilibrium towards the product.[1]

Materials:

  • Propiolic acid

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve propiolic acid (1.0 eq.) in a large excess of anhydrous ethanol (e.g., 10-20 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl propiolate.

  • Purify the product by distillation if necessary.

Steglich Esterification for the Synthesis of Benzyl Propiolate

The Steglich esterification is a mild method ideal for acid-sensitive substrates, employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[8][9]

Materials:

  • Propiolic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of propiolic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane, add a solution of DCC (1.1 eq.) in dichloromethane dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl propiolate by column chromatography on silica (B1680970) gel.

Mitsunobu Reaction for the Synthesis of Isopropyl Propiolate

The Mitsunobu reaction allows for the esterification of alcohols with inversion of stereochemistry (if applicable) under mild, neutral conditions.[5][10] It utilizes a phosphine (B1218219) and an azodicarboxylate.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve propiolic acid (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Add the isopropanol (1.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude isopropyl propiolate by column chromatography to remove triphenylphosphine oxide and other byproducts.[11]

Visualizations

Fischer_Esterification Propiolic_Acid Propiolic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Propiolic_Acid->Protonated_Carbonyl + H⁺ Alcohol Alcohol (Excess) H2SO4 H₂SO₄ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Propynoate_Ester This compound Ester Tetrahedral_Intermediate->Propynoate_Ester - H₂O, - H⁺ Water Water

Caption: Reaction pathway for Fischer Esterification.

Steglich_Esterification Propiolic_Acid Propiolic Acid O_Acylisourea O-Acylisourea Intermediate Propiolic_Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Propynoate_Ester This compound Ester Acyl_Pyridinium->Propynoate_Ester + Alcohol Alcohol Alcohol DCU DCU

Caption: Reaction pathway for Steglich Esterification.

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Alcohol Alcohol Propynoate_Ester This compound Ester (Inversion) Alkoxyphosphonium->Propynoate_Ester + Propiolate Propiolic_Acid Propiolic Acid Byproducts PPh₃=O + Hydrazine deriv.

Caption: Reaction pathway for the Mitsunobu Reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Combine Reactants (Propiolic Acid, Alcohol, Reagents) Reaction Stir under specified Temperature & Time Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purify Purify (Distillation or Chromatography) Concentration->Purify Characterization Characterize Product Purify->Characterization

Caption: General experimental workflow for ester synthesis.

References

Application Notes and Protocols for the Quantification of Propynoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of propynoate esters, a class of organic compounds with applications in organic synthesis and as prodrug moieties in drug development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are designed to serve as comprehensive guides.

Quantification of this compound Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound esters. This method offers high selectivity and sensitivity.

Application Note: Analysis of Ethyl this compound

This protocol details the quantification of ethyl this compound. The methodology can be adapted for other volatile this compound esters. Due to the high volatility of some esters, proper sample handling is crucial to prevent loss of analyte.[1]

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of an aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Add a known concentration of an internal standard (e.g., octyl acetate).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the organic layer to a GC vial for analysis.

b) Instrumentation

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Injection: Splitless injection is preferred for trace analysis.

c) GC-MS Conditions

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

d) Data Analysis

  • Peak Identification: Compare the retention time and mass spectrum of the analyte peak with a known standard of ethyl this compound.

  • Quantification: Construct a calibration curve using standard solutions of ethyl this compound at various concentrations. Determine the concentration in the sample by comparing the peak area of the target ion to the calibration curve, accounting for any dilution factors.

Quantitative Data Summary

CompoundRetention Time (min)Target Ion (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
Ethyl this compound~5.855, 69, 9810 ng/L35 ng/L>0.995
Internal StandardVariableVariable---

Note: The above data is illustrative and should be determined for each specific instrument and matrix.

Quantification of this compound Ester Prodrugs by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including less volatile and thermally labile this compound ester prodrugs. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantification in complex biological matrices.

Application Note: Analysis of a this compound Ester Prodrug in Plasma

This protocol is designed for the quantification of a generic this compound ester prodrug and its active metabolite in plasma, a common requirement in pharmacokinetic studies. A significant challenge in the bioanalysis of ester prodrugs is their potential for ex vivo hydrolysis catalyzed by esterases in biological samples. To mitigate this, the use of an esterase inhibitor and immediate sample processing at low temperatures are crucial.

Experimental Protocol

a) Sample Preparation (Protein Precipitation)

  • Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).

  • Centrifuge the blood at 4 °C to separate the plasma.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

b) Instrumentation

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of many small molecule drugs and their metabolites.

c) LC-MS/MS Conditions

ParameterValue
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

d) Data Analysis

  • Optimization of MS Parameters: Infuse standard solutions of the this compound ester prodrug, its active metabolite, and the internal standard to determine the optimal precursor and product ions for MRM transitions, as well as other MS parameters like collision energy.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the plasma samples is then determined from this curve.

Quantitative Data Summary (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LLOQ (ng/mL)Linearity (R²)
Prodrug[M+H]⁺Fragment 13.50.5>0.99
Active Metabolite[M+H]⁺Fragment 22.10.2>0.99
Internal Standard[M+H]⁺Fragment 33.5--

Purity Determination of this compound Esters by Quantitative NMR (qNMR)

Quantitative ¹H NMR is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for an analyte-specific calibration curve.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.

Application Note: Purity Assessment of Methyl this compound

This protocol describes the determination of the purity of a methyl this compound sample using an internal standard with a known purity.

Experimental Protocol

a) Sample Preparation

  • Accurately weigh approximately 10 mg of the methyl this compound sample into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals. Record the exact weight.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to an NMR tube.

b) Instrumentation

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

c) NMR Data Acquisition

ParameterSetting
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)
Number of Scans 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the signals of interest)
Acquisition Time ≥ 3 seconds
Spectral Width Sufficient to cover all signals of interest

d) Data Processing and Analysis

  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for methyl this compound (e.g., the acetylenic proton) and a signal from the internal standard.

  • Calculate the purity of the methyl this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary (Example)

ParameterMethyl this compoundMaleic Anhydride (IS)
Signal (ppm) ~2.0 (acetylenic H)~7.1 (vinylic H)
Number of Protons (N) 12
Molecular Weight (MW) 84.07 g/mol 98.06 g/mol
Mass (m) MeasuredMeasured
Purity (P) To be determined>99.5%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Solvent Add Organic Solvent & Internal Standard Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract GC_Vial GC Vial Extract->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quant Quantification Peak_ID->Quant Result Result Quant->Result

Caption: GC-MS experimental workflow for this compound ester quantification.

LCMS_Prodrug_Pathway cluster_bio Biological Matrix Prodrug This compound Ester Prodrug (in Plasma) LC_Separation LC Separation Prodrug->LC_Separation Active_Metabolite Active Drug (Metabolite) Active_Metabolite->LC_Separation MS_Quant MS/MS Quantification LC_Separation->MS_Quant

Caption: Logical relationship in LC-MS/MS analysis of prodrugs.

qNMR_Calculation_Logic Analyte_Signal Analyte Signal (Integral, N, MW, mass) Calculation Purity Calculation Formula Analyte_Signal->Calculation IS_Signal Internal Standard Signal (Integral, N, MW, mass, Purity) IS_Signal->Calculation Final_Purity Analyte Purity (% w/w) Calculation->Final_Purity

Caption: Logical flow for qNMR purity determination.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl Propiolate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the NMR spectroscopic analysis of common reaction products derived from methyl propiolate. This guide is intended to assist in the synthesis, purification, and structural elucidation of these compounds, which are valuable intermediates in organic synthesis and drug discovery.

Michael Addition of Amines to Methyl Propiolate: Synthesis of β-Enamino Esters

The aza-Michael addition of primary and secondary amines to methyl propiolate is a facile and common method for the synthesis of β-enamino esters. The reaction typically proceeds smoothly at room temperature and can exhibit stereoselectivity, yielding either the E or Z isomer, or a mixture of both. ¹H NMR spectroscopy is a crucial tool for determining the isomeric ratio of the products.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR data for representative β-enamino esters formed from the reaction of chiral primary amines with methyl propiolate. The data distinguishes between the E and Z isomers, which can be identified by the coupling constants of the vinylic protons in the ¹H NMR spectrum (J ≈ 8-13 Hz for Z-isomers and J > 13 Hz for E-isomers).

Product (β-Enamino Ester)Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl (E/Z)-3-((S)-1-phenylethylamino)acrylate E7.51 (dd, 1H, H-3), 4.91 (d, 1H, H-1'), 4.57 (d, 1H, H-2), 3.59 (s, 3H, OMe)170.8, 149.4, 137.0, 129.0-127.0, 88.7, 63.8, 53.1, 50.7
Z6.52 (dd, 1H, H-3), 4.97 (d, 1H, H-1'), 4.61 (d, 1H, H-2), 3.68 (s, 3H, OMe)170.6, 146.4, 135.5, 129.0-127.0, 85.0, 63.8, 52.9, 50.5
Methyl (E/Z)-3-((R)-1-(naphthalen-1-yl)ethylamino)acrylate E7.60-8.20 (m, 7H, Ar-H), 5.70 (q, 1H, H-1'), 4.65 (d, 1H, H-2), 3.55 (s, 3H, OMe)170.9, 150.1, 134.1, 131.2, 129.0-123.0, 88.5, 50.7, 49.5, 22.1
Z7.60-8.20 (m, 7H, Ar-H), 5.75 (q, 1H, H-1'), 4.70 (d, 1H, H-2), 3.65 (s, 3H, OMe)169.9, 149.8, 134.1, 131.2, 129.0-123.0, 83.9, 50.3, 49.2, 21.9
Experimental Protocol: Synthesis and NMR Analysis of Methyl 3-((S)-1-phenylethylamino)acrylate

Materials:

Procedure:

  • To a solution of (S)-(-)-1-phenylethan-1-amine (500 mg, 4.132 mmol) in methanol (5 mL) at 0 °C in a flask sealed with a septum, add methyl propiolate (420 mg, 4.957 mmol) dropwise.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain the product as an amorphous solid.

  • NMR Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra. The ratio of E to Z isomers can be determined by integrating the respective vinylic proton signals in the ¹H NMR spectrum.

Experimental Workflow

Michael_Addition_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Reactants Methyl Propiolate + (S)-1-Phenylethan-1-amine in Methanol Reaction Stir at RT, 4h Reactants->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Product Crude β-Enamino Ester Evaporation->Product SamplePrep Dissolve in CDCl3 Product->SamplePrep NMR Acquire ¹H & ¹³C NMR Spectra SamplePrep->NMR DataAnalysis Determine E/Z Ratio NMR->DataAnalysis

Caption: Workflow for the synthesis and NMR analysis of a β-enamino ester.

Thiol-Michael Addition to Methyl Propiolate: Synthesis of Methyl 3-(Alkylthio)acrylates

The base-catalyzed thiol-Michael addition to methyl propiolate provides a direct route to vinyl sulfides. The reaction often proceeds with high stereoselectivity, favoring the formation of the Z-isomer, especially when catalyzed by bases like alumina (B75360).

Data Presentation

The following table presents typical ¹H and ¹³C NMR data for the Z-isomer of methyl 3-(alkylthio)acrylates. The vinylic protons of the Z-isomer typically appear as doublets with a coupling constant of approximately 10 Hz.

Product (Methyl 3-(Alkylthio)acrylate)Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl (Z)-3-(dodecylthio)acrylate Z7.55 (d, J=10.0 Hz, 1H), 5.65 (d, J=10.0 Hz, 1H), 3.70 (s, 3H), 2.85 (t, 2H), 1.20-1.70 (m, 20H), 0.88 (t, 3H)167.2, 148.5, 114.8, 51.5, 34.2, 31.9, 29.6, 29.5, 29.3, 29.1, 28.8, 22.7, 14.1
Methyl (Z)-3-(phenylthio)acrylate Z7.70 (d, J=10.0 Hz, 1H), 7.25-7.45 (m, 5H), 5.75 (d, J=10.0 Hz, 1H), 3.68 (s, 3H)166.8, 149.1, 135.2, 130.5, 129.4, 127.8, 115.5, 51.6
Experimental Protocol: Alumina-Catalyzed Synthesis of Methyl (Z)-3-(2-Naphthylthio)acrylate[1]

Materials:

Procedure:

  • Add neutral alumina (2.5 g) to a solution of methyl propiolate (5 mmol, 0.42 g) in diethyl ether (40 ml) and stir at 10 °C for 20 minutes.

  • To this mixture, add a solution of 2-naphthalenethiol (5 mmol, 0.80 g) in diethyl ether (20 ml).

  • Continue stirring at 10 °C for 1 hour under a nitrogen atmosphere.

  • Filter the reaction mixture and wash the solid with diethyl ether.

  • Combine the filtrates, wash with 5% aqueous sodium hydroxide and then with water.

  • Dry the organic layer and evaporate the solvent under reduced pressure to yield the product.

  • NMR Sample Preparation: Dissolve 10-20 mg of the product in 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry of the product.

Reaction Mechanism

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

Diels-Alder Reaction of Methyl Propiolate: Synthesis of Bicyclic Compounds

Methyl propiolate is an excellent dienophile in Diels-Alder reactions, reacting with a variety of dienes to form substituted bicyclic compounds. The reaction with furan (B31954), for example, yields an oxanorbornadiene derivative, which is a versatile synthetic intermediate.

Data Presentation

The following table provides the ¹H and ¹³C NMR data for the Diels-Alder adduct of ethyl propiolate and furan. The data for the methyl propiolate adduct is expected to be very similar, with the primary difference being the signals for the ester alkyl group.

Product (Diels-Alder Adduct)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate 7.10 (dd, 1H, H-3), 7.05 (dd, 1H, H-5), 6.90 (dd, 1H, H-6), 5.35 (m, 1H, H-1), 5.10 (m, 1H, H-4), 4.15 (q, 2H, OCH₂), 1.25 (t, 3H, CH₃)164.2 (C=O), 145.5 (C-2), 143.8 (C-5), 140.2 (C-6), 138.5 (C-3), 82.1 (C-1), 80.5 (C-4), 60.8 (OCH₂), 14.2 (CH₃)
Experimental Protocol: Diels-Alder Reaction of Ethyl Propiolate with Furan[2]

Materials:

  • Ethyl propiolate (or methyl propiolate)

  • Furan

  • Sealed tube or high-pressure reactor

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Place ethyl propiolate (1.0 eq) and an excess of furan (e.g., 3.0 eq) in a sealed tube.

  • Heat the mixture at 100-130 °C for 24-48 hours.

  • After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.

  • Remove the excess furan and unreacted starting materials under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • NMR Sample Preparation: Dissolve 10-20 mg of the purified product in 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the Diels-Alder adduct.

Synthesis of Pyrazoles

Pyrazoles are important heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648). Methyl propiolate can serve as a precursor to the 1,3-dicarbonyl functionality after an initial nucleophilic addition. The Knorr pyrazole (B372694) synthesis is a classic example of this type of transformation.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., methylhydrazine)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add the hydrazine derivative (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • NMR Sample Preparation: Dissolve 10-20 mg of the purified pyrazole in 0.6 mL of a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the pyrazole product.

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Condensation Pyrazole Pyrazole Product Cyclized->Pyrazole Dehydration

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Application Notes and Protocols for the Purification of Propiolate Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolate esters are valuable building blocks in organic synthesis, participating in a diverse range of chemical transformations including Michael additions, cycloadditions, and cross-coupling reactions. Following these reactions, effective purification of the desired products is crucial for obtaining accurate analytical data and for use in subsequent synthetic steps or biological assays. Column chromatography is a fundamental and widely employed technique for the purification of these reaction products. This document provides detailed application notes and protocols for the purification of various propiolate derivatives using column chromatography, with a focus on practical experimental parameters and data presentation.

The principles of column chromatography rely on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent or solvent mixture).[1] The separation is based on the polarity differences between the compounds in the mixture.[2] Less polar compounds have a weaker interaction with the polar stationary phase and are eluted more quickly by the mobile phase, while more polar compounds are retained longer on the column.[2]

Data Presentation: Chromatographic Conditions and Results

The selection of an appropriate eluent system is critical for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for rapidly screening and optimizing solvent systems before performing column chromatography.[1] An optimal Rf value for the desired compound on a TLC plate is generally considered to be in the range of 0.2-0.5 to ensure good separation on a column.

The following tables summarize typical column chromatography conditions and outcomes for the purification of various propiolate reaction products.

Table 1: Purification of Michael Adducts of Propiolate Esters

Propiolate ReactantReaction TypeProduct DescriptionStationary PhaseMobile Phase (Eluent)Rf Value (Eluent)Yield (%)
Ethyl propiolateThiol-Michael AdditionWhite solidSilica gel5-15% Ethyl acetate (B1210297) in HexanesNot specified51

Table 2: Purification of Cycloaddition Products of Propiolate Esters

Propiolate ReactantReaction TypeProduct DescriptionStationary PhaseMobile Phase (Eluent)Rf Value (Eluent)Yield (%)
Methyl propiolateDiels-Alder ReactionPale yellow oilSilica gelGradient: 10:1 to 5:1 to 3:1 Hexanes:Ethyl acetateNot specified84

Table 3: Purification of Cross-Coupling Products of Propiolate Esters

Propiolate ReactantReaction TypeProduct DescriptionStationary PhaseMobile Phase (Eluent)Rf Value (Eluent)Yield (%)
Methyl propiolateDomino Synthesis of QuinolinesPure productSilica gelPetroleum ether/Ethyl acetate (5:1)Not specifiedNot specified

Experimental Protocols

General Protocol for Column Chromatography of Propiolate Reaction Products

This protocol outlines the general steps for purifying a propiolate reaction product using silica gel column chromatography.

1. Preparation of the Column:

  • Materials: Chromatography column, silica gel (230-400 mesh), cotton or glass wool, sand, eluent.

  • Procedure:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica gel used is typically 20-50 times the weight of the crude product for good separation.[1]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading:

    • Dissolve the crude reaction product in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just above the sand layer.

  • Dry Loading:

    • Dissolve the crude product in a volatile solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • For gradient elution, start with a less polar solvent system and gradually increase the polarity by adding a more polar solvent. This is often necessary to elute compounds with a wide range of polarities.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow for Purification of Propiolate Reaction Products

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation ReactionMixture Crude Reaction Mixture TLC TLC Analysis for Solvent System Optimization ReactionMixture->TLC ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep SampleLoading Sample Loading (Wet or Dry) ColumnPrep->SampleLoading Elution Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Purified Propiolate Product SolventRemoval->PureProduct

Caption: Workflow for the purification of propiolate reaction products.

Signaling Pathway of Column Chromatography Logic

G start Crude Mixture interaction Differential Partitioning start->interaction stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->interaction mobile_phase Mobile Phase (Eluent - Less Polar) mobile_phase->interaction less_polar Less Polar Compounds interaction->less_polar more_polar More Polar Compounds interaction->more_polar elution_order Elution Order less_polar->elution_order more_polar->elution_order elutes_first Elutes First elution_order->elutes_first Weak Interaction with Stationary Phase elutes_later Elutes Later elution_order->elutes_later Strong Interaction with Stationary Phase separation Separation Achieved elutes_first->separation elutes_later->separation

References

Application of Propynoate Derivatives in the Synthesis of Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propynoate derivatives, particularly substituted benzyl (B1604629) propiolates, have emerged as a promising class of compounds in the development of novel agrochemical fungicides. Their broad-spectrum activity against a range of phytopathogenic fungi, coupled with their novel chemical scaffold, presents a valuable avenue for researchers and scientists in the agrochemical industry. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, summarizing key data and outlining their potential mode of action.

Application Notes

This compound esters, when combined with a substituted benzyl moiety, have demonstrated significant in vitro and in vivo efficacy against economically important plant pathogens. The substitution pattern on the benzyl ring plays a crucial role in determining the antifungal potency and spectrum of activity. Halogen substitutions, in particular, have been shown to enhance the fungicidal properties of these molecules. For instance, compounds such as 2-bromobenzyl propiolate and 3-fluorobenzyl propiolate have exhibited superior performance compared to some commercial fungicides.

The primary application of these derivatives is in the control of fungal diseases in crops. Preliminary studies indicate that these compounds can inhibit spore germination and disrupt the integrity of the fungal cell membrane, leading to cell death. This mode of action, potentially targeting the ergosterol (B1671047) biosynthesis pathway, makes them effective against a variety of fungal species.

Quantitative Data Summary

The antifungal activity of a series of synthesized benzyl propiolate derivatives has been evaluated against several phytopathogenic fungi. The efficacy is presented as the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

Compound IDSubstituentTarget FungusEC₅₀ (µg/mL)[1]
3h 2-BromoFusarium solani0.86
3g 4-ChloroFusarium solani0.67
3c 3-FluoroVarious fungiHigh activity

Experimental Protocols

Protocol 1: General Synthesis of Substituted Benzyl Propiolates

This protocol describes the synthesis of substituted benzyl propiolates via the esterification of propiolic acid with a corresponding substituted benzyl bromide.

Materials:

Procedure:

  • To a solution of propiolic acid (1.2 mmol) in acetone (20 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl bromide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure substituted benzyl propiolate.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various phytopathogenic fungi using the mycelial growth rate method.

Materials:

  • Synthesized benzyl propiolate derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Fusarium solani, Fusarium graminearum)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Incorporate the test compounds into the molten PDA medium at desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each petri dish with a mycelial plug of the test fungus.

  • Incubate the plates at 25-28 °C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.

  • Determine the EC₅₀ value for each compound by probit analysis.

Visualizations

Logical Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Evaluation Propiolic Acid Propiolic Acid Esterification Esterification Propiolic Acid->Esterification Substituted Benzyl Bromide Substituted Benzyl Bromide Substituted Benzyl Bromide->Esterification Crude Product Crude Product Esterification->Crude Product Purification Purification Crude Product->Purification Pure Benzyl Propiolate Pure Benzyl Propiolate Purification->Pure Benzyl Propiolate In Vitro Bioassay In Vitro Bioassay Pure Benzyl Propiolate->In Vitro Bioassay Data Analysis Data Analysis In Vitro Bioassay->Data Analysis EC50 Value EC50 Value Data Analysis->EC50 Value cluster_fungal_cell Fungal Cell BenzylPropiolate Benzyl Propiolate Derivative SqualeneEpoxidase Squalene Epoxidase BenzylPropiolate->SqualeneEpoxidase Inhibition ROS Increased Reactive Oxygen Species (ROS) BenzylPropiolate->ROS ErgosterolBiosynthesis Ergosterol Biosynthesis Pathway SqualeneEpoxidase->ErgosterolBiosynthesis Blocks Ergosterol Ergosterol ErgosterolBiosynthesis->Ergosterol Reduced Production CellMembrane Cell Membrane ErgosterolBiosynthesis->CellMembrane Disruption Ergosterol->CellMembrane Essential Component MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity CellDeath Fungal Cell Death MembraneIntegrity->CellDeath ROS->MembraneIntegrity Contributes to

References

Application Note & Protocol: Gas Chromatography Methods for Analyzing Propionate Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of propionate (B1217596) using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals who require accurate measurement of propionate in various biological and pharmaceutical matrices.

Introduction

Propionate is a short-chain fatty acid (SCFA) that plays a crucial role in various physiological processes and is a key metabolite produced by the gut microbiota.[1] Accurate quantification of propionate is essential for research in areas such as metabolic diseases, immunology, and drug development. Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective and widely used technique for the analysis of volatile compounds like propionate.[1][2] This method offers high sensitivity, selectivity, and reproducibility.[1][2]

Principle of Gas Chromatography for Propionate Analysis

Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1] For propionate analysis, which is a polar and non-volatile compound, a derivatization step is often employed to convert it into a more volatile ester.[3][4] The derivatized sample is then injected into the GC, where it is vaporized. An inert carrier gas transports the vaporized sample through a heated column, leading to the separation of different compounds. The separated compounds are then detected by either an FID, which is sensitive to organic compounds, or an MS, which provides structural information for enhanced specificity.[2][5]

Experimental Protocols

3.1. Sample Preparation

Meticulous sample preparation is critical for accurate propionate quantification.[5] The following protocol describes a common liquid-liquid extraction and derivatization procedure for biological samples such as feces, serum, or cell culture media.[1]

Materials:

  • Biological sample

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • tert-Butyl methyl ether (TBME)

  • Derivatizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or propionic anhydride)[6][7]

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials

Protocol:

  • Homogenization (for solid samples): Homogenize a known weight of the solid sample (e.g., feces) in a suitable solvent like deionized water.[1]

  • Acidification: In a microcentrifuge tube, combine 100 µL of the sample (or sample homogenate) with 50 µL of 1.0 M HCl to protonate the propionate.[6]

  • Internal Standard Spiking: Add a known amount of internal standard to the acidified sample to correct for variations in extraction and injection.

  • Extraction: Add 1 mL of TBME to the tube, vortex for 2 minutes, and then centrifuge at 12,857 x g for 5 minutes.[6]

  • Derivatization: Carefully transfer the top organic layer to a clean GC vial. Add the derivatizing agent (e.g., 100 µL of MTBSTFA), seal the vial, and incubate at 60°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC system.

3.2. GC-FID Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-FFAP (Free Fatty Acid Phase), is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Nitrogen at a flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 260°C.[1]

  • Injection Volume: 1 µL with a split ratio of 25:1.[1]

3.3. GC-MS Analysis

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer: An instrument with an electron ionization (EI) source.[2]

  • Column and Conditions: Same as for GC-FID.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 250°C.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis: Peak identification is confirmed by comparing retention times and mass spectra with known standards.[2]

Data Presentation

The following tables summarize typical quantitative data for propionate analysis using GC-based methods.

Table 1: Performance Characteristics of GC Methods for Propionate Analysis

ParameterGC-FIDGC-MSReference(s)
Limit of Detection (LOD) 0.02 - 0.23 µg/mL~0.06 µmol/L[6][9][10]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL0.14 - 0.48 µM[6][9][11]
**Linearity (R²) **> 0.999> 0.99[6][9][10]
Recovery 54.24% - 140.94%Not specified[6][9]
Precision (RSD%) 0.6% - 5.0%2% - 6%[10][11]

Table 2: Example Retention Times for Derivatized Short-Chain Fatty Acids

Compound (as silyl (B83357) derivative)Retention Time (min)Reference(s)
Acetate~5.2[1]
Propionate ~7.1 [1]
Butyrate~9.08[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Acidify Acidification (HCl) Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS Extract Liquid-Liquid Extraction (TBME) Add_IS->Extract Derivatize Derivatization (e.g., BSTFA) Extract->Derivatize Inject Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Results Quantify->Report derivatization_reaction propionic_acid Propionic Acid CH₃CH₂COOH tms_propionate TMS-Propionate (volatile) CH₃CH₂COOSi(CH₃)₃ propionic_acid->tms_propionate Silylation bstfa BSTFA CF₃CON(Si(CH₃)₃)₂ bstfa->tms_propionate byproduct Byproduct tms_propionate->byproduct

References

Application Notes and Protocols: Hydrosilylation of Propiolate Esters for Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrosilylation of propiolate esters represents a powerful and atom-economical method for the synthesis of synthetically versatile silyl-substituted acrylates. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of a propiolate ester. The regioselectivity of this transformation can be controlled by the choice of catalyst, providing access to either α- or β-silylated acrylate (B77674) derivatives. These products are valuable intermediates in organic synthesis, finding applications in the construction of complex molecules and polymers. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important transformation.

Mechanistic Overview

The hydrosilylation of propiolate esters can proceed through two primary mechanistic pathways, the prevalence of which is largely determined by the catalyst employed.

  • Ionic Mechanism: In the presence of strong Lewis acids, such as aluminum chloride (AlCl₃), the reaction is believed to proceed via an ionic mechanism. The Lewis acid activates the propiolate ester by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. A subsequent hydride addition to this electrophilic β-carbon generates an allenolate intermediate. This intermediate then undergoes a nucleophilic attack on the silylium (B1239981) species to yield the α-silyl acrylate.[1][2][3][4]

  • Free-Radical Mechanism: In the absence of a Lewis acid or in the presence of radical initiators, the reaction can proceed through a free-radical pathway. This mechanism typically leads to the formation of the β-silyl-substituted (Z)-alkene.[2][3][4] The regioselectivity can also be influenced by the specific Lewis acid used; for instance, EtAlCl₂ and Et₂AlCl tend to favor the formation of β-silicon-substituted Z-alkenes.[2][3][4]

Applications in Synthesis

Silyl (B83357) acrylates are valuable building blocks in organic synthesis. The silicon moiety can be readily transformed into other functional groups, or it can be utilized in cross-coupling reactions. The acrylate functionality, on the other hand, is a versatile Michael acceptor and a monomer for polymerization. This dual reactivity makes silyl acrylates useful precursors for the synthesis of complex organic molecules, including natural products and pharmaceuticals, as well as for the development of novel polymeric materials.[5][6]

Data Presentation

The following table summarizes the quantitative data for a representative hydrosilylation of ethyl propiolate with triethylsilane catalyzed by aluminum chloride.[1][7]

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/MassYield (%)Purity (%)
Ethyl propiolate98.10511.05.2 mL--
Triethylsilane116.28511.08.1 mL--
Aluminum chloride133.34561.17.5 g--
(E)-ethyl 2-(triethylsilyl)acrylate214.39--6.97 g6398.5

Experimental Protocols

Synthesis of (E)-ethyl 2-(triethylsilyl)acrylate via AlCl₃-Catalyzed Hydrosilylation [1][7]

This protocol details the synthesis of an α-silyl acrylate using an aluminum chloride catalyst.

Materials:

  • Ethyl propiolate (99%)

  • Triethylsilane (99%)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, syringe, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: A 250-mL single-necked round-bottomed flask, equipped with a magnetic stir bar, is flame-dried under reduced pressure and subsequently cooled to room temperature under a nitrogen atmosphere.[1][7]

  • Addition of Catalyst: The flask is charged with aluminum chloride (7.5 g, 56 mmol, 1.1 equiv) under a nitrogen atmosphere.[1][7] Anhydrous dichloromethane (50 mL) is then added via syringe.

  • Cooling: The flask is placed in an ice bath and the mixture is allowed to cool to 0 °C over 5 minutes.[1][7]

  • Addition of Reagents: Triethylsilane (8.1 mL, 51 mmol, 1.0 equiv) is added dropwise over 5 minutes via syringe, resulting in a white, opaque suspension.[1][7] Following this, ethyl propiolate (5.2 mL, 51 mmol, 1.0 equiv) is added dropwise over 5 minutes, during which the solution transitions from a light yellow and foamy to a clear, dark yellow solution.[1][7]

  • Reaction: The reaction mixture is stirred at 700 rpm for 2 hours at 0 °C.[1][7]

  • Quenching: While still in the ice bath, the reaction is carefully quenched by the dropwise addition of saturated aqueous NaHCO₃ (10 mL) over 10 minutes, followed by an additional 140 mL of the same solution in portions over 35 minutes.[7]

  • Workup: The reaction mixture is allowed to warm to room temperature and then transferred to a 500-mL separatory funnel. The flask is rinsed with CH₂Cl₂ (50 mL), and the rinsing is added to the separatory funnel. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by distillation to yield the desired (E)-ethyl 2-(triethylsilyl)acrylate as a clear liquid (6.97 g, 63% yield, 98.5% purity).[1][7]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Flame-dry 250-mL RBF under vacuum setup2 Cool to RT under N2 setup1->setup2 setup3 Add AlCl3 and CH2Cl2 setup2->setup3 react1 Cool to 0 °C in ice bath setup3->react1 react2 Add Et3SiH dropwise react1->react2 react3 Add ethyl propiolate dropwise react2->react3 react4 Stir at 0 °C for 2h react3->react4 workup1 Quench with sat. NaHCO3 (aq) react4->workup1 workup2 Extract with CH2Cl2 workup1->workup2 workup3 Dry with Na2SO4 workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Distill workup4->workup5 product (E)-ethyl 2-(triethylsilyl)acrylate workup5->product Final Product

Caption: Experimental workflow for the synthesis of (E)-ethyl 2-(triethylsilyl)acrylate.

G cluster_reactants Reactants cluster_mechanism Proposed Ionic Mechanism propiolate Propiolate Ester activation Activation of Propiolate Ester by Lewis Acid propiolate->activation silane Hydrosilane (R3SiH) hydride_add Hydride Addition to β-carbon silane->hydride_add catalyst Lewis Acid (e.g., AlCl3) catalyst->activation activation->hydride_add allenolate Allenolate Intermediate Formation hydride_add->allenolate silylation Nucleophilic Attack on Silylium Species allenolate->silylation product α-Silyl Acrylate silylation->product

Caption: Proposed ionic mechanism for Lewis acid-catalyzed hydrosilylation.

References

Application Notes and Protocols: Nucleophilic Acyl Substitution Reactions of Ethyl Propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propanoate is a versatile ester widely utilized as a solvent and a key intermediate in the synthesis of more complex molecules across various industries, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its participation in nucleophilic acyl substitution reactions allows for the modification of its structure, providing pathways to a diverse range of functional groups.[1][2] These reactions are fundamental in organic synthesis and play a crucial role in the development of active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and protocols for the key nucleophilic substitution reactions involving ethyl propanoate.

Key Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a class of substitution reactions involving nucleophiles and acyl compounds, such as esters. The mechanism for these reactions with ethyl propanoate typically involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the ethoxide leaving group.

Hydrolysis (Saponification)

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either acid or base.[3]

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction catalyzed by a dilute acid, such as hydrochloric or sulfuric acid.[4][5] To drive the reaction to completion, an excess of water is typically used.[4][5]

  • Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and is carried out by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH).[3][6] The term saponification is derived from its use in soap making from fats and oils.[4][7] The final products are an alcohol (ethanol) and the salt of the carboxylic acid (sodium propanoate).[8] Subsequent acidification is required to obtain the free propanoic acid.[6]

General Reaction: CH₃CH₂COOCH₂CH₃ + OH⁻ → CH₃CH₂COO⁻ + CH₃CH₂OH CH₃CH₂COO⁻ + H₃O⁺ → CH₃CH₂COOH + H₂O

G cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) Mechanism EthylPropanoate Ethyl Propanoate TetrahedralIntermediate Tetrahedral Intermediate EthylPropanoate->TetrahedralIntermediate Nucleophilic Attack Hydroxide Hydroxide Ion (Nucleophile) Hydroxide->TetrahedralIntermediate Propanoate Propanoate Ion TetrahedralIntermediate->Propanoate Elimination of Ethoxide Ethanol (B145695) Ethanol TetrahedralIntermediate->Ethanol PropanoicAcid Propanoic Acid Propanoate->PropanoicAcid Protonation AcidWorkup Acid Workup (H3O+) AcidWorkup->PropanoicAcid

Caption: Mechanism of base-catalyzed hydrolysis of ethyl propanoate.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl Propanoate

This protocol is adapted from general procedures for ester saponification.[9][10]

Materials:

  • Ethyl propanoate

  • Methanol (B129727) (or Ethanol)[9]

  • 1 M Sodium Hydroxide (NaOH) solution[9]

  • 1 M Hydrochloric Acid (HCl)[9]

  • Ethyl acetate (B1210297) (for extraction)[9]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)[9]

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Dissolve a known quantity of ethyl propanoate in methanol within a round-bottom flask.[9]

  • Add an excess of 1 M NaOH solution to the flask.[9]

  • Heat the mixture under reflux for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the insoluble ester layer.[11][12]

  • After cooling, pour the reaction mixture into a separatory funnel. The ethanol product can be separated by distillation.[4]

  • Extract any remaining unreacted ester with ethyl acetate and discard the organic layer.[9]

  • Acidify the remaining aqueous layer with 1 M HCl until the solution is acidic (test with pH paper).[9] This protonates the propanoate salt to form propanoic acid.[6]

  • Extract the propanoic acid with ethyl acetate (3 portions).[9]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Remove the solvent under reduced pressure to yield propanoic acid.[9]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Typical YieldReference
Ethyl Propanoate102.13--
Propanoic Acid74.08>95%[9]
Ethanol46.07--
Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[13] This reaction is often catalyzed by an acid or a base.[14][15] For ethyl propanoate, this can be used to synthesize other propanoate esters by reacting it with a different alcohol in the presence of a catalyst. The reaction is reversible, so an excess of the reactant alcohol is used to drive the equilibrium towards the products.[13][16]

General Reaction (Base-Catalyzed): CH₃CH₂COOCH₂CH₃ + R'OH ⇌ CH₃CH₂COOR' + CH₃CH₂OH

G cluster_workflow Transesterification Experimental Workflow Start Start Mix Mix Ethyl Propanoate, Alcohol, and Catalyst Start->Mix Heat Heat under Reflux Mix->Heat Monitor Monitor Reaction (e.g., GC, TLC) Heat->Monitor Monitor->Heat Incomplete Quench Quench Reaction (e.g., add water) Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify Product (e.g., Distillation) Dry->Purify End End Purify->End

Caption: General workflow for a transesterification experiment.

Protocol 2: Base-Catalyzed Transesterification of Ethyl Propanoate

This protocol is based on general methods for biodiesel production, which utilize transesterification.[16]

Materials:

  • Ethyl propanoate

  • Methanol (or another alcohol of choice)

  • Sodium hydroxide (NaOH) or Sodium methoxide (B1231860) (catalyst)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • In a round-bottom flask, dissolve the catalyst (e.g., NaOH, 1% w/w of the ester) in an excess of the desired alcohol (e.g., a 6:1 molar ratio of alcohol to ester).[16]

  • Add ethyl propanoate to the alcohol/catalyst mixture.

  • Heat the reaction mixture to a temperature just below the boiling point of the alcohol (e.g., ~60-65 °C for methanol) with constant stirring.[14]

  • Allow the reaction to proceed for 1-2 hours. Monitor the reaction's progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize the catalyst with a weak acid if necessary.

  • The products can be separated and purified by distillation.

Quantitative Data:

ParameterConditionResultReference
CatalystMgO-Al₂O₃>95% conversion[14]
Temperature60-80 °CHigh conversion rates[14]
Molar Ratio (Alcohol:Ester)6:1 to 12:1Increased yield[16]
Enzymatic CatalystImmobilized lipase~90% conversion[17]
Ammonolysis

Ammonolysis is the reaction of an ester with ammonia (B1221849) to produce an amide and an alcohol.[18] This reaction is generally slower than hydrolysis.[18] The reaction involves a nucleophilic attack by ammonia on the carbonyl carbon of the ester.[19][20]

General Reaction: CH₃CH₂COOCH₂CH₃ + NH₃ → CH₃CH₂CONH₂ + CH₃CH₂OH

G cluster_mechanism Ammonolysis Mechanism EthylPropanoate Ethyl Propanoate TetrahedralIntermediate Tetrahedral Intermediate EthylPropanoate->TetrahedralIntermediate Nucleophilic Attack Ammonia Ammonia (Nucleophile) Ammonia->TetrahedralIntermediate Propanamide Propanamide TetrahedralIntermediate->Propanamide Elimination of Ethoxide & Proton Transfer Ethanol Ethanol TetrahedralIntermediate->Ethanol

Caption: Mechanism of the ammonolysis of ethyl propanoate.

Protocol 3: Ammonolysis of Ethyl Propanoate

This protocol is based on general laboratory procedures for the ammonolysis of esters.[21]

Materials:

  • Ethyl propanoate

  • Concentrated aqueous ammonia or anhydrous ammonia in an appropriate solvent

  • Sealed reaction vessel or a flask with a tightly fitted stopper

  • Distillation apparatus

Procedure:

  • Place ethyl propanoate and a molar excess of concentrated ammonia (e.g., a 3:1 molar ratio of ammonia to ester) into a suitable reaction vessel.[21]

  • Seal the vessel and allow it to stand at room temperature for at least 48 hours with occasional shaking.[21] For less reactive esters, gentle heating may be required.

  • After the reaction period, unreacted ammonia and ethanol can be removed by distillation.

  • The crude propanamide product can be collected.[21]

  • Purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data:

EsterReaction ConditionsYield of AmideReference
Methyl PropionateMolar ratio NH₃:ester = 3:1, 2 days at RT73-87%[21]
Ethyl PropionateMolar ratio NH₃:ester = 3:1, 2 days at RT30-62%[21]

Note: The study cited used various esters, and the data indicates that methyl esters are generally more reactive than ethyl esters in ammonolysis.[21]

Applications in Drug Development and Organic Synthesis

Nucleophilic substitution reactions of ethyl propanoate are instrumental in the synthesis of pharmaceuticals and other fine chemicals.[2]

  • Pharmaceutical Intermediates : The products of these reactions, such as propanoic acid and its derivatives, serve as building blocks for more complex APIs.[2][22] For instance, they can be used in the synthesis of analgesics and anti-inflammatory drugs.[2]

  • Prodrug Synthesis : The ester functionality can be modified through transesterification to create prodrugs, where a drug is chemically modified to enhance its pharmacokinetic properties, such as absorption or distribution.

  • Polymer Synthesis : Reactions involving ethyl propanoate are used in the synthesis of polymers and specialty chemicals, including the production of biodegradable polymers.[1]

  • Flavor and Fragrance Industry : Ethyl propanoate itself is a significant flavoring agent, and its reactions allow for the creation of other valuable aromatic compounds.[2][23][24]

References

Application Notes and Protocols: Synthesis and Evaluation of Propanoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel propanoic acid derivatives and detail the protocols for evaluating their anti-inflammatory activity. Propanoic acid derivatives, a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), continue to be a focal point of drug discovery efforts to develop safer and more potent therapeutic agents.[1] This document outlines synthetic strategies, in vivo and in vitro screening methodologies, and the underlying signaling pathways involved in their mechanism of action.

Rationale for Propanoic Acid Derivatives as Anti-Inflammatory Agents

Arylpropionic acid derivatives are a cornerstone in the management of pain and inflammation.[2] The therapeutic effects of these compounds, such as the widely used ibuprofen (B1674241), are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4][5] However, the non-selective inhibition of COX isoforms can lead to gastrointestinal side effects.[4] Consequently, current research focuses on synthesizing novel derivatives with improved COX-2 selectivity or alternative mechanisms of action to enhance their anti-inflammatory efficacy and reduce adverse effects.[6] Modifications of the carboxylic acid moiety, for instance, into esters, amides, or various heterocyclic rings, have been explored to achieve these goals.[7][8]

Synthesis of Propanoic Acid Derivatives

The synthesis of propanoic acid derivatives often starts from a commercially available parent compound, such as ibuprofen or flurbiprofen. The carboxylic acid group provides a reactive handle for various chemical modifications.

General Synthesis of Ibuprofen Amide and Ester Derivatives

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be reacted with a variety of amines or alcohols to yield the corresponding amides or esters.[7][9]

Protocol 2.1.1: Synthesis of Ibuprofen Acyl Chloride

  • Materials: Ibuprofen, Thionyl chloride (SOCl₂), Dry benzene.

  • Procedure:

    • In a round-bottom flask, suspend ibuprofen in an excess of thionyl chloride in dry benzene.

    • Reflux the mixture for a duration sufficient to ensure complete reaction (typically monitored by TLC).

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude ibuprofen acyl chloride.

Protocol 2.1.2: Synthesis of Ibuprofen Amides

  • Materials: Ibuprofen acyl chloride, appropriate amine (e.g., morpholine, 2-amino-5-ethyl-1,3,4-thiadiazole), Dry pyridine (B92270) or triethylamine (B128534), Dichloromethane.

  • Procedure:

    • Dissolve the ibuprofen acyl chloride in a suitable dry solvent such as dichloromethane.

    • Add the desired amine to the solution, often in the presence of a base like pyridine or triethylamine to scavenge the HCl produced.

    • Stir the reaction mixture at room temperature until completion.

    • Wash the reaction mixture with a dilute acid solution (e.g., HCl) and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude amide.

    • Purify the product by recrystallization or column chromatography.

Protocol 2.1.3: Synthesis of Ibuprofen Esters

  • Materials: Ibuprofen, appropriate alcohol (e.g., methanol, ethanol), Sulfuric acid (catalyst).

  • Procedure:

    • Dissolve ibuprofen in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture overnight.[10]

    • Monitor the reaction completion using TLC.

    • Cool the solution and neutralize it with a sodium bicarbonate solution.

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the ester using column chromatography.[10]

A general workflow for the synthesis and subsequent screening of these derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening Propanoic_Acid Propanoic Acid (e.g., Ibuprofen) Acyl_Chloride Acyl Chloride Intermediate Propanoic_Acid->Acyl_Chloride SOCl₂ Derivative Amide/Ester Derivative Acyl_Chloride->Derivative Amine or Alcohol Purification Purification (Chromatography/Recrystallization) Derivative->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization In_Vitro In Vitro Assays Characterization->In_Vitro In_Vivo In Vivo Assays In_Vitro->In_Vivo

General workflow for synthesis and screening of propanoic acid derivatives.

In Vivo Anti-Inflammatory Activity Assessment

The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][11]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.[11]

  • Materials:

    • Male Wistar rats (150-200 g)

    • Carrageenan (1% w/v in sterile 0.9% saline)

    • Test compounds and a reference drug (e.g., Ibuprofen, Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Procedure:

    • Acclimatize animals for at least one week with free access to food and water.[11]

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least three doses).

    • Administer the test compounds and reference drug orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]

    • Measure the paw volume immediately after the carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the control group.

Data Presentation: In Vivo Anti-Inflammatory Activity

The efficacy of novel propanoic acid derivatives is often compared to established NSAIDs.

CompoundDose (mg/kg)Time (h)% Inhibition of Paw EdemaReference
Ibuprofen100390.12[14]
Compound 4i100389.50[14]
Compound 5f100388.88[14]
Flurbiprofen--Standard[15]
Compound 8d--More active than Flurbiprofen[15]
Indomethacin-381.25[4]
β,β-diphenyl propionic acid amides-336.13 - 90[4]

In Vitro Anti-Inflammatory Activity Assessment

In vitro assays provide valuable insights into the mechanism of action of the synthesized derivatives at a molecular and cellular level.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms, providing information on its potency and selectivity.[1]

Protocol 4.1.1: Fluorometric COX Activity Assay

  • Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • COX Assay Buffer

    • COX Probe and Cofactor

    • Arachidonic Acid (substrate)

    • Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) for control experiments

    • Fluorometric plate reader

  • Procedure: (Based on commercially available kits like MAK414 from Sigma-Aldrich)[16]

    • Prepare a reaction mixture containing the COX assay buffer, probe, and cofactor.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Data Presentation: In Vitro COX Inhibition

CompoundTargetIC₅₀ (µM)Reference
S(+)-IbuprofenCOX-12.1[18]
COX-21.6[18]
Racemic IbuprofenCOX-112[18]
COX-280[18]
Diclofenacovine COX-10.06[1]
ovine COX-20.79[1]
human COX-20.40[1]
Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19]

Protocol 4.2.1: Griess Assay for Nitrite (B80452) Quantification

  • Objective: To quantify the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[20]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[20]

    • Measure the absorbance at 540-550 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[19]

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[21]

Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of stimulated immune cells.

Protocol 4.3.1: TNF-α and IL-6 ELISA

  • Objective: To measure the inhibitory effect of test compounds on the production of TNF-α and IL-6.

  • Materials:

    • Cell culture supernatant (from Protocol 4.2.1)

    • Commercially available ELISA kits for TNF-α and IL-6

    • Microplate reader

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific kit.[22]

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, and then a substrate for color development.[23]

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Signaling Pathways in Inflammation

Propanoic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways.

Cyclooxygenase (COX) Pathway

The primary mechanism of action for most propanoic acid derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs).[3]

Inhibition of the COX pathway by propanoic acid derivatives.
NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[24][25] Some propanoic acid derivatives have been shown to inhibit the activation of the NF-κB pathway.[18]

Modulation of the NF-κB signaling pathway.

Conclusion

The synthesis and evaluation of novel propanoic acid derivatives remain a promising avenue for the development of new anti-inflammatory agents with improved safety and efficacy profiles. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and characterize new chemical entities targeting inflammatory pathways. Through a systematic approach combining chemical synthesis with robust in vivo and in vitro pharmacological evaluation, the identification of lead candidates for further preclinical and clinical development can be accelerated.

References

Troubleshooting & Optimization

preventing polymerization of methyl propiolate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the unwanted polymerization of methyl propiolate during chemical reactions. The following information is intended to help you troubleshoot common issues and optimize your experimental protocols for higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of unwanted polymerization that occurs with methyl propiolate during reactions?

A1: The most common unwanted side reaction is not a true polymerization in the sense of forming long polymer chains, but rather a base-catalyzed self-condensation, specifically a dimerization. This occurs through a Michael addition mechanism where one molecule of methyl propiolate acts as a nucleophile and another as an electrophile. This reaction is particularly prevalent in the presence of base catalysts, such as tertiary amines. While hazardous, uncontrolled polymerization has not been widely reported under typical laboratory conditions, this dimerization can significantly reduce the yield of the desired product.

Q2: What conditions tend to promote the self-condensation of methyl propiolate?

A2: The self-condensation of methyl propiolate is primarily promoted by:

  • Presence of bases: Tertiary amines and other basic catalysts can initiate the dimerization process.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of this unwanted side reaction.

  • High concentrations: Increased concentrations of methyl propiolate and the base catalyst can lead to a higher probability of self-condensation.

Q3: Are there specific inhibitors I can add to prevent this self-condensation?

A3: For the base-catalyzed self-condensation of methyl propiolate, traditional free-radical inhibitors are generally not effective. The key is to control the reaction conditions and the type and amount of base used.

Troubleshooting Guide: Polymerization/Dimerization Observed in Reaction

If you are observing the formation of dimers or oligomers of methyl propiolate in your reaction, consult the following troubleshooting guide.

Symptom Potential Cause Recommended Solution
Low yield of desired product and formation of a higher molecular weight side product (dimer). The base catalyst is promoting the self-condensation of methyl propiolate.1. Reduce Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of self-condensation. 2. Control Base Stoichiometry: Use the minimum effective amount of the base catalyst. A stoichiometric excess of base is often unnecessary and can accelerate side reactions. 3. Slow Addition: Add the base or methyl propiolate slowly to the reaction mixture to maintain a low instantaneous concentration.
Reaction turns dark or forms insoluble material. Significant oligomerization or polymerization is occurring.In addition to the solutions above: 1. Change the Base: Switch to a less nucleophilic or sterically hindered base. For some reactions, a non-nucleophilic base may be suitable to deprotonate a substrate without initiating the Michael addition of methyl propiolate to itself. 2. Solvent Choice: The polarity of the solvent can influence reaction rates. Experiment with less polar solvents, which may slow down the ionic self-condensation reaction.[1]
Desired nucleophilic addition is slow, and dimerization is the major pathway. The rate of self-condensation is faster than the rate of the desired reaction.1. Increase Nucleophile Concentration: Use a moderate excess of your desired nucleophile relative to methyl propiolate. 2. Choose a More Nucleophilic Catalyst (if applicable): For reactions where the catalyst is intended to activate the nucleophile, ensure it is sufficiently active to promote the desired reaction over the self-condensation. For example, in some thiol-yne additions, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst.[1]

Experimental Protocols: Minimizing Self-Condensation in Nucleophilic Additions

The following provides a general methodology for performing a nucleophilic addition to methyl propiolate while minimizing its self-condensation. This should be adapted based on the specific requirements of your reaction.

Objective: To perform a conjugate addition of a nucleophile (e.g., a primary or secondary amine) to methyl propiolate.

Materials:

  • Methyl propiolate

  • Nucleophile (e.g., benzylamine)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • (Optional) Non-nucleophilic base if required for deprotonation of the nucleophile

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (e.g., Nitrogen or Argon).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Cooling:

    • Dissolve the nucleophile in the anhydrous solvent in the reaction flask.

    • Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slow Addition of Methyl Propiolate:

    • Dilute the methyl propiolate with the reaction solvent in the dropping funnel.

    • Add the methyl propiolate solution dropwise to the cooled, stirred solution of the nucleophile over an extended period (e.g., 30-60 minutes). This helps to keep the concentration of unreacted methyl propiolate low at any given time.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Observe for the consumption of the starting materials and the formation of the desired product, while also looking for the appearance of any higher-running (less polar) spots that might indicate dimer formation.

  • Work-up:

    • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for amine reactions).

    • Proceed with the standard extraction and purification protocol for your desired product.

Visualizing the Troubleshooting Process

The following workflow can help in diagnosing and addressing the issue of methyl propiolate self-condensation.

troubleshooting_workflow start Problem: Low Yield / Dimer Formation check_temp Is the reaction run at elevated temperature? start->check_temp check_base Is a strong or excess base used? check_temp->check_base No lower_temp Action: Lower reaction temperature (e.g., 0°C or -78°C) check_temp->lower_temp Yes check_concentration Are reagent concentrations high? check_base->check_concentration No optimize_base Action: Reduce base stoichiometry or switch to a weaker/hindered base check_base->optimize_base Yes slow_addition Action: Use slow, dropwise addition of methyl propiolate or base check_concentration->slow_addition Yes solution Outcome: Minimized Self-Condensation check_concentration->solution No/Resolved lower_temp->solution optimize_base->solution slow_addition->solution

Troubleshooting workflow for methyl propiolate self-condensation.

Signaling Pathway of Base-Catalyzed Dimerization

The self-condensation of methyl propiolate is initiated by a base, which deprotonates a molecule of methyl propiolate to form a nucleophilic acetylide. This acetylide then attacks a second molecule of methyl propiolate in a Michael-type addition.

dimerization_pathway MP1 Methyl Propiolate (Molecule 1) Acetylide Acetylide Anion (Nucleophile) MP1->Acetylide Deprotonation Base Base (e.g., R3N) Base->Acetylide Dimer Dimer Product Acetylide->Dimer Michael Addition MP2 Methyl Propiolate (Molecule 2) (Electrophile) MP2->Dimer

Base-catalyzed dimerization of methyl propiolate.

References

Technical Support Center: Optimizing Propynoate Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propynoate cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of reaction conditions for this compound cycloaddition.

Issue 1: Low or No Product Yield

  • Question: My this compound cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The catalyst is crucial for many this compound cycloadditions.

      • Recommendation: Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere, low temperature). If using a copper-catalyzed reaction, ensure the active Cu(I) species is present; fresh preparation of the catalyst or the use of a reducing agent like sodium ascorbate (B8700270) can be beneficial.[1][2] For gold-catalyzed reactions, the choice of the ligand and counter-ion is critical and may need optimization.

      • Action: Perform a small-scale control reaction with a known successful substrate combination to verify catalyst activity. Consider screening different catalysts, such as Lewis acids (e.g., AlCl3) or other transition metals (e.g., gold, silver).[3][4][5]

    • Sub-optimal Reaction Temperature: Temperature significantly influences the reaction rate and yield.[6][7][8][9]

      • Recommendation: The optimal temperature can be highly dependent on the specific substrates, catalyst, and solvent used. Some reactions proceed well at room temperature, while others require heating.[1]

      • Action: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal condition for your specific reaction. Be aware that higher temperatures can sometimes lead to decomposition of starting materials or products.[9]

    • Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and stabilizing transition states.

    • Poor Quality of Starting Materials: Impurities in the this compound or the other cycloaddition partner can inhibit the catalyst or lead to side reactions.

      • Recommendation: Ensure the purity of your starting materials.

      • Action: Purify the starting materials before use, for example, by distillation or chromatography.

Issue 2: Poor Regioselectivity

  • Question: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity of my this compound cycloaddition?

  • Answer: Achieving high regioselectivity is a common challenge in 1,3-dipolar cycloadditions. The electronic and steric properties of the substrates, as well as the reaction conditions, determine the regiochemical outcome.

    • Influence of Solvent: Solvent polarity can influence the relative energies of the transition states leading to different regioisomers.[10]

      • Recommendation: The regioselectivity can be tuned by changing the solvent.

      • Action: Screen a variety of solvents. For example, in the cycloaddition of 2-furfural oxime and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to be dependent on the solvent, with dichloromethane providing higher selectivity than toluene, ethanol, or DMSO.[10]

    • Catalyst Control: The choice of catalyst can strongly direct the regioselectivity.

      • Recommendation: Certain catalysts are known to favor the formation of a specific regioisomer.

      • Action: For azide-alkyne cycloadditions, copper(I) catalysts typically yield the 1,4-disubstituted triazole, while ruthenium catalysts can favor the 1,5-isomer. For other cycloadditions, screening different Lewis acids or transition metal catalysts is advisable.

    • Temperature Effects: Temperature can also play a role in regioselectivity.

      • Recommendation: Lower temperatures often lead to higher selectivity.

      • Action: Try running the reaction at a lower temperature, even if it requires a longer reaction time. In the 1,3-dipolar cycloaddition of methyl propiolate to 3-phenylsydnone (B89390), lower temperatures in supercritical CO2 resulted in greater selectivity.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common catalysts used for this compound cycloadditions?

    • A1: A variety of catalysts can be employed depending on the specific type of cycloaddition. For [3+2] azide-alkyne cycloadditions (a "click" reaction), copper(I) salts are very common.[1] Gold catalysts are effective for formal [4+2] cycloadditions of propiolate derivatives with nitriles.[4] Lewis acids like aluminum chloride (AlCl3) can catalyze reactions of methyl propiolate with unactivated alkenes.[3] Silver catalysts have also been reported for cycloadditions between aryl azides and methyl propiolate.

  • Q2: How do I choose the right solvent for my reaction?

    • A2: Solvent selection is often empirical and requires screening. A good starting point is to consider the polarity of your substrates and the presumed transition state. Polar aprotic solvents like acetonitrile (MeCN) and dichloromethane (DCM) are often good choices.[10][12] In some cases, polar protic solvents like ethanol or even water can be used, particularly for "click" chemistry.[10][13] Non-polar solvents like toluene may also be effective for certain systems.[10] The effect of the solvent on both yield and regioselectivity should be evaluated.[10]

  • Q3: What is the typical temperature range for these reactions?

    • A3: The optimal temperature can vary widely. Many modern catalytic systems are designed to work at room temperature.[1] However, some cycloadditions require elevated temperatures, sometimes in the range of 80-120 °C, to proceed at a reasonable rate.[7][9] Conversely, for highly reactive substrates or to improve selectivity, sub-ambient temperatures may be necessary. It is recommended to start at room temperature and then screen higher or lower temperatures as needed.

  • Q4: Can I run this compound cycloaddition reactions under air, or is an inert atmosphere required?

    • A4: This is highly dependent on the catalyst and substrates. Copper(I)-catalyzed "click" reactions are sensitive to oxygen, which can oxidize the active Cu(I) to the inactive Cu(II) species. For these reactions, an inert atmosphere (e.g., nitrogen or argon) is recommended, or the use of a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) in situ.[2] Many gold- and other metal-catalyzed reactions also benefit from being carried out under an inert atmosphere to prevent catalyst degradation. However, some robust catalyst systems may be air-tolerant. Always consult the specific literature precedent for your reaction type.

Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the effect of different reaction parameters on cycloaddition reactions.

Table 1: Effect of Solvent on Regioselectivity

SolventRatio of 3,5- to 3,4-disubstituted IsoxazolesReference
Dichloromethane3.4[10]
Toluene2.0[10]
Ethanol1.9[10]
Dimethyl Sulfoxide1.5[10]
Reaction: [3+2] cycloaddition of 2-furfural oxime and ethyl propiolate.

Table 2: Effect of Temperature and Pressure on Selectivity

Temperature (K)Pressure (MPa)Selectivity (Isomer A : Isomer B)YieldReference
3537.65.52Higher[8]
4237.63.14Higher[8]
3537.64.96Higher[8]
35330.46.56Lower[8]
Reaction: 1,3-dipolar cycloaddition of methyl propiolate to 3-phenylsydnone in supercritical CO2.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example for the "click" reaction between an organic azide (B81097) and a this compound.

Materials:

  • Organic azide (1.0 eq)

  • This compound (e.g., methyl propiolate) (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.01-0.05 eq)

  • Sodium ascorbate (0.02-0.1 eq)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

  • In a round-bottom flask, dissolve the organic azide and the this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow cluster_temp Temperature Optimization Loop cluster_solvent Solvent Optimization Loop start Start: Low/No Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok change_catalyst Action: Screen New Catalysts / Use Fresh Batch catalyst_ok->change_catalyst No check_temp Screen Reaction Temperature catalyst_ok->check_temp Yes change_catalyst->check_catalyst temp_optimized Yield Improved? check_temp->temp_optimized change_temp Action: Optimize Temperature (e.g., 25, 40, 60°C) temp_optimized->change_temp check_solvent Screen Solvents temp_optimized->check_solvent No end_success Success: Yield Optimized temp_optimized->end_success Yes change_temp->temp_optimized solvent_optimized Yield Improved? check_solvent->solvent_optimized change_solvent Action: Test Solvents (DCM, MeCN, Toluene, etc.) solvent_optimized->change_solvent check_sm Verify Starting Material Purity solvent_optimized->check_sm No solvent_optimized->end_success Yes change_solvent->solvent_optimized sm_pure Materials Pure? check_sm->sm_pure purify_sm Action: Purify Starting Materials sm_pure->purify_sm No sm_pure->end_success Yes purify_sm->check_sm end_fail Consult Further Literature purify_sm->end_fail

Caption: Troubleshooting workflow for low product yield in this compound cycloaddition.

RegioselectivityFactors title Key Factors Influencing Regioselectivity regioselectivity Desired Regioisomer catalyst Catalyst Choice (e.g., Cu(I) vs. Ru) catalyst->regioselectivity solvent Solvent Polarity (e.g., DCM vs. DMSO) solvent->regioselectivity temperature Reaction Temperature (Lower T often improves selectivity) temperature->regioselectivity sterics Substrate Sterics sterics->regioselectivity electronics Substrate Electronics electronics->regioselectivity

Caption: Factors influencing regioselectivity in this compound cycloaddition reactions.

References

troubleshooting low yields in propynoate Michael addition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propynoate Michael Addition

This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound Michael addition is resulting in a very low yield or no product. What are the primary factors to investigate first?

A1: A low or negligible yield in a Michael addition reaction typically points to one of four key areas: the reactivity of your starting materials, the reaction conditions, the stability of the product, or procedural issues during workup. A systematic investigation is the most effective approach.

Begin by assessing these primary factors:

  • Nucleophile (Michael Donor) Reactivity: The nucleophile must be sufficiently activated to attack the electron-deficient alkyne. Weakly nucleophilic compounds may require a stronger base or different reaction conditions to form the reactive species.

  • Acceptor (this compound) Reactivity: Steric hindrance on the this compound can impede the nucleophile's approach. Substituents on the β-carbon, for example, can present a steric barrier and lower the yield.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may fail to deprotonate the nucleophile or may cause side reactions. The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[1][2][3]

  • Side Reactions: Several competing reactions can consume starting materials or the product, significantly lowering the yield. These include polymerization of the this compound acceptor, 1,2-addition to the carbonyl group, and reversal of the reaction (retro-Michael).[1][4][5]

Below is a logical workflow to guide your troubleshooting process.

G start Low or No Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_base 2. Evaluate Base Selection check_reactants->check_base Reactants OK success Yield Improved check_reactants->success Purity/Ratio issue found optimize_solvent 3. Optimize Solvent check_base->optimize_solvent Base is appropriate check_base->success Optimized base adjust_temp 4. Adjust Temperature & Time optimize_solvent->adjust_temp Solvent is appropriate optimize_solvent->success Optimized solvent analyze_side_products 5. Analyze for Side Reactions adjust_temp->analyze_side_products No improvement adjust_temp->success Optimized T/t analyze_side_products->success Side reactions mitigated

Caption: A logical workflow for troubleshooting low yields.

Q2: How does the choice of base affect the reaction yield?

A2: The base is fundamental as it generates the active nucleophile.[6][7] The optimal choice depends on the pKa of your nucleophile.

  • Weak Bases (e.g., Triethylamine (B128534) (TEA), N-Methylmorpholine (NMM), DBU): These are often sufficient for highly acidic nucleophiles like thiols or secondary amines.[1] They are generally preferred as they minimize side reactions. A key advantage is that the reaction can often be catalytic in base.[6]

  • Strong Bases (e.g., NaH, NaOEt, KOt-Bu, LDA): Required for less acidic carbon nucleophiles (e.g., from malonates, β-ketoesters) or alcohols.[8][9] However, strong, non-stabilized nucleophiles can lead to undesired 1,2-addition at the carbonyl carbon instead of the desired 1,4-conjugate addition.[7][8] Excessively strong bases can also initiate the polymerization of the this compound acceptor.[5]

Base TypeExamplesTypical NucleophilesPotential Issues
Weak Organic Bases TEA, DBU, NMMThiols, AminesInsufficient for deprotonating weak C-H or O-H acids.
Alkoxides NaOEt, KOt-BuMalonates, Acetoacetates, AlcoholsCan act as a competing nucleophile; may promote retro-Michael.
Strong, Non-Nucleophilic NaH, LDAKetones, EstersCan promote polymerization; may lead to 1,2-addition if nucleophile is "hard".[7][8]
Lewis Acids TiCl₄, ZnCl₂Silyl enol ethers (Mukaiyama-Michael)Can catalyze the reaction by activating the this compound acceptor. Protons generated from hydrolysis can also be the active catalysts.[10]
Q3: My reaction is slow and gives low conversion. Could the solvent be the issue?

A3: Yes, the solvent has a pronounced effect on both the reaction rate and overall conversion. Generally, polar solvents accelerate the Michael addition by stabilizing the charged intermediates formed during the reaction.[1]

Studies have shown a positive correlation between the dielectric constant of the solvent and the reaction rate.[1] In some cases, protic solvents like water can even enhance the reaction rate, possibly by activating the substrates through hydrogen bonding.[1] In contrast, non-polar solvents tend to retard the reaction.

Table 1: Effect of Solvent on the Conversion of Dodecanethiol to Ethyl Propiolate [1]

SolventDielectric Constant (ε)Conversion after 1h (%)
Dimethyl sulfoxide (B87167) (DMSO)46.7100
Acetonitrile (B52724) (MeCN)37.5100
Acetone20.7100
Tetrahydrofuran (THF)7.670
Dichloromethane (DCM)8.950
Toluene2.4<10
Hexane1.9<5

Data adapted from a study using triethylamine as a catalyst at ambient temperature.[1]

Q4: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

A4: The formation of multiple products is a common challenge. The primary competing pathways in a this compound Michael addition are outlined below.

G reactants This compound Acceptor + Nucleophile product Desired Michael Adduct (1,4-Addition) reactants->product Base/Catalyst poly Polymerization of Acceptor reactants->poly Strong Base add_12 1,2-Addition Product reactants->add_12 Strong/'Hard' Nucleophile retro Retro-Michael (Reversion to Reactants) product->retro Heat/Base isomer E/Z Isomerization product->isomer Thermodynamic Control

Caption: Common side reactions in this compound Michael additions.

  • Polymerization: Propynoates, as activated alkynes, can undergo anionic polymerization initiated by the base or the generated nucleophile.[5] Solution: Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also help.[5]

  • Retro-Michael Addition: The Michael addition is often reversible.[1][11] If the product is not significantly more stable than the reactants, the equilibrium may shift backward, especially at elevated temperatures. Solution: Use the lowest effective temperature and consider if the product can be trapped or derivatized in situ.

  • 1,2-Addition: Strong, "hard" nucleophiles may attack the electrophilic carbonyl carbon directly. This competes with the desired "soft" attack at the β-carbon.[8] Solution: Use a more stabilized (softer) nucleophile if possible. For example, a malonic ester enolate is a better Michael donor than a simple ketone enolate.[8][9]

  • E/Z Isomerization: The resulting α,β-unsaturated product can exist as E or Z isomers. The stereochemical outcome can be influenced by the solvent, catalyst, and reaction mechanism.[1] Often, the Z-isomer is formed under kinetic control, which can then equilibrate to the more thermodynamically stable E-isomer.[12]

Experimental Protocols

Protocol 1: General Procedure for a Thiol-Propynoate Michael Addition

This protocol describes a typical setup for the addition of a thiol to ethyl propiolate using a weak organic base.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or dichloromethane, approx. 0.1-0.2 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Reactant Addition: Add the ethyl propiolate (1.0-1.1 equivalents) to the stirred solution at room temperature.

  • Catalyst Addition: Add the base catalyst (e.g., triethylamine, 10-20 mol%) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Troubleshooting via Small-Scale Reaction Screening

Use this protocol to efficiently screen multiple conditions (bases, solvents) to find an optimal system for your specific substrates.

  • Array Setup: Arrange a series of labeled 1-dram vials with small magnetic stir fleas.

  • Stock Solutions: Prepare stock solutions of your nucleophile and this compound acceptor in a solvent known to dissolve both (e.g., THF or MeCN).

  • Dispensing: To each vial, add the nucleophile stock solution (e.g., 0.1 mmol).

  • Variable Addition (Solvent): To each designated vial, add the screening solvent (e.g., 0.5 mL of DMSO, THF, DCM, etc.).

  • Variable Addition (Base): Add the chosen base for each vial (e.g., 0.2 eq of DBU, TEA, or NaOEt solution).

  • Initiation: Add the this compound stock solution (0.1 mmol) to each vial to start the reactions.

  • Incubation: Stir all vials at a set temperature (e.g., room temperature or 40 °C) for a predetermined time (e.g., 4 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by LC-MS or TLC (co-spotted with starting materials) to determine the relative conversion and product formation. This allows for rapid identification of promising conditions for a larger-scale reaction.

Reaction Mechanism Visualization

The Michael addition to a this compound proceeds via a conjugate addition mechanism.

G cluster_step1 1. Nucleophile Activation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation NuH Nu-H Nu_anion Nu⁻ NuH->Nu_anion + Base Base BaseH Base-H⁺ Base->BaseH + Nu_anion2 Nu⁻ BaseH2 Base-H⁺ Acceptor R-C≡C-COOR' Intermediate [R-C(Nu)=C⁻-COOR'] Intermediate2 [Intermediate] Nu_anion2->Intermediate + Acceptor Product R-C(Nu)=CH-COOR' Intermediate2->Product + Base-H⁺ Base2 Base

References

managing the lachrymatory properties of methyl and ethyl propiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of methyl and ethyl propiolate during experiments.

Troubleshooting Guides

Immediate Actions for Exposure

Question: What should I do if I am exposed to methyl or ethyl propiolate?

Answer: Immediate action is critical. Follow these steps depending on the type of exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Do not rub your eyes.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Managing Spills

Question: How do I handle a spill of methyl or ethyl propiolate?

Answer: The response to a spill depends on its size.

  • Small Spills (up to 100 mL) in a Fume Hood:

    • Ensure the fume hood is operating correctly.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Wearing appropriate personal protective equipment (PPE), carefully scoop the absorbent material into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solution (see Neutralization/Decontamination Protocol below).

    • Wipe the area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (over 100 mL) or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors and prevent unauthorized entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Provide EHS with the Safety Data Sheet (SDS) for the spilled chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of methyl and ethyl propiolate?

A1: Both methyl and ethyl propiolate are lachrymators, meaning they cause irritation and tearing of the eyes.[1][2] They are also flammable liquids and vapors.[1][2] They can cause skin and respiratory tract irritation.[1][2]

Q2: What personal protective equipment (PPE) should I wear when working with these compounds?

A2: Always handle methyl and ethyl propiolate in a certified chemical fume hood.[3] The following PPE is mandatory:

  • Splash-proof chemical safety goggles and a face shield.
  • A flame-resistant lab coat.
  • Appropriate chemical-resistant gloves (e.g., nitrile gloves, but check the manufacturer's compatibility chart).[3]
  • Closed-toe shoes.

Q3: How should I store methyl and ethyl propiolate?

A3: Store these compounds in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep the containers tightly closed. They should be stored in a flammable liquids cabinet.

Q4: Can I neutralize the lachrymatory properties of these compounds?

A4: Yes, their reactivity with nucleophiles can be used to neutralize them. A solution of a weak base like sodium bicarbonate or a dilute solution of an amine (in a controlled setting) can be used for decontamination of surfaces. For quenching reactions, a nucleophilic reagent like a thiol or an amine can be used, but this should be done with caution due to the potential for an exothermic reaction.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyMethyl PropiolateEthyl Propiolate
CAS Number 922-67-8[4]623-47-2[5]
Molecular Formula C₄H₄O₂[4]C₅H₆O₂[5]
Molecular Weight 84.07 g/mol [6]98.10 g/mol [5]
Boiling Point 103-105 °C[1]120 °C[7]
Flash Point 10 °C[1]23 °C
Appearance Colorless liquid[1]Colorless liquid[7]

Table 2: Hazard Information

HazardMethyl PropiolateEthyl Propiolate
GHS Pictograms Flammable Liquid, IrritantFlammable Liquid, Irritant
Hazard Statements Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Signal Word DangerDanger

Experimental Protocols

Protocol 1: Neutralization/Decontamination of Surfaces

This protocol is for decontaminating surfaces after a small spill has been absorbed.

Materials:

  • 5% Sodium Bicarbonate Solution

  • Absorbent pads

  • Appropriate PPE

  • Labeled waste container

Methodology:

  • After absorbing the gross spill, gently pour the 5% sodium bicarbonate solution over the contaminated area.

  • Allow the solution to react for at least 10 minutes. The bicarbonate will react with the propiolate ester.

  • Absorb the neutralization solution with fresh absorbent pads.

  • Wipe the area with a damp cloth or sponge.

  • Place all used absorbent materials into the designated hazardous waste container.

Protocol 2: Air Monitoring for Propiolate Vapors

This protocol outlines a general method for monitoring airborne concentrations of methyl or ethyl propiolate using sorbent tubes followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This is based on established methods for other volatile organic compounds.[8][9]

Materials:

  • Personal air sampling pump

  • Sorbent tubes (e.g., Tenax® TA or similar)

  • GC-MS instrument

  • Calibration standards for methyl or ethyl propiolate

Methodology:

  • Sampling:

    • Calibrate a personal air sampling pump to a known flow rate (e.g., 50-200 mL/min).

    • Attach a sorbent tube to the pump and place the sampling media in the breathing zone of the researcher.

    • Sample for a predetermined amount of time to collect a sufficient volume of air.

  • Sample Preparation:

    • Desorb the collected analytes from the sorbent tube using a suitable solvent (e.g., carbon disulfide or methylene (B1212753) chloride) or by thermal desorption.

  • Analysis:

    • Analyze the desorbed sample using a GC-MS. The GC will separate the components of the sample, and the MS will identify and quantify the propiolate ester based on its mass spectrum and retention time.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the specific propiolate.

    • Calculate the concentration of the propiolate in the air sample based on the calibration curve.

Visualizations

Exposure_Response_Workflow cluster_exposure Exposure Occurs cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_medical Medical Attention exposure Exposure to Methyl/Ethyl Propiolate assess_type Determine Exposure Type exposure->assess_type eye_contact Eye Contact: Flush with water for 15 min assess_type->eye_contact Eye skin_contact Skin Contact: Wash with soap and water for 15 min assess_type->skin_contact Skin inhalation Inhalation: Move to fresh air assess_type->inhalation Inhalation ingestion Ingestion: Rinse mouth, give water/milk assess_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for responding to an exposure event.

Spill_Response_Logic start Spill Occurs check_size Spill Size > 100mL or outside fume hood? start->check_size small_spill Small Spill Procedure check_size->small_spill No large_spill Large Spill Procedure check_size->large_spill Yes contain Contain with Absorbent small_spill->contain evacuate Evacuate Area large_spill->evacuate neutralize Neutralize Surface contain->neutralize cleanup Package Waste neutralize->cleanup end End cleanup->end call_ehs Call EHS evacuate->call_ehs call_ehs->end

Caption: Decision tree for spill response.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Propynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with solvent effects on the regioselectivity of propynoate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in influencing the regioselectivity of this compound reactions?

A1: The solvent plays a crucial role in stabilizing or destabilizing the transition states of competing reaction pathways.[1][2] In reactions involving polar intermediates or transition states, polar solvents can offer significant stabilization, thereby lowering the activation energy for that specific pathway and influencing the final product ratio.[1][2] Conversely, nonpolar solvents may favor pathways that proceed through less polar transition states.

Q2: How does solvent polarity affect the regioselectivity in Michael additions to ethyl propiolate?

A2: In nucleophilic conjugate additions to activated alkynes like ethyl propiolate, solvent polarity can significantly impact both the reaction rate and, in some cases, the stereochemistry of the product. Generally, polar solvents enhance the reaction rate.[3] For instance, in the addition of thiols to ethyl propiolate, polar solvents like DMSO and acetonitrile (B52724) lead to faster conversions compared to less polar solvents like THF.[3]

Q3: Can the solvent influence the regioselectivity of 1,3-dipolar cycloaddition reactions with ethyl propiolate?

A3: Yes, the solvent can alter the regioselectivity of 1,3-dipolar cycloadditions. For example, in the reaction of 2-furfuryl nitrile oxide with ethyl propiolate, the ratio of the 3,5- to 3,4-disubstituted isoxazole (B147169) products changes with the solvent.[4] A study showed that the regioselectivity for the 3,5-disubstituted isomer unexpectedly decreases with an increase in solvent polarity.[4] This was attributed to the destabilization of the more polar transition state leading to the major regioisomer in more polar solvents.[4]

Q4: Are there any "green" or environmentally friendly solvent options for these reactions?

A4: Yes, research has explored the use of more sustainable solvents. Water and polyethylene (B3416737) glycol (PEG) have shown promise in thiol-yne Michael additions, often proceeding efficiently without the need for traditional organic solvents.[3]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Q: I am observing very low or no conversion in my thiol-Michael addition to ethyl propiolate. What are the likely causes and solutions?

A: Low conversion can be attributed to several factors, with solvent choice being a primary one.

  • Troubleshooting Steps:

    • Evaluate Solvent Polarity: Less polar solvents can significantly slow down the reaction rate.[3] Consider switching to a more polar aprotic solvent.

    • Catalyst Check: While some reactions proceed without a catalyst, many benefit from the addition of a base catalyst like triethylamine (B128534) or N-methylmorpholine to enhance the nucleophilicity of the thiol.[3]

    • Temperature Adjustment: Although many of these reactions are efficient at room temperature, gentle heating might be necessary for less reactive substrates or in less polar solvents.

Solvent Dielectric Constant (approx.) Effect on Thiol-Michael Addition Rate Recommendation
Toluene2.4SlowNot recommended for initial trials
THF7.6ModerateUse if reactant solubility is an issue in more polar solvents
Acetone21FastGood starting point
Acetonitrile37Very FastRecommended for high conversion
DMSO47Very FastRecommended for high conversion

Data compiled from various sources.[3]

Issue 2: Poor Regioselectivity or Unexpected Isomer Formation

Q: My 1,3-dipolar cycloaddition of a nitrile oxide to ethyl propiolate is giving a mixture of regioisomers, or the minor isomer is the major product. How can I improve the regioselectivity?

A: Regioselectivity in 1,3-dipolar cycloadditions is a delicate balance of electronic and steric factors, which are influenced by the solvent.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers.[4] It is advisable to perform a solvent screen using a range of polar and nonpolar solvents to find the optimal conditions for your specific substrates.

    • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Solvent Ratio of 3,5- to 3,4-disubstituted isoxazole
Dichloromethane3.4
Toluene2.0
Ethanol1.9
Dimethyl Sulfoxide (DMSO)1.5

Data from the reaction of 2-furfuryl nitrile oxide with ethyl propiolate.[4]

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products in my this compound reaction. How can the choice of solvent help minimize these?

A: Side reactions can often be suppressed by optimizing the reaction conditions, including the solvent.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure that the solvent is dry and free of impurities, as these can sometimes catalyze side reactions.

    • Reaction Concentration: The concentration of the reactants can influence the rate of side reactions. Adjusting the amount of solvent can sometimes help.

    • Consider Solvent-Reactant Interactions: Protic solvents, for example, can react with highly basic nucleophiles, reducing their effectiveness and potentially leading to side products. In such cases, switching to a polar aprotic solvent is recommended.

Experimental Protocols

Key Experiment 1: Base-Catalyzed Thiol-Michael Addition to Ethyl Propiolate

This protocol is a general guideline for the addition of a thiol to ethyl propiolate, which can be adapted based on the specific thiol and desired outcome.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 eq.) and ethyl propiolate (1.0 - 1.2 eq.) in the chosen solvent (e.g., acetonitrile, 0.1 M concentration).

  • Initiation: Add a catalytic amount of a base, such as triethylamine (0.1 eq.), to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired product.

Key Experiment 2: 1,3-Dipolar Cycloaddition of an In-situ Generated Nitrile Oxide with Ethyl Propiolate

This protocol describes a general procedure for the cycloaddition reaction involving a nitrile oxide generated in situ from an aldoxime.

  • Reactant Mixture: In a round-bottom flask, dissolve the aldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in a suitable solvent (e.g., dichloromethane).

  • Nitrile Oxide Generation: To the stirring solution, add the oxidizing agent for the in-situ generation of the nitrile oxide. A common method involves the slow addition of a solution of sodium hypochlorite (B82951) (bleach) in the presence of a base like triethylamine at 0 °C. Other methods for nitrile oxide generation include the use of N-chlorosuccinimide (NCS) or chloramine-T.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Reactants (this compound & Nucleophile) solvent Select & Add Solvent reagents->solvent initiation Initiate Reaction (e.g., Add Catalyst) solvent->initiation monitoring Monitor Progress (TLC, GC-MS) initiation->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification

Caption: General experimental workflow for this compound reactions.

regioselectivity_factors cluster_solvent Solvent Properties cluster_reaction_conditions Reaction Conditions cluster_substrate Substrate Properties Polarity Polarity Regioselectivity Regioselectivity Polarity->Regioselectivity Proticity Proticity (Protic vs. Aprotic) Proticity->Regioselectivity Temperature Temperature Temperature->Regioselectivity Catalyst Catalyst Catalyst->Regioselectivity Nucleophile Nucleophile Strength Nucleophile->Regioselectivity This compound This compound Substituents This compound->Regioselectivity

Caption: Key factors influencing the regioselectivity of this compound reactions.

References

Technical Support Center: Enhancing the Stability of Propynoate-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propynoate-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-containing compounds?

A1: this compound esters are susceptible to three main degradation pathways due to their chemical structure:

  • Hydrolysis: The ester functional group can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol.

  • Michael Addition: The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack. Nucleophiles such as amines can add across the double bond in a conjugate or Michael addition reaction.

  • Thiol-Yne Reaction: Thiols can react with the alkyne via a "click" chemistry reaction, which can be either radical-mediated or nucleophilic, leading to the formation of vinyl sulfides.[1]

Q2: My this compound compound is degrading in my aqueous buffer. What is the most likely cause and how can I prevent it?

A2: In aqueous buffers, hydrolysis of the ester is a common degradation pathway. The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this reaction. To mitigate this, you should:

  • Optimize pH: Determine the pH at which your compound has the highest stability. For many esters, this is in the neutral pH range (around 6-7).[2]

  • Use Buffers: Employ a suitable buffer system to maintain the optimal pH.

  • Low Temperature Storage: Store your solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

  • Lyophilization: For long-term storage, consider lyophilizing the compound to remove water, which is necessary for hydrolysis.[3][4]

Q3: I am observing an unexpected adduct in my reaction mixture containing a primary or secondary amine. What could be happening?

A3: The observation of an adduct with an amine is likely due to a Michael addition reaction. The activated alkyne of the this compound ester is susceptible to nucleophilic attack by the amine. To troubleshoot this:

  • Protecting Groups: If the amine is not the intended reactant, consider using a protecting group on the amine if it's part of your core molecule.

  • Reaction Conditions: The rate of Michael addition can be influenced by the solvent and temperature. Running the reaction at a lower temperature may reduce the rate of this side reaction.

  • Stoichiometry: Careful control of the stoichiometry of reactants is crucial.

Q4: How can I prevent the terminal alkyne of my this compound compound from undergoing unwanted reactions?

A4: The terminal alkyne can be reactive in various coupling reactions. To prevent this, you can use a protecting group on the alkyne. A common and effective strategy is to use a silyl (B83357) ether protecting group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. These groups can be easily introduced and selectively removed under mild conditions.[5]

Q5: What are some formulation strategies to improve the overall stability of a this compound-containing drug candidate?

A5: Several formulation strategies can enhance stability:

  • Lyophilization (Freeze-Drying): This process removes water from the formulation, significantly reducing the potential for hydrolysis.[6][7]

  • Use of Excipients:

    • Cyclodextrins: These can form inclusion complexes with the drug molecule, shielding the labile this compound group from the surrounding environment.[8][9][10][11][12]

    • Antioxidants: If your compound is susceptible to oxidation, adding antioxidants can help prevent degradation.[12][13]

    • Chelating Agents: These can sequester metal ions that may catalyze degradation reactions.[13]

  • Solid Dosage Forms: Formulating the drug as a tablet or capsule is generally preferred over a liquid formulation for improved stability.[14]

  • Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API).[15]

Degradation Pathways and Stability Study Workflow

Below are diagrams illustrating the common degradation pathways of this compound esters and a typical workflow for assessing the stability of these compounds.

Degradation Pathways of this compound Esters This compound This compound Ester Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Michael_Addition Michael Addition (Nucleophilic Attack) This compound->Michael_Addition Thiol_Yne Thiol-Yne Reaction (Radical or Nucleophilic) This compound->Thiol_Yne Carboxylic_Acid Carboxylic Acid + Alcohol Hydrolysis->Carboxylic_Acid Amine_Adduct Amine Adduct Michael_Addition->Amine_Adduct Vinyl_Sulfide Vinyl Sulfide (B99878) Thiol_Yne->Vinyl_Sulfide

Caption: Major degradation routes for this compound-containing compounds.

Workflow for a this compound Compound Stability Study Start Start: Pure this compound Compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Degradants Develop_Method Develop Stability-Indicating HPLC Method Identify_Degradants->Develop_Method Stability_Protocol Design Stability Protocol (Timepoints, Conditions) Develop_Method->Stability_Protocol Execute_Study Execute Stability Study Stability_Protocol->Execute_Study Analyze_Samples Analyze Samples at Each Timepoint Execute_Study->Analyze_Samples Data_Analysis Analyze Data (Degradation Kinetics, Shelf-life) Analyze_Samples->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: A typical experimental workflow for assessing compound stability.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting Thiol-Yne Reactions
Problem Possible Causes Solutions
Low or No Product Yield Inefficient initiation of the reaction.For radical-initiated reactions, ensure your radical initiator is fresh and consider increasing the concentration. For base-catalyzed reactions, use a stronger base or increase catalyst loading.[16]
Deactivated catalyst or initiator.Use freshly opened or purified reagents and store them under recommended conditions (e.g., inert atmosphere, protected from light).[16]
Incorrect stoichiometry.Carefully check the molar ratios of your thiol and alkyne. An excess of one reagent may be necessary depending on the specific reaction.[16]
Formation of Di-addition Product The vinyl sulfide intermediate is highly reactive towards further thiol addition.Use a stoichiometric excess of the alkyne relative to the thiol. Add the thiol slowly to the reaction mixture to maintain a low concentration.[16]
Disulfide Formation Oxidative coupling of two thiol molecules.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
E/Z Isomerization The reaction conditions may favor the formation of a mixture of geometric isomers.The stereochemical outcome can be influenced by the solvent and catalyst. A survey of different reaction conditions may be necessary to favor the desired isomer.[16]
Troubleshooting TMS-Alkyne Deprotection
Problem Possible Causes Solutions
Incomplete Deprotection Insufficient reagent.Increase the stoichiometry of the deprotection reagent (e.g., TBAF, K₂CO₃).[17]
Short reaction time.Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.[18]
Steric hindrance.For bulky silyl groups like TIPS, more forcing conditions (e.g., elevated temperature) may be required.[17]
Inappropriate solvent.For fluoride-based deprotections, use polar aprotic solvents like THF or acetonitrile (B52724). For base-catalyzed deprotections, protic solvents like methanol (B129727) are often effective.[17]
Decomposition of Product The deprotected alkyne is unstable under the reaction conditions.Use milder deprotection conditions. For example, if using a strong base, consider switching to a milder base or a fluoride-based method. Prolonged reaction times, even with mild bases, can sometimes lead to degradation.[18][19]
The workup procedure is too harsh.Ensure the workup is performed promptly and under mild conditions. Avoid prolonged exposure to acidic or basic aqueous solutions if the product is sensitive.

Quantitative Data on Stability

The following tables summarize the stability of a model this compound compound, ethyl propiolate, under various conditions.

Table 1: Hydrolytic Stability of Ethyl Propiolate
Condition Temperature (°C) Half-life (t½) Primary Degradation Product
0.1 M HCl (pH 1)25~ 24 hoursPropiolic Acid
Phosphate Buffer (pH 7.4)25> 7 daysPropiolic Acid
0.1 M NaOH (pH 13)25< 1 hourPropiolate Salt
Phosphate Buffer (pH 7.4)50~ 48 hoursPropiolic Acid

Note: These are estimated values based on the known reactivity of similar esters and are intended for comparative purposes.[20][21][22][23]

Table 2: Stability of Ethyl Propiolate in the Presence of Nucleophiles
Nucleophile Solvent Temperature (°C) Observation
Aniline (1.1 eq)DMSO30First-order reaction with respect to both reactants.[24]
Benzylamine (1.1 eq)Methanol25Formation of Michael adduct.
Thiophenol (1.1 eq)Methanol25Rapid formation of vinyl sulfide.
WaterDichloromethane25Stable.[25]
WaterEthanol25Stable.[25]

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne using Trimethylsilyl (TMS) Group

Materials:

  • Terminal alkyne-containing this compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Chlorotrimethylsilane (TMSCl, 1.2 equiv)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise to the solution and stir for 30 minutes at -78 °C.

  • Add TMSCl dropwise and continue to stir at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a TMS-Protected Alkyne

Materials:

  • TMS-protected alkyne (1.0 equiv)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃, 0.2-1.5 equiv)

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[18]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected alkyne.[18]

Protocol 3: Stability Analysis of a this compound Compound by HPLC

Objective: To develop a stability-indicating HPLC method to separate the parent this compound compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound compound stock solution (1 mg/mL in acetonitrile)

  • Forced degradation samples (e.g., treated with acid, base, peroxide)

Procedure:

  • Sample Preparation:

    • Prepare a working solution of the intact this compound compound at approximately 50 µg/mL in a 50:50 mixture of water and acetonitrile.

    • Neutralize the forced degradation samples and dilute them to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Method Development and Optimization:

    • Inject the intact compound and the forced degradation samples.

    • Assess the separation of the parent peak from any degradation product peaks.

    • If co-elution occurs, optimize the gradient, mobile phase composition (e.g., substitute acetonitrile with methanol), or pH of the aqueous mobile phase to achieve adequate resolution.

  • Stability Study Execution:

    • Once the method is optimized and validated, use it to analyze samples from your stability study at each time point.

    • Quantify the amount of the parent compound remaining and the formation of any degradation products.

Protocol 4: Stabilization of a this compound Compound by Lyophilization

Objective: To prepare a stable, dry powder of a this compound compound from an aqueous solution.

Materials and Equipment:

  • Lyophilizer (freeze-dryer)

  • This compound compound solution in water or a suitable aqueous buffer (with or without cryoprotectants like mannitol (B672) or sucrose)

  • Lyophilization vials and stoppers

Procedure:

  • Formulation: Prepare a solution of the this compound compound at the desired concentration. If necessary, add cryoprotectants to aid in cake formation and stability.

  • Filling: Dispense the solution into lyophilization vials.

  • Freezing:

    • Place the vials on the lyophilizer shelf.

    • Cool the shelves to a temperature well below the freezing point of the solution (e.g., -40 °C).

    • Hold at this temperature for a sufficient time to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Raise the shelf temperature to a point below the collapse temperature of the frozen matrix (e.g., -10 °C to -20 °C). This will cause the ice to sublimate.

    • Hold under these conditions until all the ice has been removed. This is the longest step of the process.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature (e.g., to 25 °C) to remove any residual bound water from the product.

    • Maintain a low pressure during this phase.

  • Stoppering and Sealing:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen.

    • Stopper the vials under vacuum or partial vacuum.

    • Remove the vials from the lyophilizer and seal them with aluminum caps.

    • Store the lyophilized product at the recommended storage temperature, protected from light and moisture.[4][6][7]

Troubleshooting Logic Diagram

Troubleshooting this compound Compound Instability Start Compound Degradation Observed Identify_Degradant Identify Degradation Product(s) (LC-MS, NMR) Start->Identify_Degradant Is_Hydrolysis Is it the Hydrolysis Product? Identify_Degradant->Is_Hydrolysis Is_Michael Is it a Michael Adduct? Is_Hydrolysis->Is_Michael No Optimize_pH Optimize pH / Use Buffer Is_Hydrolysis->Optimize_pH Yes Is_Thiol Is it a Thiol Adduct? Is_Michael->Is_Thiol No Protect_Amine Protect Nucleophilic Group Is_Michael->Protect_Amine Yes Other Other Degradation Pathway Is_Thiol->Other No Inert_Atmosphere Use Inert Atmosphere Is_Thiol->Inert_Atmosphere Yes Protect_Alkyne Protect Terminal Alkyne Other->Protect_Alkyne Lower_Temp Lower Storage/Reaction Temperature Optimize_pH->Lower_Temp Lyophilize Lyophilize for Storage Lower_Temp->Lyophilize Protect_Amine->Lower_Temp

Caption: A logical approach to troubleshooting common stability issues.

References

Technical Support Center: Purification of Polar Propynoate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar propynoate adducts.

Troubleshooting Guides

Question: My polar this compound adduct is not retaining on my reversed-phase (RP) HPLC column and is eluting in the void volume. What should I do?

Answer:

This is a common challenge with highly polar molecules. Here are several strategies to troubleshoot this issue:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][2][3] It utilizes a polar stationary phase (e.g., silica, diol, or amine-functionalized) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent.[1][2] The polar analytes partition into the aqueous layer on the stationary phase, leading to retention.

    • Polar-Embedded or Polar-Endcapped RP Columns: These columns have stationary phases modified with polar groups, which enhances the retention of polar analytes compared to traditional C18 columns, especially under highly aqueous mobile phase conditions.

  • Modify the Mobile Phase in RP-HPLC:

    • Increase Aqueous Content: For RP-HPLC, a higher percentage of the aqueous component in the mobile phase will increase the retention of polar compounds. However, be cautious of "phase collapse" or "dewetting" with traditional C18 columns if the mobile phase becomes too aqueous (e.g., >95% water).[4]

    • Use Ion-Pairing Reagents: For ionizable this compound adducts, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds or triethylamine (B128534) for basic compounds) to the mobile phase can form a neutral ion pair with your charged adduct, increasing its hydrophobicity and retention on an RP column.

    • Adjust pH: For adducts with acidic or basic functional groups, adjusting the pH of the mobile phase can suppress their ionization, making them less polar and more retentive on an RP column.[5]

  • Consider Normal-Phase Chromatography (NPC): While less common for highly polar, water-soluble compounds, NPC with highly polar mobile phases (e.g., involving methanol) can sometimes be effective.

Question: I am observing peak tailing or broad peaks during the purification of my polar this compound adduct. What could be the cause and how can I fix it?

Answer:

Peak tailing or broadening can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with basic functional groups on your adduct, leading to peak tailing.

    • Solution: Use an end-capped column or add a competing base like triethylamine to the mobile phase to block these active sites. For acidic compounds, adding a small amount of a strong acid like trifluoroacetic acid can help.

  • Co-elution with Impurities: If an impurity has a similar retention time to your product, it can lead to broadened or asymmetric peaks.

    • Solution: Optimize your chromatographic method (e.g., change the gradient, solvent system, or stationary phase) to improve resolution.

  • Sample Overload: Injecting too much sample onto the column can lead to peak broadening.

    • Solution: Reduce the amount of sample injected.

  • Poor Solubility in the Mobile Phase: If your adduct is not fully dissolved in the initial mobile phase, it can lead to poor peak shape.

    • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase. It is often best to dissolve the sample in the initial mobile phase if possible.

Question: My polar this compound adduct appears to be degrading during purification. What are the potential causes and how can I mitigate this?

Answer:

This compound adducts, particularly thioether adducts, can be susceptible to degradation:

  • Hydrolysis: The ester or amide bond in the this compound moiety or other functional groups in the adduct can be prone to hydrolysis, especially under acidic or basic conditions. Thiosuccinimide linkages, which can be formed from maleimide-thiol reactions (structurally related to some this compound adducts), are known to be susceptible to hydrolysis.[6][7]

    • Solution: Maintain a neutral pH during purification and subsequent handling whenever possible. If pH modifiers are necessary, use them at the lowest effective concentration and for the shortest possible time.

  • Oxidation: Thioether linkages are susceptible to oxidation, which can occur during sample preparation and purification.[6][8] This can be exacerbated by exposure to air and certain solvents.

    • Solution: Use degassed solvents and consider adding an antioxidant to your sample if compatible with your downstream applications. Work quickly and at lower temperatures to minimize exposure to oxidative conditions. Some HPLC-UV-MS systems have been shown to cause oxidation artifacts due to the UV lamp.[9][10]

  • Retro-Michael Reaction: The Michael adduct could potentially undergo a retro-Michael reaction, especially if heated or exposed to strong bases, leading to the dissociation of the adduct.

    • Solution: Use mild purification conditions, avoiding high temperatures and strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing polar this compound adducts?

A1: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Residual thiol/amine and the this compound starting material.

  • Side Products:

    • Aza-Michael Adducts: If an amine is used as a catalyst in a thiol-Michael addition, it can also act as a nucleophile and add to the this compound, forming an aza-Michael adduct as a byproduct.[11]

    • Double Addition Products: In some cases, a second nucleophile may add to the Michael adduct, particularly if there are other reactive sites.

    • Polymerization: Propynoates can sometimes polymerize, especially under basic conditions.

  • Degradation Products: As mentioned in the troubleshooting section, hydrolysis and oxidation products of your desired adduct can be present.

Q2: Which chromatographic technique is generally better for purifying polar this compound adducts: HILIC or reversed-phase?

A2: The choice depends on the specific properties of your adduct:

  • HILIC is often the preferred method for very polar, water-soluble compounds that show little to no retention on reversed-phase columns.[1][2][3]

  • Reversed-phase chromatography can be effective for moderately polar adducts, especially with the use of polar-embedded/end-capped columns or mobile phase modifiers like ion-pairing reagents or pH adjustment.[5] It is often more familiar to researchers and method development can be more straightforward.

It is often beneficial to screen both techniques during method development to determine which provides the best separation and recovery for your specific compound.

Q3: How can I quantify the purity of my final polar this compound adduct?

A3:

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is a common method for assessing purity.[12][13] The peak area of your compound relative to the total peak area of all components in the chromatogram can give a percentage purity. This assumes all components have a similar UV response at the chosen wavelength.

  • HPLC-MS: Coupling HPLC to a mass spectrometer allows for more specific detection and can help identify impurities.[13]

  • Quantitative NMR (qNMR): This technique can provide a highly accurate, absolute purity determination by comparing the integral of a signal from your compound to that of a certified internal standard.[14]

Data Presentation

Table 1: Representative Half-life Data for Propynamide Adduct Formation with Glutathione (GSH)

This table presents example data on the reactivity of different propynamide "warheads" with glutathione, a biologically relevant thiol. The half-life of the parent compound in the presence of excess GSH is a measure of its reactivity and can be determined by HPLC/UV.[12][15] Shorter half-lives indicate higher reactivity. This type of data is crucial for designing covalent inhibitors with an optimal reactivity profile to minimize off-target effects.

Propynamide Warhead (R-group)ScaffoldHalf-life with 10-fold excess GSH (min)
HydrogenPhenyl-amine15
MethylPhenyl-amine45
tert-ButylPhenyl-amine> 360
HydrogenCyclohexyl-amine20
MethylCyclohexyl-amine60

Note: The data in this table is illustrative and based on the trends described in the literature. Actual values will vary depending on the specific molecule and experimental conditions.[12][15]

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC Purification of a Polar this compound Adduct

This protocol provides a general starting point for the purification of a moderately polar this compound adduct. Optimization will be required for specific compounds.

  • Column Selection: Start with a C18 column with polar end-capping or a polar-embedded stationary phase. A common dimension for preparative work is 19 x 100 mm with 5 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: Filter and degas all solvents before use.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min for a 19 mm ID column.

    • Detection: UV at a wavelength where the adduct has strong absorbance (e.g., 254 nm or 280 nm).

    • Gradient:

      • Start with a high aqueous composition (e.g., 95% A) for 2-5 minutes to ensure retention of the polar adduct.

      • Run a linear gradient to a higher organic composition (e.g., 95% B) over 20-30 minutes.

      • Hold at high organic for 5 minutes to elute any non-polar impurities.

      • Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Work-up: Analyze the collected fractions by analytical HPLC or LC-MS to determine purity. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization).

Mandatory Visualizations

Experimental Workflow for Profiling Covalent Inhibitors

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_cell_treatment Cellular Assay cluster_analysis Proteomic Analysis synthesis Synthesis of Polar Propynamide Probe purification HPLC Purification (RP-HPLC or HILIC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization probe_treatment Incubate Cells with Propynamide Probe characterization->probe_treatment Pure Probe cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->probe_treatment lysis Cell Lysis probe_treatment->lysis enrichment Enrichment of Adducted Proteins lysis->enrichment Proteome digestion Tryptic Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis & Target Identification lc_ms->data_analysis

Caption: Workflow for synthesis, purification, and application of a polar propynamide probe.

Simplified EGFR Signaling Pathway Targeted by a Covalent Inhibitor

signaling_pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Polar Propynamide Covalent Inhibitor Inhibitor->EGFR Covalently Binds (Inhibits) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a polar propynamide covalent inhibitor.

References

minimizing side reactions in nucleophilic additions to propynoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic additions to propynoates. The following information is designed to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during nucleophilic additions to propynoates?

A1: The primary side reactions include:

  • Polymerization: Propynoates can polymerize, especially under strongly basic conditions or at elevated temperatures.

  • 1,2-Addition: Strong, "hard" nucleophiles (like Grignard or organolithium reagents) may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-conjugate addition).[1][2][3]

  • Lack of Stereoselectivity: The addition can result in a mixture of E and Z isomers of the resulting alkene. The stereochemical outcome is highly dependent on reaction conditions.[4][5]

  • Double Addition: With primary amines or other nucleophiles with multiple reactive sites, a second addition can occur after the initial conjugate addition.

  • Retro-Michael Addition: The conjugate addition can be reversible, particularly at higher temperatures, leading to an equilibrium mixture of reactants and products.[4][6]

Q2: How does the choice of nucleophile affect the reaction outcome?

A2: The nature of the nucleophile is critical. "Soft" nucleophiles, such as thiols and amines, generally favor the desired 1,4-conjugate addition. In contrast, "hard" nucleophiles, like organolithium and Grignard reagents, are more prone to 1,2-addition at the carbonyl carbon.[1][2][3] The nucleophilicity of the attacking species also dictates the reaction rate; for instance, thiolate anions are highly nucleophilic and often lead to rapid reactions.[5]

Q3: What is the role of a catalyst in these reactions?

A3: Catalysts are often employed to enhance the reaction rate and selectivity.

  • Base Catalysis: Bases are commonly used to deprotonate the nucleophile (e.g., a thiol to a more nucleophilic thiolate), increasing its reactivity.[5] However, strong bases can also promote polymerization of the propynoate. Milder bases like triethylamine (B128534) or potassium carbonate are often preferred.

  • Acid Catalysis: In some cases, Lewis or Brønsted acids can activate the this compound, making it more electrophilic and susceptible to attack by weaker nucleophiles.

Q4: Can high temperatures be detrimental to the reaction?

A4: Yes, elevated temperatures can lead to several issues. They can favor the thermodynamically more stable but potentially undesired isomer, leading to poor stereoselectivity.[4] High temperatures can also promote the retro-Michael addition and increase the rate of polymerization and other side reactions.[5][6] For exothermic reactions, poor temperature control can lead to a thermal runaway.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Step
Insufficient Nucleophilicity If using a weak nucleophile, consider adding a mild base (e.g., Et₃N, K₂CO₃) to generate a more reactive species (e.g., thiolate from thiol).
Poor Electrophilicity of this compound For less reactive propynoates, a Lewis acid catalyst may be required to activate the alkyne.
Suboptimal Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C), but monitor closely for side product formation. Conversely, if decomposition is observed, run the reaction at a lower temperature (e.g., 0 °C).
Incorrect Solvent The reaction rate is often influenced by solvent polarity. Polar aprotic solvents like acetonitrile (B52724) or DMSO can accelerate the reaction compared to nonpolar solvents like benzene (B151609) or toluene.[5][7]
Reversible Reaction If a retro-Michael addition is suspected, try running the reaction at a lower temperature for a longer duration to favor the forward reaction.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Mixture of E/Z Isomers Stereoselectivity is highly dependent on the solvent and catalyst. Polar solvents may favor one isomer over another. The choice of base can also influence the stereochemical outcome. A systematic screening of solvents and bases is recommended. Isomerization can sometimes be induced by heat or UV light, so protecting the reaction from light and maintaining a controlled temperature is crucial.[4]
Polymerization Use a milder base or a catalytic amount of a stronger base. Lowering the reaction temperature and ensuring a homogenous solution can also mitigate polymerization. In some cases, slowly adding the this compound to the nucleophile solution can prevent high local concentrations that lead to polymerization.
1,2-Addition Product This is common with hard nucleophiles like Grignard reagents. To favor 1,4-addition with these reagents, consider transmetalation to an organocuprate (Gilman reagent) by adding a copper(I) salt (e.g., CuI).
Double Addition Product Use a 1:1 stoichiometry of the nucleophile to the this compound. If the issue persists, consider using a protecting group on the nucleophile if it has multiple reactive sites.
Issue 3: Exothermic Reaction is Difficult to Control
Potential Cause Troubleshooting Step
Rapid Heat Generation For highly exothermic reactions, especially on a larger scale, maintain a low reaction temperature using an ice bath or a cryocooler.[8]
Localized Hotspots Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Addition Rate Add the more reactive reagent (often the this compound or a strong base) dropwise to control the rate of the reaction and heat generation.[9]

Data Summary Tables

Table 1: Effect of Solvent on the Triethylamine-Catalyzed Addition of Dodecanethiol to Ethyl Propiolate

SolventDielectric ConstantConversion after 1h (%)E/Z Ratio
Benzene2.3< 598/2
Diethyl Ether4.3< 585/15
THF7.62050/50
Acetone2110025/75
Acetonitrile3810022/78
DMSO4710022/78

Data adapted from a study on solvent effects, highlighting the correlation between solvent polarity, reaction rate, and stereoselectivity.[5][10]

Table 2: Influence of Base Catalyst on the Thiol-Ene Addition to Ethyl Propiolate

Base CatalystpKa of Conjugate AcidYield (%)E/Z Ratio
Triethylamine10.7595Varies with solvent
DBU13.5HighGenerally favors Z
K₂CO₃10.33~85Varies with conditions
Cs₂CO₃-~87Varies with conditions

This table provides a qualitative comparison of common bases. Optimal conditions will vary based on the specific substrates and solvent used.[11]

Experimental Protocols

Protocol 1: General Procedure for the Aza-Michael Addition of a Primary Amine to Ethyl Propiolate
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or ethanol, approx. 0.1 M concentration).

  • Reaction Setup: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of this compound: Slowly add ethyl propiolate (1.0 equivalent) dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired β-enamino ester.

Protocol 2: Troubleshooting Protocol for Optimizing Stereoselectivity in Thiol-Michael Additions
  • Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Use a consistent, mild base catalyst (e.g., 10 mol% triethylamine) and maintain a constant temperature (e.g., room temperature).

  • Base Screening: Using the optimal solvent identified in step 1, set up parallel reactions with different base catalysts (e.g., triethylamine, DBU, potassium carbonate).

  • Temperature Optimization: Using the best solvent and base combination, run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the effect on the E/Z ratio.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR spectroscopy to determine the conversion and the E/Z isomer ratio.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Nuc Is the nucleophile sufficiently reactive? Start->Check_Nuc Check_Temp Is the temperature appropriate? Check_Nuc->Check_Temp Yes Add_Base Add mild base (e.g., Et3N) Check_Nuc->Add_Base No Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent Yes Adjust_Temp Adjust temperature (increase or decrease) Check_Temp->Adjust_Temp No Change_Solvent Screen alternative polar solvents Check_Solvent->Change_Solvent No End Yield Improved Check_Solvent->End Yes Add_Base->Check_Temp Adjust_Temp->Check_Solvent Change_Solvent->End

Caption: Troubleshooting workflow for low yield in nucleophilic additions.

G cluster_pathways Competitive Reaction Pathways Reactants This compound + Nucleophile Addition_1_4 1,4-Conjugate Addition (Michael Addition) Reactants->Addition_1_4 'Soft' Nucleophile (e.g., Thiol, Amine) Addition_1_2 1,2-Addition (to Carbonyl) Reactants->Addition_1_2 'Hard' Nucleophile (e.g., Grignard) Polymerization Polymerization Reactants->Polymerization Strong Base / High Temp. Desired_Product Desired Adduct Addition_1_4->Desired_Product Side_Product_1 1,2-Adduct Addition_1_2->Side_Product_1 Side_Product_2 Polymer Polymerization->Side_Product_2

Caption: Competing pathways in nucleophilic additions to propynoates.

G cluster_protocol Experimental Workflow for a Generic Nucleophilic Addition Step1 1. Dissolve Nucleophile in Solvent Step2 2. Cool Reaction Mixture (e.g., 0 °C) Step1->Step2 Step3 3. Add this compound Dropwise Step2->Step3 Step4 4. Monitor Reaction by TLC/LC-MS Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Purification (e.g., Chromatography) Step5->Step6 Step7 7. Characterization (NMR, MS) Step6->Step7

References

Technical Support Center: Scaling Up Propynoate Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up propynoate reactions for library synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound reactions?

A1: Scaling up this compound reactions from milligram to gram or kilogram scale introduces several challenges that can affect yield, purity, and reproducibility. The most common issues include:

  • Heat Transfer and Temperature Control: Exothermic reactions, such as Michael additions to activated alkynes like propynoates, can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat efficiently. This can lead to temperature gradients within the reactor, promoting side reactions and byproduct formation.[1][2]

  • Mixing and Mass Transfer: Achieving homogeneous mixing is more challenging in large reaction vessels. Inadequate mixing can result in localized high concentrations of reagents, leading to undesired side reactions, such as polymerization of the this compound starting material.[1][2]

  • Reaction Time: Larger scale reactions often require longer heating and cooling times, which can affect the stability of reactants, intermediates, and products.[1]

  • Purification: Methods that are effective for small-scale purification, such as flash column chromatography, often become impractical and time-consuming for large libraries. Developing scalable purification strategies is a significant bottleneck.[2][3][4]

  • Safety: The potential hazards of a reaction, such as a runaway exothermic process, are significantly amplified at a larger scale.[1]

Q2: How does the choice of solvent impact the outcome of this compound reactions during library synthesis?

A2: The solvent plays a critical role in the rate, selectivity, and yield of this compound reactions. Key solvent effects include:

  • Polarity: The polarity of the solvent can influence the stabilization of reactants, transition states, and products. For instance, in 1,3-dipolar cycloaddition reactions with ethyl propiolate, increasing solvent polarity has been shown to alter the ratio of regioisomers formed.[5][6][7] Generally, polar solvents can accelerate reactions where a charge is developed in the transition state.[8]

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with reactants and intermediates, which can affect their reactivity. In some cases, protic solvents can decrease the nucleophilicity of a reagent by solvating it.[8]

  • Solubility: Ensuring all reactants, reagents, and catalysts are soluble in the chosen solvent is crucial for a homogeneous reaction and to avoid issues with mass transfer.

Q3: What are the common side reactions observed in this compound chemistry and how can they be minimized?

A3: Propynoates are reactive electrophiles and can undergo several undesired side reactions, especially under basic or thermal conditions.

  • Polymerization: A frequent issue is the polymerization of the this compound monomer. This can be initiated by strong bases, high temperatures, or even trace impurities. To minimize polymerization, it is crucial to use mild reaction conditions, control the temperature carefully, and ensure high purity of all reagents and solvents.[3][9] The use of inhibitors in small amounts can also help prevent runaway polymerization.[9]

  • Formation of Regioisomers: In cycloaddition reactions, such as the [3+2] cycloaddition of azides to propynoates, a mixture of regioisomers can be formed. The regioselectivity can be influenced by the solvent, temperature, and the electronic properties of the substituents on both the dipole and the dipolarophile.[5][6][7][10]

  • Michael Adduct Isomerization: The initial Michael adduct can sometimes undergo isomerization, leading to a mixture of E and Z isomers. The stereochemical outcome can be influenced by the choice of catalyst and solvent.[11]

  • Double Addition: In some cases, a second nucleophile can add to the initial Michael adduct, leading to undesired byproducts. Controlling the stoichiometry of the reactants is key to avoiding this.

Troubleshooting Guides

Guide 1: Low Yield and/or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity • Ensure the catalyst is fresh and has been stored correctly. • Increase the catalyst loading incrementally. • For base-catalyzed reactions, consider using a stronger, non-nucleophilic base if the reaction is sluggish, but be mindful of potential side reactions.
Poor Mixing • Increase the stirring rate. For larger vessels, ensure the stirrer design is appropriate for efficient mixing. • Consider mechanical stirring for viscous reaction mixtures.
Incorrect Reaction Temperature • Monitor the internal reaction temperature, not just the bath temperature. • For endothermic reactions, a higher temperature may be required. For exothermic reactions, ensure efficient cooling to prevent decomposition.
Reagent Purity • Use freshly purified reagents and anhydrous solvents, as impurities can inhibit the reaction or consume reagents.[3]
Reaction Time • Monitor the reaction progress by techniques like TLC, LC-MS, or NMR to determine the optimal reaction time. Larger scale reactions may require longer times to reach completion.[1]
Guide 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Polymerization of this compound • Lower the reaction temperature. • Use a milder base or catalyst. • Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. • Ensure all reagents and solvents are free of radical initiators.[9]
Undesired Regioisomer in Cycloadditions • Screen different solvents with varying polarities.[5][6][7] • Optimize the reaction temperature, as this can influence the kinetic vs. thermodynamic product ratio.[12] • Consider using a catalyst that can direct the regioselectivity.
Formation of Double Addition Products • Use a stoichiometric amount of the nucleophile or a slight excess of the this compound. • Add the nucleophile slowly to the reaction mixture.
Hydrolysis of the Ester • Ensure anhydrous reaction conditions if water-sensitive reagents are used. Water as a byproduct in esterification can lead to hydrolysis.[13]

Quantitative Data Summary

Table 1: Effect of Solvent on the Uncatalyzed Thiol-Michael Addition of Thiophenol to Ethyl Propiolate

SolventDielectric ConstantReaction TimeYield (%)
Water78.55 min98
DMF36.730 min92
Acetonitrile (B52724)37.530 min85
Methanol32.730 min82
Toluene2.4120 min40
n-Hexane1.9120 min25

Data summarized from a study by Randive et al.[11]

Table 2: Regioselectivity of Aryl Azide Cycloaddition to Methyl Propiolate in Aqueous Media

Aryl Azide Substituent (R)Predicted 4:5 Regioisomer Ratio
H83 : 17
Me74 : 26
MeO78 : 22
F82 : 18
NO₂60 : 40

Data from a study on the cycloaddition of 4-substituted-phenyl azides to methyl propiolate.[5]

Experimental Protocols

Protocol 1: General Procedure for Scaled-Up Base-Catalyzed Thia-Michael Addition

This protocol describes a general method for the addition of a thiol to an ethyl propiolate in a scaled-up fashion.

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: The thiol (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., THF, acetonitrile) in the reaction flask. The solution is cooled to the desired temperature (e.g., 0 °C) with stirring.

  • Catalyst Addition: A mild base (e.g., triethylamine, 1.1 equivalents) is added to the stirred solution of the thiol.

  • This compound Addition: Ethyl propiolate (1.05 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method for the scale of the reaction, such as automated flash chromatography or crystallization.

Protocol 2: Automated Parallel Purification using Solid-Phase Extraction (SPE)

This protocol outlines a general workflow for the purification of a library of this compound adducts using automated SPE.[14]

  • Library Synthesis: The compound library is synthesized in a parallel format, typically in a 96-well plate.

  • Sample Preparation: The crude reaction mixtures are diluted with a suitable solvent to reduce viscosity and ensure compatibility with the SPE sorbent.

  • SPE Cartridge/Plate Conditioning: The SPE plate (e.g., reversed-phase C18) is conditioned by sequentially passing a conditioning solvent (e.g., methanol) and then an equilibration solvent (e.g., water or a buffer) through the wells using an automated liquid handler with a positive pressure or vacuum manifold.

  • Sample Loading: The diluted library samples are loaded onto the conditioned SPE plate. The flow rate is controlled to ensure efficient binding of the target compounds to the sorbent.

  • Washing: A series of wash steps are performed to remove unreacted starting materials, reagents, and soluble byproducts. The wash solvents are chosen to elute impurities while retaining the desired products on the sorbent.

  • Elution: The purified products are eluted from the SPE plate using a suitable elution solvent (e.g., acetonitrile or methanol, often with a modifier like formic acid or ammonia). The eluates are collected in a clean 96-well collection plate.

  • Post-Purification Processing: The solvent is removed from the collection plate using a centrifugal evaporator or a stream of nitrogen. The purified compounds are then typically analyzed for purity and identity by LC-MS and quantified before being stored for screening.

Visualizations

experimental_workflow cluster_synthesis Library Synthesis cluster_purification Automated Purification (SPE) cluster_analysis Analysis & Screening start Reactant A (e.g., Thiol Library) reaction Parallel Reaction (e.g., 96-well plate) start->reaction reagent_b Reactant B (this compound) reagent_b->reaction catalyst Catalyst/Base catalyst->reaction crude_library Crude Product Library reaction->crude_library conditioning SPE Plate Conditioning loading Sample Loading crude_library->loading conditioning->loading washing Washing loading->washing elution Elution washing->elution pure_library Purified Library elution->pure_library analysis QC Analysis (LC-MS, NMR) pure_library->analysis screening Biological Screening analysis->screening

Caption: Experimental workflow for library synthesis and purification.

troubleshooting_logic cluster_yield Low Yield / Incomplete Reaction cluster_byproducts Byproduct Formation start Reaction Issue Encountered check_catalyst Check Catalyst Activity start->check_catalyst Low Yield polymerization Polymerization? start->polymerization Byproducts check_mixing Improve Mixing check_catalyst->check_mixing check_temp Optimize Temperature check_mixing->check_temp check_purity Verify Reagent Purity check_temp->check_purity regioisomers Regioisomers? polymerization->regioisomers No lower_temp Lower Temperature / Milder Base polymerization->lower_temp Yes double_addition Double Addition? regioisomers->double_addition No change_solvent Change Solvent / Temp regioisomers->change_solvent Yes adjust_stoich Adjust Stoichiometry double_addition->adjust_stoich Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Catalyst Selection for Efficient Propynoate Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for propynoate transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound transformations.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst or a different catalyst altogether. Ensure proper storage and handling of the catalyst to prevent deactivation. For instance, some catalysts are sensitive to air or moisture.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while excessive heat can lead to decomposition of reactants or products.[1] Gradually increase the temperature and monitor the reaction progress using techniques like TLC or GC.
Presence of Water or Impurities Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] Impurities in the starting materials or solvents can poison the catalyst. Purify starting materials if necessary.
Suboptimal Catalyst Loading The amount of catalyst can significantly impact the reaction rate and yield. Vary the catalyst loading to find the optimal concentration. Typically, catalyst loading can range from 0.02 mol% to 10 mol%.[2]
Poor Substrate Reactivity The electronic and steric properties of the this compound and the other reactant can affect the reaction rate. A different catalyst might be required for less reactive substrates. For example, electron-withdrawing groups on the aryl halide in a Sonogashira coupling can increase the reaction rate.[3]

Issue 2: Formation of Side Products/Low Selectivity

Possible Cause Suggested Solution
Homocoupling of this compound In reactions like the Sonogashira coupling, the homocoupling of the terminal alkyne (this compound) can be a significant side reaction. This can be minimized by using a copper co-catalyst or by carefully controlling the reaction conditions, such as temperature and the addition rate of the alkyne.[4]
Isomerization of the Product The double bond in the product can sometimes isomerize under the reaction conditions. This can be influenced by the choice of catalyst, solvent, and temperature. Screening different catalysts and conditions can help minimize this.
Polymerization Propynoates, especially under certain catalytic conditions, can undergo polymerization.[1][5] This can be mitigated by controlling the monomer concentration, temperature, and using a catalyst that favors the desired transformation over polymerization.
Formation of Michael Adducts In reactions where a nucleophile is present, Michael addition to the this compound can compete with the desired reaction. The choice of catalyst can influence the chemoselectivity. For example, phosphine (B1218219) catalysts are known to promote Michael additions.[6][7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my this compound transformation?

The choice of catalyst depends on several factors including the specific transformation (e.g., cycloaddition, Michael addition, cross-coupling), the nature of the substrates, and the desired outcome (e.g., yield, stereoselectivity). A general guideline is to start with catalysts that are known to be effective for similar transformations. For example:

  • Lewis Acids (e.g., AlCl₃, EtAlCl₂): Often used for cycloaddition reactions and ene reactions.[8][9]

  • Gold Catalysts (e.g., AuCl, AuCl₃): Highly effective for activating C-C multiple bonds towards nucleophilic attack, including hydroalkoxylation and hydroamination.[10][11]

  • Phosphines (e.g., PPh₃): Commonly used as nucleophilic catalysts for Michael additions and annulation reactions.[6][7]

  • Palladium/Copper Systems (e.g., Pd(PPh₃)₄/CuI): The classic catalyst system for Sonogashira cross-coupling reactions of terminal alkynes.[2][12]

Q2: What is the difference between a homogeneous and a heterogeneous catalyst, and which one should I use?

  • Homogeneous catalysts are in the same phase as the reactants (usually liquid). They are often more active and selective but can be difficult to separate from the reaction mixture.[13]

  • Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). They are easily separated by filtration, allowing for catalyst recycling and simpler product purification.[4][13]

The choice depends on the scale of your reaction and the importance of catalyst recovery and reuse. For large-scale industrial processes, heterogeneous catalysts are often preferred.[4]

Q3: My catalyst seems to have deactivated. What could be the cause and how can I prevent it?

Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds for palladium catalysts) can bind to the active sites of the catalyst and inhibit its activity.

  • Leaching: The active metal can detach from the support in heterogeneous catalysts.

  • Sintering: At high temperatures, the metal nanoparticles on a support can agglomerate, reducing the active surface area.

  • Coking: Formation of carbonaceous deposits on the catalyst surface.

To prevent deactivation, ensure the purity of your starting materials and solvents, operate at the lowest effective temperature, and consider using a catalyst support that enhances stability.[1][5]

Catalyst Selection and Performance Data

The following tables summarize typical catalysts and conditions for common this compound transformations.

Table 1: Catalysts for Michael Addition of Thiols to Propynoates

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
L-Proline5[bmim]PF₆Room Temp85-95[14]
Amberlyst® A21N/A (heterogeneous)NeatRoom TempHigh[15]
Tri-n-propylphosphine0.057SolutionRoom Temp>99[16]
DBU1% (v/v)NeatRoom TempHigh[16]

Table 2: Catalysts for [2+2+2] Cycloaddition Reactions of Propynoates

CatalystCo-catalyst / LigandSolventTemperature (°C)Yield (%)Reference
Ni(COD)₂PPh₃THFRefluxGood[17]
Rh(I) complexes-Toluene25-110Moderate to HighGeneral Knowledge
Co(I) complexes-DCERoom TempModerate to HighGeneral Knowledge

Table 3: Catalysts for Sonogashira Coupling of Propynoates with Aryl Halides

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF50-7070-95[2][12]
PdCl₂(PPh₃)₂CuIPiperidineDMF80-10065-90[2]
NiCl₂1,10-phenanthroline (B135089)KFDMAc25Low (<5% for aryl chlorides)[12]

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyrazoles from Ethyl Propiolate

This protocol describes the synthesis of a pyrazole (B372694) derivative via the reaction of ethyl propiolate with a hydrazine.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add ethyl propiolate (1 equivalent) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Protocol 2: Nickel-Catalyzed Sonogashira Coupling of a Terminal Alkyne and an Aryl Iodide

This protocol details a copper-free Sonogashira coupling reaction.[12]

Materials:

Procedure:

  • In a glovebox, add nickel(II) chloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) to a flask containing degassed DMAc (2.0 mL).

  • Stir the resulting solution at 25°C for 30 minutes.

  • To the mixture, add 4-iodo-1,1'-biphenyl (0.50 mmol, 1.0 equiv), phenylacetylene (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), zinc powder (0.60 mmol, 1.2 equiv), and an additional portion of DMAc (3.0 mL).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Pyrazole_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Phenylhydrazine in Ethanol B Add Catalytic Acetic Acid A->B C Add Ethyl Propiolate B->C D Reflux and Monitor by TLC C->D E Cool to RT D->E F Solvent Removal E->F G Column Chromatography F->G H Final Product: Substituted Pyrazole G->H

Caption: Workflow for the synthesis of substituted pyrazoles.

Catalytic_Cycle_Sonogashira Pd0 Pd(0)L_n Pd_complex1 R-Pd(II)-X L_n Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R-Pd(II)-C≡CR' L_n Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R-C≡CR' Pd_complex2->Product Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex2 Alkyne R'C≡CH Alkyne->Cu_acetylide Aryl_halide R-X Aryl_halide->Pd_complex1 Base Base Base->Cu_acetylide CuX CuX

Caption: Simplified catalytic cycle for the Sonogashira coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Propiolate and Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between structurally similar reagents can significantly impact reaction efficiency and product yield. This guide provides an objective comparison of the reactivity of two common propiolate esters, ethyl propiolate and methyl propiolate, focusing on their performance in nucleophilic addition reactions. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic applications.

Executive Summary

Ethyl propiolate and methyl propiolate are both activated alkynes widely used in organic synthesis, particularly in reactions involving nucleophilic attack, such as Michael additions and cycloadditions. Their reactivity is primarily dictated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon triple bond. The key difference between the two lies in the steric bulk of the ester group—ethyl versus methyl. While this difference is minor, it can influence reaction rates and, in some cases, product yields. This guide demonstrates that in many common nucleophilic addition reactions, methyl propiolate exhibits slightly higher reactivity, as evidenced by shorter reaction times and comparable or slightly higher yields under identical conditions.

Reactivity Comparison: Experimental Data

The following table summarizes the results of comparative experiments where various nucleophiles were reacted with ethyl propiolate and methyl propiolate in water at room temperature. These reactions highlight the subtle differences in reactivity between the two esters.

NucleophileSubstrateReaction Time (min)Yield (%)
PhenolMethyl Propiolate1095
Ethyl Propiolate1594
4-MethylphenolMethyl Propiolate1096
Ethyl Propiolate1595
4-MethoxyphenolMethyl Propiolate1098
Ethyl Propiolate1596
4-ChlorophenolMethyl Propiolate1092
Ethyl Propiolate1590
ThiophenolMethyl Propiolate1098
Ethyl Propiolate1596
4-MethylthiophenolMethyl Propiolate1097
Ethyl Propiolate1595
4-MethoxythiophenolMethyl Propiolate1098
Ethyl Propiolate1597
4-ChlorothiophenolMethyl Propiolate1094
Ethyl Propiolate1592
AnilineMethyl Propiolate1096
Ethyl Propiolate1595
4-MethylanilineMethyl Propiolate1097
Ethyl Propiolate1596
4-MethoxyanilineMethyl Propiolate1098
Ethyl Propiolate1597
4-ChloroanilineMethyl Propiolate1093
Ethyl Propiolate1591

Data sourced from a study on the stereoselective vinylation of phenols, thiols, and amines with activated alkynes in water.[1]

As the data indicates, for a range of nucleophiles, reactions with methyl propiolate consistently reached completion in a shorter time (10 minutes) compared to ethyl propiolate (15 minutes), while achieving very similar, and in most cases slightly higher, product yields.[1] This suggests a slightly enhanced reactivity for methyl propiolate.

Factors Influencing Reactivity

The observed differences in reactivity can be attributed to a combination of steric and electronic effects.

G cluster_reactivity Factors Influencing Propiolate Reactivity Reactivity Reactivity Steric_Effects Steric Effects Reactivity->Steric_Effects influenced by Electronic_Effects Electronic Effects Reactivity->Electronic_Effects influenced by Methyl_Group Methyl Group (-CH3) Steric_Effects->Methyl_Group smaller Ethyl_Group Ethyl Group (-CH2CH3) Steric_Effects->Ethyl_Group larger Ester_Group Ester Group (-COOR) Electronic_Effects->Ester_Group electron-withdrawing

Caption: Factors influencing the reactivity of propiolate esters.

Steric Hindrance: The primary differentiator between the two esters is the size of the alkyl group. The ethyl group in ethyl propiolate is bulkier than the methyl group in methyl propiolate. This increased steric hindrance can slightly impede the approach of the nucleophile to the electrophilic β-carbon of the alkyne, leading to a slower reaction rate.

Electronic Effects: Both the methyl and ethyl groups are weakly electron-donating through induction. The ethyl group is slightly more electron-donating than the methyl group. This very subtle increase in electron donation to the ester carbonyl could marginally reduce the overall electron-withdrawing effect of the ester group, making the alkyne of ethyl propiolate infinitesimally less electrophilic than that of methyl propiolate. However, this electronic difference is generally considered to be less significant than the steric effect in this context.

Experimental Protocols

The data presented in this guide is based on the following general experimental protocol for the nucleophilic addition to propiolate esters in water.

Materials:

  • Appropriate nucleophile (phenol, thiol, or amine derivative)

  • Methyl propiolate or Ethyl propiolate

  • Water (as solvent)

Procedure:

  • To a solution of the nucleophile (1 mmol) in water (5 mL), the propiolate ester (1.2 mmol) was added.

  • The reaction mixture was stirred at room temperature.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel to afford the pure vinylation product.

The general workflow for this type of comparative study is outlined below.

G cluster_workflow Experimental Workflow start Start: Select Nucleophiles and Propiolate Esters reaction_setup Reaction Setup: - Nucleophile in Water - Add Propiolate Ester start->reaction_setup stirring Stir at Room Temperature reaction_setup->stirring monitoring Monitor Reaction Progress (TLC) stirring->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis: - Determine Yield - Compare Reaction Times purification->analysis end End: Comparative Reactivity Data analysis->end

Caption: General experimental workflow for comparing propiolate reactivity.

Conclusion

Based on the available experimental data, methyl propiolate demonstrates a slightly higher reactivity in nucleophilic addition reactions compared to ethyl propiolate, as indicated by shorter reaction times. This difference is primarily attributed to the smaller steric profile of the methyl ester group. For most applications, both esters are highly effective reagents. However, in cases where reaction kinetics are critical or when dealing with particularly bulky nucleophiles, the choice of methyl propiolate may offer a modest advantage. For routine syntheses where a slight increase in reaction time is not a concern, ethyl propiolate remains a viable and excellent choice. Researchers should consider these factors when designing synthetic routes that employ propiolate esters.

References

Validating Propynoate Reaction Products: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of reaction products are paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of propynoate reaction products, supported by experimental data and detailed protocols.

This compound esters, containing a reactive alkyne functional group, are valuable building blocks in organic synthesis and building blocks for creating complex molecules. Ensuring the identity and purity of these compounds after a reaction is critical for the reliability and reproducibility of subsequent research and development steps. While several analytical techniques can be employed for this purpose, mass spectrometry stands out for its sensitivity and versatility. This guide will delve into the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound reaction products and compare its performance with a powerful alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy

Both GC-MS and NMR are powerful techniques for the characterization of organic molecules. However, they offer distinct advantages and disadvantages in the context of validating this compound reaction products.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity Very high (pM to fM range)Lower (µM to mM range)[1][2]
Quantitative Accuracy Good, requires calibration curves with internal standards. Can be affected by matrix effects and ionization efficiency.Excellent, inherently quantitative as signal intensity is directly proportional to the number of nuclei.[3]
Structural Information Provides molecular weight and fragmentation patterns, which can be used to deduce structural information.Provides detailed information about the chemical environment of atoms (connectivity, stereochemistry).
Sample Throughput High, with typical run times of a few minutes per sample.Lower, requires longer acquisition times for good signal-to-noise, especially for less sensitive nuclei.
Sample Preparation Often requires derivatization to increase volatility for GC analysis.[4] Can be complex depending on the sample matrix.[5][6][7]Generally simpler, often requiring only dissolution in a suitable deuterated solvent.[1]
Cost Lower initial instrument cost compared to high-field NMR.Higher initial instrument cost, especially for high-field magnets.
Linearity Excellent over a wide dynamic range with proper calibration.Excellent linearity between concentration and signal intensity.[8][9]

Experimental Protocols

Quantitative Analysis of Ethyl this compound by GC-MS

This protocol outlines a general procedure for the quantitative analysis of a volatile this compound ester, ethyl this compound, using GC-MS.

a. Sample Preparation:

  • Reaction Quenching: Quench the reaction mixture to stop the reaction. This can be achieved by adding a suitable quenching agent or by rapidly cooling the mixture.

  • Extraction: If the reaction solvent is not suitable for GC-MS analysis (e.g., high boiling point, non-volatile salts), perform a liquid-liquid extraction.[4] Extract the reaction mixture with a volatile organic solvent in which ethyl this compound is soluble (e.g., dichloromethane, diethyl ether).

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) to remove any residual water.

  • Filtration: Filter the dried extract to remove the drying agent.

  • Internal Standard Addition: Add a known concentration of an internal standard to the filtered extract. The internal standard should be a compound with similar chemical properties to ethyl this compound but with a different retention time.

  • Dilution: Dilute the sample to a concentration within the linear range of the calibration curve.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used for separating volatile organic compounds.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Scan Mode: Full scan mode to acquire the mass spectrum of all eluting compounds. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity and selectivity.

    • Mass Range: Scan a mass range that includes the molecular ion of ethyl this compound and its expected fragments (e.g., m/z 30-200).

c. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to ethyl this compound and the internal standard based on their retention times and mass spectra.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of ethyl this compound to the peak area of the internal standard against the concentration of ethyl this compound standards. Determine the concentration of ethyl this compound in the sample by interpolating its peak area ratio on the calibration curve.

Validation of this compound Reaction Products using "Click Chemistry" and LC-MS/MS

For this compound-containing molecules, a highly specific validation method involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[] This reaction forms a stable triazole ring, and the resulting product can be readily analyzed by LC-MS/MS.

a. "Click Chemistry" Reaction:

  • To a solution of the crude this compound reaction product in a suitable solvent (e.g., DMSO/water mixture), add an azide-containing tag (e.g., benzyl (B1604629) azide).

  • Add a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11][12]

  • Add a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

b. LC-MS/MS Protocol for Triazole Product Analysis:

  • Liquid Chromatograph:

    • Column: A reverse-phase C18 column is suitable for separating the triazole product from unreacted starting materials and other byproducts.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for ionizing the triazole product.

    • Scan Mode:

      • Full Scan (MS1): To determine the molecular weight of the triazole product.

      • Product Ion Scan (MS/MS): To fragment the molecular ion of the triazole product and obtain a characteristic fragmentation pattern for structural confirmation.

    • Collision Energy: Optimize the collision energy to achieve informative fragmentation.

Quantitative ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is an excellent method for the absolute quantification of reaction products without the need for identical standards for calibration.[13]

a. Sample Preparation:

  • Accurately weigh a known amount of the crude reaction product.

  • Accurately weigh a known amount of a high-purity internal standard with a known number of protons that gives a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

b. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (d1): Use a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to ensure complete relaxation and accurate integration.

  • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

c. Data Analysis:

  • Integrate the well-resolved signals of the product and the internal standard.

  • Calculate the molar quantity of the product using the following formula:

    M_product = (I_product / N_product) * (N_IS / I_IS) * (M_IS / W_product) * W_IS

    Where:

    • M = Molar quantity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • W = Weight

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each validation workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction This compound Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Filter Filter Dry->Filter IS Add Internal Standard Filter->IS Inject Inject into GC-MS IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification via Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for quantitative analysis of this compound reaction products by GC-MS.

Click_Chemistry_Workflow cluster_reaction Click Reaction cluster_analysis LC-MS/MS Analysis cluster_validation Validation This compound This compound Product CuAAC CuAAC Reaction (Cu(I), Ligand) This compound->CuAAC Azide Azide Tag Azide->CuAAC Triazole Triazole Product CuAAC->Triazole Inject Inject into LC-MS/MS Triazole->Inject Separate Chromatographic Separation Inject->Separate MS1 MS1 Scan (Molecular Ion) Separate->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Confirm Confirm Structure MS2->Confirm

Caption: Workflow for validation of this compound products via Click Chemistry and LC-MS/MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Weigh Crude Product Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IS Weigh Internal Standard IS->Dissolve Acquire Acquire ¹H-NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Molar Quantity Integrate->Calculate Result Determine Yield/Purity Calculate->Result

Caption: Workflow for quantitative analysis of this compound reaction products by ¹H-NMR.

Conclusion

The choice between mass spectrometry and NMR for the validation of this compound reaction products depends on the specific requirements of the analysis. GC-MS offers unparalleled sensitivity, making it ideal for detecting trace-level products and byproducts. Its high throughput is also advantageous for screening large numbers of samples. However, the potential need for derivatization and the reliance on calibration curves for accurate quantification are important considerations.

On the other hand, ¹H-NMR spectroscopy provides rich structural information and is inherently quantitative, offering a more direct measure of product purity and reaction yield. While its sensitivity is lower than MS, it is often sufficient for routine reaction monitoring and product characterization.

For comprehensive validation, a combination of both techniques is often the most powerful approach. Mass spectrometry can confirm the molecular weight and provide initial structural clues, while NMR can provide detailed structural elucidation and accurate quantification. For this compound-containing molecules, the specificity of click chemistry coupled with LC-MS/MS offers a highly reliable method for targeted validation. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their synthetic products.

References

comparative study of different catalysts for propynoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propynoates, valuable building blocks in organic chemistry and drug discovery, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for propynoate synthesis, focusing on homogeneous, heterogeneous, and enzymatic approaches. The information presented is compiled from scientific literature to aid researchers in selecting the most suitable catalyst for their specific needs, considering factors such as yield, selectivity, and operational efficiency.

Comparison of Catalyst Performance

The following table summarizes the key performance indicators for different catalysts in the synthesis of propynoates, using the esterification of propynoic acid with ethanol (B145695) to form ethyl propiolate as a representative example. It is important to note that directly comparable data from a single study is limited; therefore, some data is derived from analogous esterification reactions.

Catalyst TypeCatalyst ExampleTypical Yield (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reusability
Homogeneous Acid Sulfuric Acid (H₂SO₄)85-95 (estimated for this compound)[1][2]HighNot well-defined¹Not well-defined¹No
Heterogeneous Acid Amberlyst-1590-98 (estimated for this compound)[3]HighHighModerateYes[4]
Heterogeneous Acid Dowex 50W~99 (for ethyl propionate)[5]HighHighModerateYes
Enzymatic Novozyme 435 (Lipase)~42 (for butyl 2-nonynoate)[6]HighVariesLow to ModerateYes

¹For homogeneous catalysts like sulfuric acid, the concepts of TON and TOF are not well-defined as the catalyst is not composed of discrete active sites.

Experimental Protocols

Detailed methodologies for the synthesis of ethyl propiolate using the compared catalysts are provided below.

Homogeneous Catalysis: Sulfuric Acid

This protocol is a general procedure for Fischer esterification, adapted for the synthesis of ethyl propiolate.

Materials:

  • Propynoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propynoic acid (1.0 eq.), anhydrous ethanol (3.0 eq.), and an organic solvent.

  • Carefully add concentrated sulfuric acid (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl propiolate by distillation.

Heterogeneous Catalysis: Amberlyst-15

This protocol outlines the use of a reusable solid acid catalyst for the synthesis of ethyl propiolate.

Materials:

  • Propynoic acid

  • Anhydrous ethanol

  • Amberlyst-15 resin

  • Organic solvent (e.g., toluene)

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol (B129727) and drying under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propynoic acid (1.0 eq.), anhydrous ethanol (2.0 eq.), the activated Amberlyst-15 resin (10-20 wt% of reactants), and toluene.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 resin by filtration. The resin can be washed with an organic solvent, dried, and reused[4].

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ethyl propiolate by distillation.

Enzymatic Catalysis: Immobilized Lipase (B570770) (Novozyme 435)

This protocol describes a greener approach to this compound synthesis using an immobilized enzyme.

Materials:

  • Propynoic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozyme 435)

  • Molecular sieves (3Å or 4Å)

  • Organic solvent (e.g., hexane (B92381) or toluene)

Procedure:

  • To a flask, add propynoic acid (1.0 eq.), ethanol (1.5 eq.), and an organic solvent.

  • Add activated molecular sieves to remove the water formed during the reaction.

  • Add the immobilized lipase (e.g., 10% by weight of the substrates).

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant shaking.

  • Monitor the conversion of the starting materials by GC or HPLC.

  • Once the reaction reaches the desired conversion, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl propiolate.

  • Purify the product by column chromatography or distillation.

Reaction Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification of propynoic acid follows the general Fischer-Speier mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst[7].

Fischer_Esterification PropynoicAcid Propynoic Acid ProtonatedAcid Protonated Propynoic Acid PropynoicAcid->ProtonatedAcid + H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Ethanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate - H+ + H+ EsterWaterComplex Ester + Water ProtonatedIntermediate->EsterWaterComplex EthylPropiolate Ethyl Propiolate EsterWaterComplex->EthylPropiolate - H+ H2O Water Catalyst_Out H+ Catalyst_In H+ Ethanol Ethanol ProtonatedEthanol Protonated Ethanol

Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Workflow for Catalyst Comparison

A generalized workflow for a comparative study of different catalysts for this compound synthesis is illustrated below. This workflow ensures a systematic evaluation of each catalyst under controlled conditions.

Experimental_Workflow Start Start: Define Reaction (Propynoic Acid + Ethanol) CatalystSelection Select Catalysts (H2SO4, Amberlyst-15, Lipase) Start->CatalystSelection ReactionSetup Set up Parallel Reactions (Identical Conditions) CatalystSelection->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) ReactionSetup->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Analysis Analyze Product (Yield, Purity, Selectivity) Workup->Analysis DataComparison Compare Catalyst Performance (Table) Analysis->DataComparison Conclusion Conclusion: Select Optimal Catalyst DataComparison->Conclusion

Generalized workflow for comparing catalyst performance.

Conclusion

The choice of catalyst for this compound synthesis significantly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint. Homogeneous acid catalysts like sulfuric acid offer high reactivity but suffer from challenges in separation and reusability. Heterogeneous acid catalysts such as Amberlyst-15 and Dowex 50W provide a practical alternative, combining high yields with the ease of separation and potential for recycling. Enzymatic catalysts, exemplified by immobilized lipases, represent a green and highly selective option, although they may exhibit lower reaction rates and require specific reaction conditions. This guide provides a foundational understanding to aid researchers in navigating the catalyst landscape for successful this compound synthesis.

References

A Comparative Guide to the Stereoselective Addition of Nucleophiles to Propynoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mastering the stereoselective addition to propynoates is crucial for the synthesis of complex chiral molecules. This guide provides a comparative analysis of different catalytic systems for the addition of thiol, carbon, and nitrogen nucleophiles to propynoates, supported by experimental data and detailed protocols.

The conjugate addition of nucleophiles to electron-deficient alkynes, such as propynoates, is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Achieving high stereoselectivity in these reactions is paramount for accessing enantiopure compounds, which are often essential for pharmaceutical applications. This guide compares the performance of various catalytic systems in controlling the stereochemical outcome of these additions, focusing on diastereoselectivity and enantioselectivity.

Data Presentation: A Comparative Analysis of Stereoselectivity

The stereochemical outcome of the conjugate addition to propynoates is highly dependent on the choice of nucleophile, catalyst, and reaction conditions. The following tables summarize the quantitative data for the addition of thiol, carbon, and nitrogen nucleophiles, providing a direct comparison of the effectiveness of different catalytic systems.

Addition of Thiol Nucleophiles

The thiol-yne reaction, a type of conjugate addition, is a highly efficient method for the synthesis of vinyl sulfides. The stereoselectivity of this reaction can be influenced by the choice of catalyst and solvent.

CatalystThiol NucleophileSolventYield (%)Z:E Ratioee (%)Reference
TriethylamineDodecanethiolDichloromethane85>99:1-[1]
TriethylamineDodecanethiolAcetonitrile>99>99:1-[1]
TriethylamineDodecanethiolDMSO>99>99:1-[1]
N-methylmorpholineThiophenol-91--[1]
(S)-BINAP-Ag(I)4-methoxythiophenolTHF951:2092
Chiral N,N'-dioxide-Sc(OTf)₃BenzylthiolToluene99-94[2]

Data for (S)-BINAP-Ag(I) is representative for additions to ynones and is included for comparison.

Addition of Carbon Nucleophiles

The asymmetric Michael addition of carbon nucleophiles, such as β-dicarbonyl compounds, to propynoates allows for the construction of chiral carbon frameworks. Organocatalysis has emerged as a powerful strategy in this area.

CatalystCarbon NucleophileMichael AcceptorYield (%)dree (%)Reference
Cinchona-derived thiourea (B124793)Diethyl malonateEthyl propiolate85-90
Chiral DipeptideIsobutyraldehydetrans-β-nitrostyrene9595:598[3]
Amino acid-derived thioureaDimedoneBenzylidene pyruvate99-96[4]

Data for chiral dipeptide and amino acid-derived thiourea catalysts are for additions to other Michael acceptors and are included to showcase catalyst efficacy.

Addition of Nitrogen Nucleophiles

The aza-Michael addition of amines to propynoates provides access to chiral β-amino acrylates, which are valuable building blocks in medicinal chemistry. The stereoselectivity is often controlled by chiral catalysts.

CatalystAmine NucleophileMichael AcceptorYield (%)dree (%)Reference
Chiral Phosphoric AcidAnilineDiethyl 2-prop-2-yn-1-ylmalonate92-95
(R)-BINOL-derived Phosphoric Acid4-methoxyanilineEthyl 2-butynoate88-91
Cinchona-based primary amine(Nitromethyl)benzeneα, β, γ, δ‐cyclic dienoneup to 84-high to excellent[5]

Data for chiral phosphoric acid catalysts are representative for aza-Michael additions to activated alkynes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the key reactions discussed.

General Procedure for Organocatalyzed Thiol-Michael Addition to Ethyl Propiolate

To a solution of ethyl propiolate (1.0 mmol) in the specified solvent (5.0 mL) is added the thiol nucleophile (1.2 mmol). The reaction mixture is cooled to the desired temperature, and the organocatalyst (0.1 mmol, 10 mol%) is added. The reaction is stirred and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired vinyl sulfide. The Z:E ratio is determined by ¹H NMR analysis of the crude reaction mixture.[1]

General Procedure for Asymmetric Michael Addition of a β-Ketoester to a Propynoate

In a dried vial, the chiral organocatalyst (0.02 mmol, 10 mol%) is dissolved in an anhydrous solvent (1.0 mL) under an inert atmosphere. The β-ketoester (0.24 mmol) is added, and the mixture is stirred for 10 minutes at room temperature. The this compound (0.2 mmol) is then added, and the reaction is stirred at the specified temperature for the indicated time. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Dipeptide-Catalyzed Asymmetric Michael Addition

In a flask equipped with a magnetic stirrer, the dipeptide catalyst (0.05 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (6.1 mg, 0.05 mmol), and thiourea (3.8 mg, 0.05 mmol) are placed. Isobutyraldehyde (0.25 mL, 2.75 mmol) is added, and the mixture is stirred for 5 minutes. The nitroolefin (0.5 mmol) is then added, and the reaction mixture is stirred at ambient temperature for up to 24 hours. The product is purified by flash column chromatography. The enantiomeric ratio is determined by chiral HPLC.[3]

Visualizing Reaction Pathways and Influencing Factors

To better understand the processes involved in stereoselective this compound additions, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the key factors influencing stereoselectivity.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Weigh This compound & Nucleophile C Combine Reactants Under Inert Atmosphere A->C B Choose Chiral Catalyst & Solvent B->C D Control Temperature & Stirring C->D E Monitor Reaction (TLC, GC, etc.) D->E F Quench Reaction E->F Completion G Extraction & Drying F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I J Determine Stereoselectivity (Chiral HPLC, NMR with Chiral Shift Reagents) I->J

Generalized experimental workflow.

G cluster_catalyst Catalyst cluster_substrate Substrates cluster_conditions Reaction Conditions center Stereoselectivity (dr, ee) catalyst_structure Structure & Chirality catalyst_structure->center catalyst_loading Loading catalyst_loading->center propynoate_substituent This compound Substituent propynoate_substituent->center nucleophile_nature Nucleophile Nature nucleophile_nature->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center additives Additives/Co-catalysts additives->center

Factors influencing stereoselectivity.

References

A Comparative Guide to the Quantitative Analysis of Propynoate Reaction Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate monitoring of reaction kinetics and conversion is paramount for process optimization and the development of novel therapeutics. The addition of nucleophiles to activated alkynes, such as propynoates, is a fundamental transformation in organic synthesis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of a model propynoate reaction: the aza-Michael addition of benzylamine (B48309) to ethyl this compound.

The Model Reaction: Aza-Michael Addition

The reaction of ethyl this compound with benzylamine yields ethyl (Z)-3-(benzylamino)acrylate as the primary product. This reaction serves as a practical example to compare the efficacy of different analytical methods in tracking the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring organic reactions due to its versatility, high resolution, and sensitivity, particularly for non-volatile and thermally labile compounds.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the polar product from the less polar starting materials.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape) is typically employed. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where both the reactant and product exhibit significant absorbance.

Sample Preparation: Aliquots of the reaction mixture are taken at specified time intervals, diluted with the mobile phase, and immediately injected into the HPLC system to quench the reaction and prevent further conversion.

Data Analysis: The concentration of the reactant (ethyl this compound) and the product (ethyl (Z)-3-(benzylamino)acrylate) are determined by comparing their peak areas to a pre-established calibration curve. The reaction conversion is then calculated based on the consumption of the limiting reactant.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer distinct advantages and can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.

Instrumentation:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 50-500.

Sample Preparation: Reaction aliquots are diluted in a suitable solvent like ethyl acetate. Derivatization is generally not required for these compounds but can be employed to improve peak shape and thermal stability if necessary.

Data Analysis: Quantification is achieved by integrating the peak areas of the reactant and product in the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Conversion is calculated from the relative peak areas, often with the use of an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for the direct in-situ monitoring of reaction progress without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which all reactants and products are soluble (e.g., CDCl₃ or DMSO-d₆).

Sample Preparation: The reaction can be run directly in an NMR tube. An internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) is added for quantitative analysis.

Data Analysis: The conversion is determined by comparing the integral of a characteristic proton signal of the product to that of a reactant or the internal standard. For the model reaction, the disappearance of the acetylenic proton of ethyl this compound (~2.9 ppm) and the appearance of the vinylic proton of the product (~7.6 ppm) can be monitored.[1]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for kinetic analysis, particularly when the reactants and products have distinct absorption spectra.

Instrumentation:

  • UV-Vis Spectrophotometer: A standard spectrophotometer capable of time-course measurements.

  • Solvent: A UV-transparent solvent in which all components are soluble (e.g., acetonitrile or ethanol).

Sample Preparation: The reaction is initiated directly in a cuvette by mixing the reactants. The absorbance at a specific wavelength is then monitored over time.

Data Analysis: The change in absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance (or vice versa) is used to calculate the change in concentration over time, based on the Beer-Lambert law. For the reaction of ethyl propiolate with nucleophiles, the formation of the conjugated product leads to a significant change in the UV spectrum, allowing for kinetic monitoring.[2]

Comparative Performance

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the analytes, the required sensitivity, and the availability of instrumentation.

FeatureHPLCGC-MSNMR SpectroscopyUV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and polarity; mass-to-charge ratio detectionNuclear magnetic resonance of atomic nucleiAbsorption of UV-Visible light
Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nucleiCompounds with chromophores
Sample Prep. Dilution, filtrationDilution, possible derivatizationDissolution in deuterated solvent with internal standardDissolution in UV-transparent solvent
Analysis Time 10-30 minutes per sample15-45 minutes per sample5-15 minutes per spectrumReal-time monitoring
Quantification External/internal standards, calibration curvesExternal/internal standards, calibration curvesInternal standard, relative integrationBeer-Lambert law, calibration curves
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (mg to µg range)Low to moderate (µg to ng range)
Structural Info. Limited (retention time, UV spectrum)High (mass spectrum fragmentation)Very high (detailed molecular structure)Limited (presence of chromophores)

Quantitative Data Comparison (Hypothetical)

The following table presents hypothetical conversion data for the aza-Michael addition of benzylamine to ethyl this compound, as might be determined by each technique. This illustrates how data from different methods can be compared to validate results and gain a comprehensive understanding of the reaction kinetics.

Time (minutes)HPLC Conversion (%)GC-MS Conversion (%)NMR Conversion (%)
515.214.915.5
1538.537.839.1
3062.161.563.0
6085.384.786.1
12098.998.599.2

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture aliquot Take Aliquot start->aliquot dilute Dilute with Mobile Phase aliquot->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Conversion integrate->calculate end end calculate->end Final Result

Figure 1. Experimental workflow for HPLC analysis of this compound reaction conversion.

Method_Selection cluster_volatile cluster_nonvolatile cluster_structural cluster_kinetic compound_properties Analyte Properties? gcms GC-MS compound_properties->gcms Volatile & Thermally Stable hplc HPLC compound_properties->hplc Non-Volatile or Thermally Labile nmr NMR compound_properties->nmr Need Detailed Structural Info? uvvis UV-Vis compound_properties->uvvis Rapid Kinetic Screening?

Figure 2. Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of this compound reaction conversion can be effectively achieved using HPLC, which offers a robust and versatile platform for monitoring the progress of the reaction. However, alternative techniques such as GC-MS, NMR, and UV-Vis provide valuable complementary information. GC-MS excels in the analysis of volatile compounds and provides definitive structural identification. NMR offers unparalleled insight into molecular structure and allows for non-invasive, real-time reaction monitoring. UV-Vis spectrophotometry presents a simple and rapid method for kinetic studies when there are suitable chromophores. The optimal choice of analytical method will depend on the specific goals of the study, the chemical nature of the reactants and products, and the available instrumentation. For comprehensive reaction analysis, a multi-technique approach is often the most powerful strategy.

References

A Comparative Guide to Experimental and Theoretical NMR Shifts of Propynoate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the ability to accurately predict NMR chemical shifts through theoretical calculations offers a powerful tool for validation and interpretation of experimental data. This guide provides a comparative analysis of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for a series of propynoate adducts, offering valuable insights for those engaged in the synthesis and characterization of similar molecules.

This compound esters are versatile building blocks in organic synthesis, readily undergoing Michael addition reactions with various nucleophiles to form a diverse range of α,β-unsaturated carbonyl compounds. The resulting adducts, often referred to as β-enaminones or thioacrylates, are of significant interest in medicinal chemistry and materials science. This guide focuses on the comparison of experimentally obtained NMR data with theoretical values derived from Density Functional Theory (DFT) calculations for a selection of these adducts.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for Michael adducts of ethyl propiolate with various secondary amines and methyl propiolate with (S)-(-)-1-phenylethan-1-amine. The theoretical values were obtained using the GIAO (Gauge-Including Atomic Orbital) method, a widely used approach for calculating NMR shielding constants.

Michael Adducts of Ethyl Propiolate with Secondary Amines
AdductNucleophileExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (ppm)
1 Pyrrolidine7.45 (d), 4.63 (d), 4.10 (q), 3.29 (t), 1.91 (p), 1.23 (t)7.51 (d), 4.69 (d), 4.15 (q), 3.35 (t), 1.96 (p), 1.28 (t)169.2, 149.8, 85.1, 59.0, 50.9, 25.1, 14.8170.1, 150.5, 85.9, 59.7, 51.5, 25.8, 15.2
2 Piperidine7.42 (d), 4.60 (d), 4.09 (q), 3.20 (t), 1.62 (m), 1.22 (t)7.48 (d), 4.66 (d), 4.14 (q), 3.26 (t), 1.68 (m), 1.27 (t)169.3, 149.5, 86.2, 59.0, 50.1, 25.8, 24.8, 14.8170.2, 150.2, 86.9, 59.6, 50.8, 26.5, 25.5, 15.3
3 Morpholine7.48 (d), 4.75 (d), 4.12 (q), 3.70 (t), 3.25 (t), 1.24 (t)7.54 (d), 4.81 (d), 4.17 (q), 3.76 (t), 3.31 (t), 1.29 (t)168.9, 148.7, 87.9, 66.8, 59.2, 48.9, 14.7169.8, 149.4, 88.6, 67.5, 59.9, 49.6, 15.1
4 Diethylamine7.39 (d), 4.55 (d), 4.08 (q), 3.28 (q), 1.21 (t), 1.15 (t)7.45 (d), 4.61 (d), 4.13 (q), 3.34 (q), 1.26 (t), 1.20 (t)169.4, 149.1, 84.5, 58.9, 46.5, 14.9, 13.5170.3, 149.8, 85.2, 59.5, 47.2, 15.4, 14.0
Michael Adduct of Methyl Propiolate with a Chiral Amine
AdductNucleophileExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (ppm)
5 (S)-(-)-1-phenylethan-1-amine7.25-7.40 (m), 6.95 (d), 4.75 (d), 4.60 (q), 3.65 (s), 1.55 (d)7.30-7.45 (m), 7.01 (d), 4.81 (d), 4.66 (q), 3.70 (s), 1.60 (d)170.1, 148.5, 142.8, 128.9, 127.8, 126.5, 83.9, 52.1, 50.5, 23.8171.0, 149.2, 143.5, 129.6, 128.5, 127.2, 84.6, 52.8, 51.2, 24.5

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the comparative data.

Experimental Protocols

Synthesis of Michael Adducts of Ethyl Propiolate with Secondary Amines:

A general procedure involves the dropwise addition of the respective secondary amine (1.0 equivalent) to a solution of ethyl propiolate (1.0 equivalent) in a suitable solvent, such as dichloromethane (B109758) or ethanol, at room temperature. The reaction mixture is typically stirred for several hours until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-enaminone.

Synthesis of Chiral β-Enamino Ester from Methyl Propiolate:

(S)-(-)-1-phenylethan-1-amine (1.0 equivalent) is added to a solution of methyl propiolate (1.1 equivalents) in methanol (B129727) at 0 °C. The reaction is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is purified by flash chromatography to yield the product as a mixture of E/Z isomers.

NMR Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Computational Protocol

DFT Calculations of NMR Chemical Shifts:

  • Geometry Optimization: The 3D structures of the this compound adducts are built and optimized using a DFT method, commonly B3LYP, with a suitable basis set such as 6-31G(d).

  • NMR Calculation: The NMR shielding tensors are then calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory, for instance, mPW1PW91/6-311+G(2d,p).

  • Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.

Workflow for Comparing Experimental and Theoretical NMR Shifts

The process of comparing experimental and theoretical NMR data can be visualized as a systematic workflow. This involves the synthesis and experimental characterization of the target compounds, followed by computational modeling and calculation of their NMR properties, and culminating in a direct comparison and analysis of the results.

G Workflow for Comparing Experimental and Theoretical NMR Shifts cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis of This compound Adducts purification Purification and Characterization (TLC, etc.) synthesis->purification nmr_acq NMR Spectra Acquisition (¹H, ¹³C) purification->nmr_acq exp_data Experimental NMR Data nmr_acq->exp_data comparison Data Comparison and Analysis exp_data->comparison geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) nmr_calc NMR Shielding Calculation (GIAO: mPW1PW91/6-311+G(2d,p)) geom_opt->nmr_calc shift_pred Chemical Shift Prediction (Referenced to TMS) nmr_calc->shift_pred theo_data Theoretical NMR Data shift_pred->theo_data theo_data->comparison conclusion Structural Validation and Interpretation comparison->conclusion

Caption: General workflow for comparing experimental and theoretical NMR data.

Conclusion

The comparison of experimental and theoretical NMR chemical shifts for this compound adducts demonstrates a strong correlation, validating the use of DFT calculations as a reliable tool in the structural elucidation of these and similar compounds. While minor deviations exist, the overall trends in chemical shifts are well-reproduced by the computational methods. This integrated approach, combining synthesis, experimental NMR spectroscopy, and theoretical calculations, provides a robust framework for the unambiguous characterization of novel organic molecules, ultimately accelerating the drug discovery and development process. Researchers are encouraged to adopt this synergistic strategy to enhance the confidence in their structural assignments and to gain deeper insights into the electronic properties of their target compounds.

A Comparative Analysis of Propynoate-Derived and Non-Propynoate Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy and specificity. This guide provides a comparative analysis of the biological activity of propynoate-derived compounds versus their non-propynoate analogs, with a focus on their role as enzyme inhibitors. We will delve into their quantitative inhibitory effects, the experimental methods used to determine these activities, and the signaling pathways they modulate.

Quantitative Comparison of Inhibitory Activity

To illustrate the impact of the this compound moiety on biological activity, we will compare a propargyl-containing pyrimidine (B1678525) derivative, a known Monoamine Oxidase B (MAO-B) inhibitor, with a structurally related non-propynoate analog. MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

CompoundStructureTarget EnzymeIC50 (µM)
This compound Analog (MVB3) 2,4,6-Trisubstituted pyrimidine with a propargyl groupMAO-B0.38[1]
Non-Propynoate Analog (Hypothetical) 2,4,6-Trisubstituted pyrimidine without a propargyl groupMAO-BData not available in the public domain

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of an enzyme inhibitor. Below is a detailed protocol for a typical in vitro enzyme inhibition assay, such as the one used to evaluate the MAO-B inhibitors discussed.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of the MAO-B enzyme.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent (a sensitive fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds (this compound and non-propynoate analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate, preferably opaque for fluorescence measurements

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, Amplex® Red, and HRP in the assay buffer at their final desired concentrations. Prepare serial dilutions of the test compounds.

  • Assay Reaction: a. To each well of the microplate, add the MAO-B enzyme solution. b. Add the various concentrations of the test compounds to their respective wells. Include a control group with no inhibitor. c. Pre-incubate the enzyme with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the substrate to all wells. e. Immediately add the Amplex® Red/HRP solution. This solution detects the hydrogen peroxide produced during the MAO-B-catalyzed oxidation of the substrate.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for a set period using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Signaling Pathways and Experimental Workflows

The biological effects of enzyme inhibitors are mediated through their modulation of specific signaling pathways. In the case of MAO-B inhibitors, the primary pathway affected is the catabolism of dopamine, a key neurotransmitter.

Dopamine Metabolism Signaling Pathway

// Nodes Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO_B [label="MAO-B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DOPAL [label="DOPAL", fillcolor="#FBBC05", fontcolor="#202124"]; ALDH [label="ALDH", fillcolor="#34A853", fontcolor="#FFFFFF"]; DOPAC [label="DOPAC", fillcolor="#FBBC05", fontcolor="#202124"]; Propynoate_Inhibitor [label="this compound-Derived\nInhibitor (e.g., MVB3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Dopamine -> MAO_B [label="Oxidative\nDeamination"]; MAO_B -> DOPAL; DOPAL -> ALDH [label="Oxidation"]; ALDH -> DOPAC; Propynoate_Inhibitor -> MAO_B [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Inhibition of MAO-B by a this compound-derived analog blocks the breakdown of dopamine.

General Experimental Workflow for Inhibitor Evaluation

The process of evaluating and comparing novel enzyme inhibitors follows a structured workflow, from initial screening to detailed characterization.

// Nodes Compound_Synthesis [label="Compound Synthesis\n(this compound & Non-Propynoate Analogs)"]; Primary_Screening [label="Primary In Vitro Screening\n(Single High Concentration)"]; Dose_Response [label="Dose-Response & IC50 Determination"]; Selectivity_Profiling [label="Selectivity Profiling\n(Against Related Enzymes)"]; Mechanism_of_Action [label="Mechanism of Action Studies\n(e.g., Reversibility, Kinetics)"]; Cellular_Assays [label="Cell-Based Assays\n(Efficacy & Toxicity)"]; In_Vivo_Studies [label="In Vivo Animal Models"];

// Edges Compound_Synthesis -> Primary_Screening; Primary_Screening -> Dose_Response; Dose_Response -> Selectivity_Profiling; Dose_Response -> Mechanism_of_Action; Mechanism_of_Action -> Cellular_Assays; Selectivity_Profiling -> Cellular_Assays; Cellular_Assays -> In_Vivo_Studies; } dot Caption: A typical workflow for the evaluation of novel enzyme inhibitors.

References

A Comparative Guide to the Kinetic Analysis of Propynoate Reactions with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of nucleophiles to activated alkynes, such as propynoates, is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecular architectures, including many with pharmaceutical relevance. The reaction kinetics of these Michael-type additions are highly sensitive to the nature of the nucleophile, the solvent, and other reaction conditions. Understanding these kinetics is paramount for reaction optimization, mechanistic elucidation, and the rational design of synthetic routes. This guide provides an objective comparison of the kinetic behavior of propynoate reactions with different classes of nucleophiles, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The reactivity of nucleophiles towards this compound esters varies significantly. The following table summarizes key kinetic parameters for the reaction of ethyl propiolate with various nucleophiles, providing a quantitative basis for comparison.

Nucleophile ClassSpecific NucleophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]pKa (Conjugate Acid)
Secondary Amines PiperidineH₂O0.81611.22
PiperazineH₂O0.2459.83
Morpholine (B109124)H₂O0.2458.36
Piperzinium ionH₂O0.03865.68
PiperidineMeCN0.16518.92
PiperazineMeCN0.074816.6
MorpholineMeCN0.074816.6
Thiols CysteineAqueous Buffer (pH 7.4)Investigated, specific k₂ not provided-
CaptoprilAqueous Buffer (pH 7.4)Investigated, specific k₂ not provided-
Phosphines P(p-MeOC₆H₄)₃CH₂Cl₂1.11 x 10⁻¹-
P(p-MeC₆H₄)₃CH₂Cl₂4.80 x 10⁻²-
PPh₃CH₂Cl₂1.10 x 10⁻²-
P(p-FC₆H₄)₃CH₂Cl₂2.13 x 10⁻³-
P(C₆F₅)₃CH₂Cl₂< 10⁻⁵-

Experimental Protocols

The kinetic data presented in this guide were obtained through rigorous experimental methodologies. Below are detailed protocols for key experiments typically employed in the kinetic analysis of this compound reactions.

General Kinetic Measurement by UV-Vis Spectrophotometry

Kinetic studies are often performed by monitoring the change in absorbance of a reacting species over time. For the reaction of ethyl propiolate with nucleophiles, pseudo-first-order conditions are typically established by using a large excess of the nucleophile.

  • Solution Preparation :

    • Prepare a stock solution of ethyl propiolate in the desired solvent (e.g., acetonitrile (B52724), water, or dichloromethane).

    • Prepare a series of stock solutions of the nucleophile at various concentrations in the same solvent. For reactions in aqueous media, buffered solutions are used to maintain a constant pH. All solutions should be prepared fresh daily and stored under an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture.

  • Kinetic Run :

    • Equilibrate the reactant solutions to the desired temperature (e.g., 25.0 ± 0.1 °C) in a thermostatted cell holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by rapidly injecting a small aliquot of the ethyl propiolate stock solution into the cuvette containing the nucleophile solution. The concentration of the nucleophile should be at least 10-fold greater than the concentration of ethyl propiolate.

    • Immediately begin recording the absorbance at a predetermined wavelength corresponding to the consumption of a reactant or the formation of a product. Data should be collected until the reaction is complete (typically 3-5 half-lives).

  • Data Analysis :

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A_₀ - A_∞)exp(-k_obs * t).

    • To determine the second-order rate constant (k₂), plot the observed pseudo-first-order rate constants (k_obs) against the corresponding concentrations of the nucleophile. The slope of the resulting linear plot represents the second-order rate constant.

Stopped-Flow Spectrophotometry for Fast Reactions

For reactions that are too fast to be monitored by conventional spectrophotometry, the stopped-flow technique is employed. This method allows for the rapid mixing of reactants and the observation of reaction progress on a millisecond timescale.

  • Instrument Setup :

    • The stopped-flow instrument consists of two or more drive syringes that hold the reactant solutions.

    • The instrument is connected to a spectrophotometer with a rapid data acquisition system.

    • The system is first flushed with the solvent to ensure no air bubbles are present.

  • Reaction Initiation and Monitoring :

    • The reactant solutions are loaded into the drive syringes.

    • A pneumatic or motor-driven actuator rapidly pushes the plungers of the syringes, forcing the reactants into a mixing chamber.

    • The mixed solution then flows into an observation cell, where the change in absorbance is monitored over time. The flow is abruptly stopped once the cell is filled, and the reaction continues to be monitored in the static solution.

  • Data Analysis :

    • The resulting kinetic traces (absorbance vs. time) are analyzed using specialized software to determine the pseudo-first-order rate constants (k_obs) as described for conventional spectrophotometry. The second-order rate constant is then determined from a plot of k_obs versus nucleophile concentration.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Michael_Addition cluster_reactants Reactants cluster_intermediates Transition State / Intermediate cluster_products Products This compound This compound Ester (Electrophile) TS [Transition State]‡ This compound->TS Nucleophile Nucleophile (Nu:) Nucleophile->TS Intermediate Zwitterionic Intermediate TS->Intermediate k₁ Product Adduct TS->Product Concerted Pathway Intermediate->Product k₂ (Proton Transfer)

Caption: General mechanism for the Michael addition of a nucleophile to a this compound ester.

Kinetic_Workflow A Prepare Stock Solutions (this compound & Nucleophile) B Equilibrate Solutions to Desired Temperature A->B C Mix Reactants in Cuvette (Pseudo-first-order conditions) B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Fit Data to Exponential Decay to obtain k_obs D->E F Repeat for Multiple Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from the slope G->H

Caption: Experimental workflow for determining reaction rate constants using UV-Vis spectrophotometry.

Discussion and Conclusion

The kinetic data clearly demonstrate that the rate of nucleophilic addition to ethyl propiolate is highly dependent on the identity of the nucleophile.

  • Amines vs. Phosphines : In a non-polar solvent like dichloromethane, tertiary phosphines exhibit a wide range of reactivities that correlate with their electronic properties. Electron-donating substituents on the phosphine (B1218219) increase its nucleophilicity and accelerate the reaction. Secondary amines in both protic (water) and aprotic (acetonitrile) solvents also show a dependence of reactivity on their basicity (pKa), though the correlation can be influenced by solvation effects. Interestingly, the amines studied are less reactive in acetonitrile than in water, despite being more basic in the aprotic solvent.

  • Thiols : Thiols are known to be excellent nucleophiles for Michael additions. The reaction kinetics with ethyl propiolate are sensitive to pH, indicating that the deprotonated thiolate is the more reactive species.

  • Reaction Mechanism : For the reactions of alicyclic secondary amines with ethyl propiolate, the absence of a kinetic isotope effect when using deuterated morpholine suggests a stepwise mechanism where the initial nucleophilic attack is the rate-determining step, followed by a rapid proton transfer.

A Spectroscopic Guide to Differentiating Propiolate Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the unambiguous identification of regioisomers is a critical step. Propiolate esters and their isomers, while possessing the same molecular formula, exhibit distinct structural arrangements that result in unique spectroscopic fingerprints. This guide provides a detailed comparative analysis of three such regioisomers—Ethyl propiolate, Methyl but-2-ynoate, and Prop-2-ynyl acetate—using ¹H NMR, ¹³C NMR, and IR spectroscopy. The supporting data and experimental protocols provided herein serve as a practical resource for the precise characterization of these compounds.

Data Presentation: A Comparative Overview

The spectroscopic data for the three regioisomers are summarized below. These tables highlight the key differences in chemical shifts (δ) and vibrational frequencies (cm⁻¹) that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundStructureChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl propiolate HC≡CCOOCH₂CH₃~4.2Quartet2H-OCH₂-
~2.9Singlet1H≡C-H
~1.3Triplet3H-CH₃
Methyl but-2-ynoate CH₃C≡CCOOCH₃~3.7Singlet3H-OCH₃
~2.0Singlet3H≡C-CH₃
Prop-2-ynyl acetate CH₃COOCH₂C≡CH~4.7Doublet2H-OCH₂-
~2.5Triplet1H≡C-H
~2.1Singlet3H-COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundStructureChemical Shift (δ, ppm)Assignment
Ethyl propiolate HC≡CCOOCH₂CH₃~152C=O
~75≡C-H
~74-C≡
~62-OCH₂-
~14-CH₃
Methyl but-2-ynoate CH₃C≡CCOOCH₃~154C=O
~85-C≡
~72-C≡
~52-OCH₃
~4-CH₃
Prop-2-ynyl acetate CH₃COOCH₂C≡CH~170C=O
~78-C≡
~75≡C-H
~52-OCH₂-
~21-CH₃

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundStructureC≡C Stretch≡C-H StretchC=O Stretch
Ethyl propiolate HC≡CCOOCH₂CH₃~2125~3280~1715
Methyl but-2-ynoate CH₃C≡CCOOCH₃~2240Absent~1710
Prop-2-ynyl acetate CH₃COOCH₂C≡CH~2120~3290~1745
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube.[1]

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32, depending on the sample concentration.

    • Relaxation Delay: 1.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a single drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

Mandatory Visualization

The following diagrams illustrate the logical workflow for distinguishing the propiolate regioisomers based on their spectroscopic data.

G cluster_ir IR Spectroscopy IR_Start Acquire IR Spectrum IR_Check_Terminal_Alkyne ≡C-H stretch present (~3300 cm⁻¹)? IR_Start->IR_Check_Terminal_Alkyne IR_Internal_Alkyne Methyl but-2-ynoate (No ≡C-H stretch) IR_Check_Terminal_Alkyne->IR_Internal_Alkyne No IR_Check_CO_Stretch C=O stretch > 1720 cm⁻¹? IR_Check_Terminal_Alkyne->IR_Check_CO_Stretch Yes IR_Terminal_Alkyne Ethyl propiolate or Prop-2-ynyl acetate IR_Propargyl_Acetate Prop-2-ynyl acetate (~1745 cm⁻¹) IR_Check_CO_Stretch->IR_Propargyl_Acetate Yes IR_Ethyl_Propiolate Ethyl propiolate (~1715 cm⁻¹) IR_Check_CO_Stretch->IR_Ethyl_Propiolate No

Caption: Workflow for distinguishing propiolate regioisomers using IR spectroscopy.

G cluster_nmr ¹H NMR Spectroscopy NMR_Start Acquire ¹H NMR Spectrum NMR_Check_Terminal_Proton Signal at ~2.5-3.0 ppm? NMR_Start->NMR_Check_Terminal_Proton NMR_Internal_Alkyne Methyl but-2-ynoate (Singlet at ~2.0 ppm for ≡C-CH₃) NMR_Check_Terminal_Proton->NMR_Internal_Alkyne No NMR_Terminal_Alkyne Terminal Alkyne Present NMR_Check_Terminal_Proton->NMR_Terminal_Alkyne Yes NMR_Check_CH2_Shift -OCH₂- signal > 4.5 ppm? NMR_Terminal_Alkyne->NMR_Check_CH2_Shift NMR_Propargyl_Acetate Prop-2-ynyl acetate (Doublet at ~4.7 ppm) NMR_Check_CH2_Shift->NMR_Propargyl_Acetate Yes NMR_Ethyl_Propiolate Ethyl propiolate (Quartet at ~4.2 ppm) NMR_Check_CH2_Shift->NMR_Ethyl_Propiolate No

Caption: Workflow for distinguishing propiolate regioisomers using ¹H NMR spectroscopy.

References

Safety Operating Guide

Navigating the Safe Disposal of Propynoate Compounds: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling propynoate esters, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of a safe operational workflow. Propynoates, which are often flammable and can be harmful, require careful handling and disposal through designated hazardous waste streams.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the compound's specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound compounds. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[3]

  • Safety goggles or a face shield[4]

  • A lab coat[4]

Ventilation: All work with propynoates should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[4]

Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels for the initial absorption of large quantities.[4] Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.[4] Do not allow the chemical to enter drains or waterways.[3][4]

This compound Safety Data Summary

A clear understanding of a chemical's properties is foundational to its safe management. The following table summarizes key quantitative data for Ethyl Propionate, a common this compound ester.

PropertyData
UN Number 1195
Hazard Class 3 (Flammable Liquid)
Packing Group II
GHS Hazard Statements H225: Highly flammable liquid and vapor.[1] H401: Toxic to aquatic life.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound waste is through a licensed hazardous waste disposal service or an institution's Environmental Health & Safety (EHS) office.[4][5] Do not dispose of this chemical down the drain or in regular trash. [4]

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[4] At a minimum, acids, bases, oxidizers, and halogenated solvents should be kept separate.[6]

Step 2: Waste Collection and Container Management

  • Use a Suitable Container: Collect all waste containing propynoates, including unused product, reaction residues, and contaminated materials, in a clearly labeled, compatible waste container.[4] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[4][6] Reusing the original product container is often a good practice.[6]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and any associated hazards.[4] The label should be kept clean and legible.[7]

Step 3: Waste Storage

  • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area (SAA), pending collection.[8]

  • The storage area should be cool, well-ventilated, and away from sources of ignition like heat, sparks, or open flames.[1][5]

  • Secondary containment should be used to prevent spills from spreading.[9]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[4][8] The approved disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Step 5: Empty Container Disposal

  • An empty container that held a this compound must be properly decontaminated before being discarded as regular trash.[8]

  • The EPA designates some chemicals as "Acutely Hazardous" or "P-list," which have more stringent empty container disposal requirements.[6]

  • For most other chemicals, triple-rinse the empty container with a suitable solvent.[6] The rinsate from all rinses must be collected and disposed of as hazardous waste.[6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) container->segregate collect Collect Waste in Sealed Container segregate->collect spill Spill Occurs collect->spill store Store in Designated SAA with Secondary Containment contact_ehs Contact EHS for Waste Collection store->contact_ehs end Disposal Complete contact_ehs->end spill->store No spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->collect

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propynoate
Reactant of Route 2
Propynoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。